molecular formula C7H6BrNO3 B576560 2-Bromo-5-methyl-4-nitrophenol CAS No. 14401-60-6

2-Bromo-5-methyl-4-nitrophenol

Cat. No.: B576560
CAS No.: 14401-60-6
M. Wt: 232.033
InChI Key: BCDDQHXDORNHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methyl-4-nitrophenol, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrNO3 and its molecular weight is 232.033. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methyl-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-7(10)5(8)3-6(4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDDQHXDORNHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10702740
Record name 2-Bromo-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-60-6
Record name 2-Bromo-5-methyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10702740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Molecule of Interest in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-methyl-4-nitrophenol

This compound is a substituted aromatic compound with a unique arrangement of functional groups that imparts specific chemical characteristics relevant to researchers in drug development and synthetic chemistry. The presence of a hydroxyl group, a bromine atom, a methyl group, and a nitro group on a benzene ring creates a molecule with distinct acidic, spectroscopic, and solubility profiles. Understanding these physicochemical properties is paramount for its application as a synthetic building block, a reference standard, or a potential bioactive agent. This guide provides a detailed examination of these properties, the scientific principles governing them, and the experimental methodologies used for their determination.

Section 1: Chemical Identity and Core Properties

A precise understanding of a molecule begins with its fundamental identifiers and structural features.

1.1. Chemical Identifiers

  • IUPAC Name: this compound[1]

  • CAS Number: 14401-60-6[1][2][3][4][5]

  • Molecular Formula: C₇H₆BrNO₃[1][2][3][5]

  • SMILES: CC1=CC(=C(C=C1[O-])Br)O[1]

  • InChI Key: BCDDQHXDORNHMC-UHFFFAOYSA-N[1]

1.2. Summary of Physicochemical Properties

The key quantitative descriptors for this compound are summarized below. These values, largely derived from computational models, provide a foundational dataset for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Weight 232.03 g/mol [1][3][5]
XLogP3 (Lipophilicity) 2.5[1]
Topological Polar Surface Area 66.1 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Predicted pKa ~6.5 (by structural analogy)[6]

Section 2: The "Why" Behind the Properties: A Mechanistic Perspective

Simply listing data is insufficient for practical application. As scientists, we must understand the causality—how the molecular structure dictates its function and properties.

2.1. Acidity and the Influence of Electron-Withdrawing Groups

The hydroxyl group (-OH) on the phenol ring is acidic, meaning it can donate its proton. The acidity of substituted phenols is heavily influenced by the other functional groups on the ring.[7]

  • The Nitro Group Effect: The nitro group (-NO₂) at position 4 is a powerful electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the benzene ring and, consequently, from the oxygen atom of the hydroxyl group. This delocalization of negative charge stabilizes the resulting phenoxide ion after the proton is released, making the proton easier to donate.[7] Therefore, this compound is significantly more acidic than phenol itself.

  • The Bromo and Methyl Group Effects: The bromine atom also has an electron-withdrawing inductive effect, while the methyl group is weakly electron-donating. The dominant electronic effect governing the pKa, however, is the potent nitro group.

2.2. Solubility Profile: A Balance of Polarity and Lipophilicity

A compound's solubility dictates its utility in different solvent systems for reactions, purification, and formulation.

  • Aqueous Solubility: Phenols generally exhibit moderate solubility in water due to the ability of the hydroxyl group to form hydrogen bonds with water molecules.[8][9] However, the bulky, nonpolar nature of the brominated methyl-benzene ring limits this solubility.

  • Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and ethyl acetate. This is driven by dipole-dipole interactions and the overall organic character of the molecule.[3]

  • Aqueous Base Solubility: As a consequence of its acidity, this compound will readily dissolve in aqueous basic solutions (e.g., sodium hydroxide). The acid-base reaction forms the water-soluble sodium phenoxide salt, a property often exploited for extraction and separation from non-acidic organic compounds.[8]

2.3. Lipophilicity (LogP) and Its Relevance in Drug Discovery

The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (like 1-octanol) and an aqueous phase. The computed value (XLogP3) of 2.5 indicates a moderate degree of lipophilicity.[1] This property is a critical parameter in drug development as it influences:

  • Membrane Permeability: The ability of a drug to cross biological membranes.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of a compound.

  • Toxicity: The potential for a compound to accumulate in fatty tissues.[10]

Section 3: Experimental Workflow for Physicochemical Characterization

Theoretical properties must be validated through empirical measurement. This section outlines a standard protocol for determining a key physicochemical parameter: the acid dissociation constant (pKa).

3.1. Protocol: Spectrophotometric Determination of pKa

This method leverages the fact that the phenol and its conjugate base (phenoxide) have different UV-Visible absorption spectra. By measuring the absorbance at various pH values, one can determine the pH at which the two species are present in equal concentrations, which corresponds to the pKa.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., methanol) to prepare a concentrated stock solution.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 11).

  • Sample Preparation: For each buffer solution, add a small, constant aliquot of the stock solution to a constant final volume. This ensures the total concentration of the analyte is the same in every sample.

  • Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-500 nm) for each buffered sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for both the fully protonated (acidic pH) and fully deprotonated (basic pH) forms.

    • Plot absorbance at a chosen wavelength versus pH.

    • The pKa is the pH value at the midpoint of the resulting sigmoidal curve. Alternatively, it can be calculated using the Henderson-Hasselbalch equation from absorbance data at multiple pH points.

Workflow Diagram: Spectrophotometric pKa Determination

G Workflow for Spectrophotometric pKa Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare Analyte Stock Solution samples Create Samples: Stock + Buffers stock->samples buffers Prepare Series of pH Buffers buffers->samples spectro Record UV-Vis Spectra for each Sample samples->spectro plot Plot Absorbance vs. pH spectro->plot pka Determine pKa (Sigmoidal Midpoint) plot->pka

Caption: A streamlined workflow for determining the pKa of a compound.

Section 4: Synthesis Pathway

Understanding the synthesis of a compound is crucial for its availability and for planning further chemical modifications. A reported synthesis of this compound is outlined below.[3]

4.1. Synthetic Route from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

The synthesis involves a nucleophilic aromatic substitution reaction.[3]

  • Starting Material: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene is dissolved in dimethyl sulfoxide (DMSO).

  • Nucleophilic Attack: An aqueous solution of sodium hydroxide is added. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the fluorine. Fluorine is a good leaving group in this context, facilitated by the electron-withdrawing nitro group.

  • Reaction Conditions: The mixture is heated (e.g., to 100°C) to drive the reaction to completion.

  • Workup and Isolation: After cooling, the reaction is quenched with hydrochloric acid to protonate the resulting phenoxide ion. The product is then extracted into an organic solvent like ethyl acetate, washed, dried, and concentrated to yield this compound.[3]

Diagram: Synthesis of this compound

G Synthesis Pathway start 1-Bromo-2-fluoro- 4-methyl-5-nitrobenzene reagents 1. NaOH (aq), DMSO, 100°C 2. HCl (aq) start->reagents product 2-Bromo-5-methyl- 4-nitrophenol reagents->product

Caption: Nucleophilic substitution route to the target compound.

Section 5: Conclusion and Future Directions

The physicochemical properties of this compound—its moderate lipophilicity, distinct acidity, and specific solubility profile—are a direct result of its unique substitution pattern. These characteristics make it a versatile compound for further investigation. For drug development professionals, its properties suggest it could serve as a scaffold or intermediate for more complex molecules with tailored ADME profiles. For synthetic chemists, the reactive sites on the molecule offer multiple avenues for functional group transformation. The protocols and principles outlined in this guide provide a solid framework for the empirical validation and intelligent application of this compound in a research setting.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]

  • Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • Saarikoski, J., & Viluksela, M. (1982). Relation between physicochemical properties of phenols and their toxicity and accumulation in fish. Ecotoxicology and Environmental Safety, 6(6), 501-512. DOI: 10.1016/0147-6513(82)90032-x
  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-Bromo-5-methyl-4-nitrophenol, a substituted nitrophenol with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental methodologies and data interpretation central to the study of this compound.

Introduction and Significance

This compound (CAS No. 14401-60-6) belongs to the class of substituted nitrophenols, which are significant motifs in pharmaceutical sciences and serve as versatile intermediates in organic synthesis.[1][2] The presence of a hydroxyl, a nitro group, a bromine atom, and a methyl group on the benzene ring imparts a unique electronic and steric profile, making it a valuable building block for more complex molecules.[3] Substituted phenols are found in a wide array of FDA-approved drugs, highlighting their importance in medicinal chemistry.[4] The nitro group, in particular, is a key functional group in a number of therapeutics, although its use is often carefully considered due to potential toxicities.[5] Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is crucial for its effective utilization in research and development.

This guide will detail a reliable synthetic protocol, followed by a thorough analysis of its molecular structure through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective due to the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.

Synthesis Pathway

The reaction proceeds by the displacement of a fluoride ion from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene by a hydroxide ion.

Synthesis_of_this compound Reactant 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene Reagents NaOH (aq) DMSO, 100°C Reactant->Reagents Product This compound Reagents->Product SNA_r_

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is adapted from established synthetic methods.[6]

Materials:

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g)

  • Dimethyl sulfoxide (DMSO) (39 mL)

  • 1 M Sodium hydroxide (NaOH) aqueous solution (39 mL)

  • 1 M Hydrochloric acid (HCl) (80 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

  • Saturated saline solution

Procedure:

  • Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene in dimethyl sulfoxide in a round-bottom flask.

  • Add the 1 M aqueous sodium hydroxide solution to the flask.

  • Heat the mixture to 100°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature (25°C).

  • Acidify the mixture by adding 1 M hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mechanistic Insights

The choice of DMSO as a solvent is critical; its polar aprotic nature stabilizes the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate of substitution. The high reaction temperature is necessary to overcome the activation energy for the formation of this intermediate. The electron-withdrawing nitro group at the para position to the leaving group (fluoride) is essential for stabilizing the negative charge of the Meisenheimer complex through resonance, making the reaction feasible.

Structural Elucidation and Spectroscopic Analysis

A multi-spectroscopic approach is employed to unequivocally determine the molecular structure of the synthesized this compound.

Analytical Workflow

The following workflow outlines the systematic approach to structural characterization.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesized Compound NMR 1H NMR & 13C NMR Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry Synthesis->MS NMR_Data Chemical Shifts (ppm) Coupling Constants (Hz) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Final Molecular Structure NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: Workflow for the structural elucidation of the target compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 10.5-11.0Singlet1HPhenolic -OH
~ 8.0-8.2Singlet1HAromatic H (C3)
~ 7.0-7.2Singlet1HAromatic H (C6)
~ 2.3-2.5Singlet3HMethyl -CH₃

Note: These are predicted values and may vary slightly from experimental data. The broadness and chemical shift of the phenolic proton are highly dependent on the solvent and concentration.

The two aromatic protons are expected to appear as singlets due to the substitution pattern of the benzene ring, which may result in minimal or no observable coupling between them.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[7]

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200-3500BroadO-H stretch (phenolic)
~ 3000-3100MediumAromatic C-H stretch
~ 2850-2960WeakAliphatic C-H stretch (methyl)
~ 1500-1550StrongAsymmetric NO₂ stretch
~ 1300-1350StrongSymmetric NO₂ stretch
~ 1450-1600MediumAromatic C=C stretch
~ 1100-1200MediumC-O stretch (phenol)
~ 600-800MediumC-Br stretch

The presence of strong absorption bands for the nitro group's asymmetric and symmetric stretching is a key diagnostic feature in the IR spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

m/zInterpretation
~ 231/233Molecular ion peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes)
~ 214/216Loss of -OH radical
~ 185/187Loss of NO₂ radical
~ 106Loss of Br and NO₂ radicals

The presence of a pair of peaks for the molecular ion and bromine-containing fragments with a ~1:1 intensity ratio is characteristic of a monobrominated compound.[9]

Tabulated Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[10]
Molecular Weight 232.03 g/mol [6][10]
IUPAC Name This compound[10]
CAS Number 14401-60-6[6]
Computed XLogP3 2.5[10]
Hydrogen Bond Donor Count 1[10]
Hydrogen Bond Acceptor Count 4[10]

Conclusion

This technical guide has detailed the synthesis and comprehensive structural analysis of this compound. The provided experimental protocol for its synthesis via nucleophilic aromatic substitution is robust and mechanistically sound. The elucidation of its molecular structure is systematically achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. The data and interpretations presented herein provide a solid foundation for researchers and drug development professionals to confidently synthesize, identify, and utilize this compound in their scientific endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved from [Link]

  • Nepali, K., & Lee, H.-Y. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(23), 10435–10481. [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications in the synthesis of drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 20.1: Molecular Mass Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-5-nitrophenol. Retrieved from [Link]

  • Cox, P. B., & Njardarson, J. T. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7075–7119. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 4-nitrophenol. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Bakke, B. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-5-methyl-4-nitrophenol: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methyl-4-nitrophenol, a substituted phenol of significant interest in synthetic organic chemistry and drug discovery. The document elucidates the compound's chemical identity, physicochemical properties, and detailed synthetic pathways, including a discussion of the underlying principles of electrophilic aromatic substitution that govern its regioselective synthesis. While specific experimental spectroscopic data for the title compound is not publicly available, this guide presents predicted spectroscopic characteristics based on the analysis of its precursors and isomers, offering a valuable reference for its identification and characterization. Furthermore, the guide explores the potential applications of this compound as a versatile chemical intermediate in the development of novel pharmaceuticals and other bioactive molecules, drawing parallels with structurally similar compounds.

Introduction: Unveiling this compound

This compound is a poly-substituted aromatic compound featuring a phenol backbone functionalized with a bromine atom, a methyl group, and a nitro group. This unique combination of substituents imparts a distinct electronic and steric profile, making it a valuable building block in the synthesis of more complex molecular architectures. The presence of multiple reactive sites—the hydroxyl group, the bromine atom (a good leaving group in nucleophilic substitution reactions), and the nitro group (which can be reduced to an amine)—offers a wide range of possibilities for chemical derivatization.

For drug development professionals, substituted phenols are a well-established class of intermediates. The strategic placement of bromo and nitro functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. For instance, the lipophilicity conferred by the bromine atom can enhance membrane permeability, while the nitro group can be a precursor to an amino group, a common feature in many drug scaffolds.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the cornerstone of its effective utilization in research and development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14401-60-6[1][2]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Canonical SMILES CC1=CC(=C(C=C1[O-])Br)O[1]
InChIKey BCDDQHXDORNHMC-UHFFFAOYSA-N[1]

Caption: Key identifiers and physicochemical properties of this compound.

Strategic Synthesis of this compound

The synthesis of this compound requires a carefully planned multi-step approach to ensure the correct regiochemical placement of the substituents on the aromatic ring. The directing effects of the functional groups already present on the ring dictate the position of subsequent electrophilic substitutions.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic pathway for this compound starts with the disconnection of the nitro and bromo groups, leading back to a simpler precursor, m-cresol (3-methylphenol).

G Target This compound Intermediate1 2-Bromo-5-methylphenol Target->Intermediate1 Nitration StartingMaterial m-Cresol (3-Methylphenol) Intermediate1->StartingMaterial Bromination

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Electrophilic Bromination of m-Cresol

The initial step involves the bromination of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. In m-cresol, the positions ortho and para to the hydroxyl group are C2, C4, and C6. The positions ortho and para to the methyl group are C2, C4, and C6. Therefore, these positions are highly activated towards electrophilic substitution. The bromination is expected to occur at one of these activated positions.

Experimental Protocol: Synthesis of 2-Bromo-5-methylphenol

A detailed protocol for the synthesis of the precursor, 2-Bromo-5-methylphenol, has been described. This typically involves the direct bromination of m-cresol using a brominating agent in a suitable solvent.

Step 2: Nitration of 2-Bromo-5-methylphenol

The subsequent nitration of 2-Bromo-5-methylphenol introduces the nitro group. The directing effects of the hydroxyl, methyl, and bromo substituents must be considered. The strong activating and ortho-, para-directing hydroxyl group will be the primary director of the incoming electrophile (the nitronium ion, NO₂⁺). The position para to the hydroxyl group (C4) is the most likely site for nitration due to steric hindrance at the ortho positions.

A Proven Synthetic Route:

A documented synthesis of this compound utilizes 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene as the starting material.[2]

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).[2]

  • Reaction: Add a 1 M aqueous sodium hydroxide solution (39 mL) to the mixture.[2]

  • Heating: Stir the reaction mixture at 100°C for two hours.[2]

  • Work-up:

    • Cool the reaction solution to 25°C.[2]

    • Add 1 M hydrochloric acid (80 mL).[2]

    • Extract the mixture with ethyl acetate.[2]

    • Wash the organic layer with water and saturated saline.[2]

    • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Isolation: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to yield the target compound (4.30 g).[2]

G Start 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene Step1 Dissolve in DMSO Start->Step1 Step2 Add 1M NaOH(aq) Step1->Step2 Step3 Stir at 100°C for 2h Step2->Step3 Step4 Cool to 25°C Step3->Step4 Step5 Add 1M HCl Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with H₂O and brine Step6->Step7 Step8 Dry over Na₂SO₄ Step7->Step8 Step9 Filter and Concentrate Step8->Step9 End This compound Step9->End

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at C6 will likely appear at a lower field (more downfield) due to the deshielding effects of the adjacent nitro group and bromine atom. The proton at C3 will be at a relatively higher field.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected, likely in the range of δ 2.2-2.5 ppm.

  • Hydroxyl Proton: A broad singlet for the phenolic hydroxyl proton, the chemical shift of which will be concentration and solvent dependent, typically appearing between δ 5-10 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C1) and the carbon bearing the nitro group (C4) will be significantly deshielded. The carbon attached to the bromine (C2) will also show a characteristic chemical shift.

  • Methyl Carbon: A single signal for the methyl carbon is expected in the aliphatic region (around δ 20 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the various functional groups.

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ for the methyl group.

  • N-O Stretch (Nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 231 and 233 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Common fragmentation pathways for nitrophenols include the loss of NO₂, NO, and CO. The loss of a methyl radical (CH₃) is also possible.

Applications in Drug Discovery and Development

While specific examples of drugs developed directly from this compound are not prevalent in the literature, its structural motifs are present in various bioactive molecules. Halogenated and nitrated phenols are valuable intermediates in medicinal chemistry.[3]

Potential Roles as a Chemical Intermediate:

  • Scaffold for Novel Heterocycles: The multiple functional groups allow for its use as a starting material in the synthesis of complex heterocyclic systems, which are often the core of new drug candidates.

  • Modification of Lead Compounds: It can be used to introduce the bromo-methyl-nitrophenol moiety into existing lead compounds to explore structure-activity relationships (SAR). The bromine atom can act as a handle for further modifications via cross-coupling reactions.

  • Precursor to Aminophenols: The nitro group can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations to build diverse molecular libraries for high-throughput screening.

The general class of nitro compounds has been explored for a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of the nitro group in a molecule can be a key pharmacophore.

Conclusion

This compound is a chemical entity with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure and multiple functional groups make it a versatile intermediate for the construction of complex molecules. This guide has provided a detailed overview of its synthesis, predicted spectroscopic properties, and potential applications. While a lack of publicly available experimental data presents a challenge, the information compiled herein serves as a solid foundation for scientists and professionals to understand and utilize this compound in their research endeavors. Further investigation into its reactivity and its incorporation into novel bioactive scaffolds is warranted to fully explore its potential in the development of new therapeutics.

References

  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). Chembp. Retrieved from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Supplementary Information. Beilstein Journals. Retrieved from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. Retrieved from [Link]

  • This compound. PubChem. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

  • 2-Methyl-4-nitrophenol. PubChem. Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Retrieved from [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Oceanchem Group Limited. Retrieved from [Link]

  • 2-Bromo-4-methyl-5-nitrophenol (C007B-510044). Cenmed Enterprises. Retrieved from [Link]

  • Phenol, 2-bromo-4-methyl-. NIST WebBook. Retrieved from [Link]

  • 2-Isopropyl-5-methyl-4-nitrophenol. SpectraBase. Retrieved from [Link]

  • 13C NMR spectrum: 2-bromo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. ResearchGate. Retrieved from [Link]

  • 2-Methyl-5-nitrophenol - Optional[13C NMR] - Spectrum. SpectraBase. Retrieved from [Link]

  • 2-Bromo-4-nitrophenol, CAS No : 5847-59-6. Pharmaffiliates. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-Bromo-5-methyl-4-nitrophenol (CAS No: 14401-60-6), a valuable substituted phenol intermediate in organic synthesis.[1][2] This document is intended for researchers and professionals in chemistry and drug development, offering in-depth procedural details, mechanistic insights, and robust analytical methodologies for structural verification and purity assessment. The guide emphasizes safety, reproducibility, and a deep understanding of the chemical principles underpinning the experimental choices.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound. Its structure, featuring hydroxyl, bromo, methyl, and nitro groups, provides multiple reactive sites for further chemical modification. This makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and specialty chemicals.[3] The specific arrangement of these substituents—an electron-withdrawing nitro group and a halogen on a phenol ring—influences the molecule's reactivity and properties, making a controlled and well-characterized synthesis paramount for its successful application in multi-step synthetic campaigns.

Physicochemical Properties
PropertyValueSource
CAS Number 14401-60-6[2][4]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Appearance Typically a solid powder[5]
InChI Key BCDDQHXDORNHMC-UHFFFAOYSA-N[2]

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The chosen precursor, 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene, is particularly well-suited for this transformation. The highly electronegative fluorine atom, activated by the strongly electron-withdrawing nitro group positioned para to it, serves as an excellent leaving group for nucleophilic attack by a hydroxide ion.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dissolve Precursor (1-Bromo-2-fluoro-4-methyl-5-nitrobenzene) in Dimethyl Sulfoxide (DMSO) Add_NaOH Add 1M Aqueous Sodium Hydroxide (NaOH) Start->Add_NaOH Reagents Heat Heat Mixture at 100°C (2 hours with stirring) Add_NaOH->Heat Initiate Reaction Cool Cool to Room Temperature (25°C) Heat->Cool Completion Acidify Acidify with 1M HCl (to protonate the phenoxide) Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash Organic Layer (Water & Saturated Saline) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Product Final Product: This compound Concentrate->Product Isolation

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established synthetic methods.[1]

Materials and Reagents:

ReagentCAS NumberM.W.QuantityPurpose
1-Bromo-2-fluoro-4-methyl-5-nitrobenzeneN/A234.024.57 gStarting Material
Dimethyl Sulfoxide (DMSO)67-68-578.1339 mLAprotic Polar Solvent
Sodium Hydroxide (NaOH)1310-73-240.0039 mL (1M aq.)Nucleophile Source
Hydrochloric Acid (HCl)7647-01-036.46~80 mL (1M aq.)Acidification
Ethyl Acetate141-78-688.11As neededExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying Agent
Water (Deionized)7732-18-518.02As neededWashing
Saturated Saline (Brine)N/AN/AAs neededWashing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).[1]

    • Insight: DMSO is an ideal solvent for SₙAr reactions. Its high polarity stabilizes the charged intermediate (Meisenheimer complex), and its aprotic nature does not solvate the hydroxide nucleophile excessively, thus maintaining high nucleophilicity.

  • Addition of Nucleophile: To the stirred solution, add a 1 M aqueous solution of sodium hydroxide (39 mL).[1]

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature for two hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After two hours, remove the heat source and allow the reaction mixture to cool to room temperature (approx. 25°C).[1]

  • Acidification: Carefully add 1 M hydrochloric acid (80 mL) to the cooled reaction solution. This step protonates the newly formed sodium phenoxide salt to yield the final phenol product, which is less soluble in the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times to ensure complete recovery of the product from the aqueous layer.

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with saturated saline (brine).[1]

    • Insight: The water wash removes residual DMSO and inorganic salts. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic layer before the final drying step.

  • Drying and Concentration: Dry the washed organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude target compound.[1]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization and Structural Elucidation

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and physical methods should be employed.

Molecular Structure and Key Functional Groups

Caption: Key functional groups on the aromatic ring.

Spectroscopic Analysis

While specific experimental spectra for this exact compound are not widely published, data can be reliably predicted based on its structure and comparison with similar molecules.[6][7][8]

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) are expected in the aromatic region (approx. 7.0-8.5 ppm). The proton ortho to the nitro group will be further downfield. - Methyl Protons: A singlet integrating to 3H around 2.2-2.5 ppm. - Phenolic Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration (typically 5-10 ppm).
¹³C NMR - Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbons attached to the oxygen (C-OH) and the nitro group (C-NO₂) will be the most downfield and upfield in this region, respectively. The C-Br signal will also be distinct. - Methyl Carbon: A signal in the aliphatic region around 15-25 ppm.
IR Spectroscopy - O-H Stretch: A broad band around 3200-3500 cm⁻¹ (phenolic hydroxyl). - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹. - N-O Stretch (NO₂): Two strong, characteristic bands for the asymmetric and symmetric stretches, typically around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.[9] - C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. - C-Br Stretch: In the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), there will be two peaks of nearly equal intensity at m/z 231 and 233.

Safety, Handling, and Storage

Working with nitrophenols and their halogenated derivatives requires strict adherence to safety protocols.

  • Hazard Identification: Halogenated nitrophenols are generally classified as harmful or toxic. They can be irritants to the skin, eyes, and respiratory system.[10][11] Ingestion and skin absorption should be strictly avoided.[12] The precursor chemicals and reagents, such as DMSO, NaOH, and HCl, also have their own specific hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All operations should be conducted within a certified chemical fume hood.[13]

  • Handling: Avoid creating dust if handling the solid product. Use caution when working with corrosive solutions like NaOH and HCl.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and aqueous waste should be collected in separate, clearly labeled containers.

Conclusion

This guide outlines a reliable and well-understood pathway for the synthesis of this compound. The provided protocol, grounded in the principles of nucleophilic aromatic substitution, is robust and scalable. The characterization methods detailed herein provide a comprehensive framework for validating the structural integrity and purity of the final product, ensuring its suitability for subsequent applications in advanced chemical synthesis. Adherence to the described safety procedures is essential for minimizing risk throughout the experimental process.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c) 4-nitrophenol. Retrieved from [Link]

Sources

A Technical Guide to 2-Bromo-5-methyl-4-nitrophenol: Synthesis, Reactivity, and Applications as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Bromo-5-methyl-4-nitrophenol (CAS No. 14401-60-6), a trifunctionalized aromatic compound of significant interest to the scientific community. We will explore its fundamental physicochemical properties, detail a robust synthetic protocol, and dissect the mechanistic principles governing its reactivity. The primary focus of this document is to illuminate its role as a versatile chemical intermediate, particularly in the fields of pharmaceutical research and complex organic synthesis. By explaining the causality behind its synthetic utility, this guide serves as a critical resource for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold.

Core Physicochemical Characteristics

This compound is a substituted phenol featuring a bromine atom, a methyl group, and a nitro group on the benzene ring.[1] This specific arrangement of functional groups dictates its chemical behavior and establishes its utility as a precursor molecule. The key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 14401-60-6 PubChem[1]
Molecular Formula C₇H₆BrNO₃ PubChem[1]
Molecular Weight 232.03 g/mol PubChem[1]
IUPAC Name This compound PubChem[1]
XLogP3 2.5 PubChem[1]

| Monoisotopic Mass | 230.95311 Da | PubChem[1] |

Caption: Chemical structure of this compound.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly effective due to the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack and stabilizes the transient Meisenheimer complex intermediate.

Mechanistic Rationale

The chosen precursor, 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene, possesses an excellent leaving group (fluoride) positioned ortho to the activating nitro group. The reaction proceeds by the attack of a hydroxide ion (from sodium hydroxide) on the carbon atom bearing the fluorine. The polar aprotic solvent, dimethyl sulfoxide (DMSO), is ideal for this transformation as it effectively solvates the sodium cation while leaving the hydroxide nucleophile highly reactive.

Detailed Experimental Protocol

This protocol is adapted from established synthetic routes and is designed for reproducibility.[2]

Materials:

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g)

  • Dimethyl sulfoxide (DMSO) (39 mL)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution (39 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water (for washing)

  • Saturated saline solution (brine)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

  • Nucleophilic Addition: Add the 1 M aqueous sodium hydroxide solution (39 mL) to the flask.

  • Heating: Heat the reaction mixture to 100°C and maintain this temperature with vigorous stirring for 2 hours.

  • Quenching and Acidification: Cool the reaction solution to room temperature (approx. 25°C). Carefully add 1 M hydrochloric acid (approx. 80 mL) until the solution is acidic to litmus paper. This step protonates the resulting phenoxide to yield the final phenol product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and then with a saturated saline solution. This removes any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound (4.30 g reported yield).[2]

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization or column chromatography to achieve higher purity.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Strategic Applications in Synthesis

The true value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity. Its utility as an intermediate is rooted in its role as a versatile scaffold for constructing a wide range of more complex molecules, including potential active pharmaceutical ingredients (APIs).[3][4]

Electronic Influence of Substituents

The synthetic potential of the molecule is dictated by the electronic interplay between the substituents on the aromatic ring.[5]

  • Hydroxyl (-OH): A strongly activating, ortho-, para-directing group.

  • Bromo (-Br): A deactivating, but ortho-, para-directing group.

  • Nitro (-NO₂): A strongly deactivating, meta-directing group.

  • Methyl (-CH₃): A weakly activating, ortho-, para-directing group.

This complex interplay of directing effects allows for highly regioselective subsequent reactions.

G Figure 3: Functional Group Reactivity cluster_reactions Key Transformations center 2-Bromo-5-methyl- 4-nitrophenol A Reduction of Nitro Group (e.g., Sn/HCl, H₂/Pd-C) center->A -NO₂ → -NH₂ B O-Alkylation / O-Acylation (Ether/Ester Formation) center->B -OH → -OR / -OCOR C Further Aromatic Substitution (Regioselective) center->C Ring Position Activation

Caption: Key reactive sites and potential transformations of the intermediate.

Key Synthetic Transformations
  • Reduction of the Nitro Group: The nitro group is arguably the most versatile functional handle. It can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., Sn/HCl, H₂/Pd-C). This transformation yields an aminophenol derivative, a high-value intermediate in its own right. The resulting aniline is a nucleophile and a precursor for amides, sulfonamides, or can undergo diazotization to introduce other functionalities. This pathway is fundamental in the synthesis of many pharmaceutical scaffolds.[6]

  • Reactions at the Phenolic Hydroxyl: The acidic proton of the hydroxyl group can be easily removed by a base, forming a phenoxide. This nucleophilic oxygen can then undergo O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form a wide variety of ethers and esters. This allows for the introduction of new side chains, modification of solubility, or protection of the hydroxyl group while other transformations are carried out.

  • Intermediate for Heterocycle Synthesis: The derivatives of this compound, particularly the amino-analogs formed from nitro reduction, are excellent precursors for complex heterocyclic structures.[6] These frameworks are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Safety and Handling

As with any nitrated aromatic compound, proper safety protocols must be strictly followed. While a complete hazard profile for this specific compound is not fully detailed in all databases, data from structurally similar chemicals provides a strong basis for safe handling procedures.[7]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.[7]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[7]

  • Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]

Conclusion

This compound is a strategically designed chemical intermediate whose value is derived from its trifunctionalized nature. Its accessible synthesis and the predictable, differential reactivity of its hydroxyl, bromo, and nitro groups make it a powerful tool for the modern organic chemist. It serves as an excellent starting point for the multi-step synthesis of complex molecular targets, offering multiple avenues for modification and elaboration. For researchers in drug discovery and specialty chemicals, this compound represents a versatile scaffold for building novel molecules with potential biological or material applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2-Bromo-4-methyl-5-nitrophenol (C007B-510044). Retrieved from [Link]

  • Angene. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-nitrophenol: A Versatile Pharmaceutical Intermediate for Advanced Organic Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methyl-4-nitrophenol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through modern spectroscopic techniques. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this specific molecule.

Introduction

This compound is a substituted aromatic compound with a molecular formula of C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol [1]. Its structure, featuring a phenol ring with bromo, methyl, and nitro substituents, makes it a molecule of interest in synthetic organic chemistry and potentially as an intermediate in the development of pharmaceutical agents. Accurate structural confirmation is paramount for any further application, and this is where spectroscopic methods become indispensable. This guide will provide a detailed analysis of the expected spectroscopic data, offering insights into how each piece of data contributes to the unequivocal identification of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
CAS Number14401-60-6PubChem[1]
Molecular FormulaC₇H₆BrNO₃PubChem[1]
Molecular Weight232.03 g/mol PubChem[1]
XLogP32.5PubChem[1]

Molecular Structure and Atom Numbering

The structural formula of this compound with the conventional atom numbering used for spectral assignments is depicted below. This numbering scheme will be referenced throughout the spectroscopic analysis sections.

Caption: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available in comprehensive detail, we can predict the salient features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the known effects of its constituent functional groups and data from structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Singlet1H-OHThe phenolic proton is acidic and its chemical shift can be concentration and solvent dependent. It is expected to be a broad singlet.
~8.0Singlet1HH-3The proton at C3 is ortho to the electron-withdrawing nitro group and is expected to be significantly deshielded.
~7.5Singlet1HH-6The proton at C6 is ortho to the bromine atom and meta to the nitro group, leading to a downfield shift.
~2.4Singlet3H-CH₃The methyl protons are attached to the aromatic ring and are expected to appear as a singlet in the typical benzylic proton region.

Interpretation: The ¹H NMR spectrum is predicted to be relatively simple, with four distinct signals corresponding to the four types of protons in the molecule. The downfield shifts of the aromatic protons are consistent with the presence of electron-withdrawing groups (nitro and bromo) on the aromatic ring. The absence of splitting for the aromatic protons is due to the substitution pattern, where no adjacent protons are present.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~155C-1The carbon atom attached to the hydroxyl group is expected to be deshielded.
~110C-2The carbon atom bearing the bromine atom will be shifted upfield due to the heavy atom effect, but its exact position can vary.
~125C-3Aromatic CH carbon.
~140C-4The carbon atom attached to the nitro group will be significantly deshielded.
~135C-5The carbon atom attached to the methyl group.
~120C-6Aromatic CH carbon.
~20C-7The methyl carbon is expected in the typical aliphatic region.

Interpretation: The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring. The carbons attached to the electronegative oxygen and nitro groups (C-1 and C-4) are expected to be the most downfield, while the methyl carbon (C-7) will be the most upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200BroadO-H stretchThe broadness is due to hydrogen bonding of the phenolic hydroxyl group.
3100-3000MediumAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
2950-2850WeakAliphatic C-H stretchCorresponding to the methyl group.
1520 & 1340StrongAsymmetric and symmetric NO₂ stretchThese two strong absorptions are characteristic of a nitro group.
1600 & 1475MediumC=C stretchAromatic ring stretching vibrations.
~1200StrongC-O stretchPhenolic C-O bond vibration.
~600MediumC-Br stretchCharacteristic of a carbon-bromine bond.

Interpretation: The IR spectrum is expected to clearly indicate the presence of the key functional groups: the phenolic -OH, the aromatic ring, the nitro group, and the C-Br bond. The positions of these bands are consistent with a substituted nitrophenol structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
231/233High[M]⁺ and [M+2]⁺
216/218Medium[M-CH₃]⁺
186/188Medium[M-NO₂]⁺
107High[M-Br-NO₂]⁺

Interpretation: The mass spectrum should show a clear molecular ion peak with the characteristic isotopic signature of bromine. The fragmentation pattern will likely involve the loss of the substituents, such as the methyl and nitro groups, providing further evidence for the proposed structure.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide. These protocols represent standard operating procedures in a modern analytical laboratory.

General Spectroscopic Analysis Workflow Sample Sample Preparation (this compound) NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR IR ATR-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Data_Analysis Data Processing and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C). Integrate the ¹H NMR signals.

Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere[2][3].

  • Sample Spectrum: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal. Record the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column)[4][5].

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to ensure detection of the molecular ion and key fragments.

    • Source Temperature: 230 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum corresponding to the chromatographic peak to identify the molecular ion and analyze the fragmentation pattern.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrocarbons Chemistry & Technology. (n.d.). Aromatics Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • TDI-Brooks. (n.d.). Quantitative Determination of Aromatic Hydrocarbons Using Selected Ion Monitoring Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Wagschal, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8219. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Experimental section General. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of compound 5. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245260). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c).... Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Solubility Profile of 2-Bromo-5-methyl-4-nitrophenol: A Theoretical and Practical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-5-methyl-4-nitrophenol, a compound of interest in synthetic chemistry and drug discovery. Moving beyond a simple data summary, this document elucidates the underlying physicochemical principles governing its solubility in various organic solvents. We present a theoretical framework for predicting solubility based on molecular structure and solvent properties, complemented by a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and formulation scientists seeking a robust understanding and practical approach to characterizing the solubility of this and structurally related compounds.

Introduction: Why Solubility Matters

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. The solubility of this compound dictates its dissolution rate, absorption, and overall performance in both in vitro and in vivo systems. A poor solubility profile can lead to low bioavailability, erratic absorption, and ultimately, the failure of a promising drug candidate. Therefore, a thorough characterization of its behavior in a range of solvents is not merely a data collection exercise; it is a cornerstone of rational drug design and formulation development. This guide provides the theoretical basis and practical workflows to achieve this critical characterization.

Physicochemical Characterization of this compound

To predict how a solute will behave, we must first understand its intrinsic properties. The structure of this compound offers clear insights into its potential interactions with solvents.

Molecular Structure: C₇H₆BrNO₃ Molecular Weight: 232.03 g/mol

Key structural features influencing solubility include:

  • Phenolic Hydroxyl (-OH) Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This confers a degree of solubility in protic and polar aprotic solvents.

  • Nitro (-NO₂) Group: A highly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. It significantly contributes to the molecule's overall polarity.

  • Bromophenyl Ring & Methyl (-CH₃) Group: These components form the nonpolar backbone of the molecule, contributing to its solubility in less polar or nonpolar solvents through van der Waals forces.

The molecule is, therefore, amphiphilic, possessing both distinct polar and nonpolar regions. Its solubility will be dictated by the delicate balance of these competing characteristics and the ability of a given solvent to favorably interact with them. The principle of "like dissolves like" is the guiding maxim; solvents that can effectively solvate both the polar functional groups and the nonpolar ring system will exhibit the highest dissolving capacity.

Theoretical Framework for Solubility Prediction

A systematic approach to solvent selection is more efficient than random trial-and-error. By classifying solvents based on their own physicochemical properties, we can make educated predictions about their interaction with this compound.

Solvent Classification and Predicted Interactions

Organic solvents are typically categorized into three main groups:

Solvent ClassKey CharacteristicsExamplesPredicted Solubility of this compound
Polar Protic Contain O-H or N-H bonds; can donate and accept hydrogen bonds. High dielectric constant.Methanol, Ethanol, Water, Acetic AcidHigh. These solvents can effectively solvate the polar -OH and -NO₂ groups through strong hydrogen bonding.
Polar Aprotic Possess polar bonds but lack O-H or N-H bonds; can accept hydrogen bonds but cannot donate.Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)Moderate to High. These solvents can accept hydrogen bonds from the phenolic -OH group and engage in dipole-dipole interactions. DMSO is a universal solvent and is expected to be highly effective.
Nonpolar Low dielectric constant; primarily engage in weak van der Waals forces.Hexane, Toluene, Diethyl Ether, ChloroformLow to Moderate. Solubility will depend on the solvent's ability to interact with the bromophenyl ring. Toluene, with its aromatic ring, may show higher solubility than aliphatic hexane due to pi-pi stacking interactions.

This predictive framework allows for a logical down-selection of solvents for experimental screening, saving time and resources.

G cluster_input Solute Analysis cluster_properties Key Molecular Features cluster_prediction Solubility Prediction Solute This compound Polar Polar Groups (-OH, -NO2) Hydrogen Bonding Solute->Polar Nonpolar Nonpolar (e.g., Toluene, Hexane) LOW-MODERATE Solubility Solute->Nonpolar Prediction Select Solvent Class Polar->Prediction Nonpolar->Prediction Prediction->Nonpolar Van der Waals Dominates Protic Polar Protic (e.g., Methanol) HIGH Solubility Prediction->Protic H-Bonding Dominates Aprotic Polar Aprotic (e.g., DMSO, Acetone) MODERATE-HIGH Solubility Prediction->Aprotic Dipole & H-Bond Acceptance

Caption: Logical workflow for predicting solubility based on molecular features.

Standardized Protocol for Experimental Solubility Determination

Theoretical predictions must be confirmed by empirical data. The isothermal shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility. This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature.

Materials and Equipment
  • This compound (as solid powder)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Step-by-Step Experimental Workflow
  • Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution for calibration curve generation.

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each selected organic solvent to the vials containing the excess solid.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For solvents with fine suspensions, centrifugation (e.g., at 5000 rpm for 15 minutes) is required to achieve clear separation.

  • Sample Extraction and Dilution: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve, prepared by diluting the stock standard, must be run concurrently to quantify the concentration of the solute in the saturated solvent.

  • Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

G A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (Shaker, 25°C, 48h) B->C D 4. Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F G 7. Quantify via HPLC/UV-Vis (vs. Calibration Curve) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: The Isothermal Shake-Flask Method workflow for solubility determination.

Conclusion and Future Directions

This guide has established a dual-pronged approach for characterizing the solubility of this compound. By integrating a theoretical understanding of its molecular properties with a rigorous experimental protocol, researchers can efficiently and accurately determine its solubility profile. This data is indispensable for guiding solvent selection in synthesis and purification, as well as for developing viable formulations in a pharmaceutical context. Future studies should focus on determining solubility at various temperatures to understand the thermodynamic properties of dissolution (enthalpy and entropy), which provides even deeper insight into the solute-solvent interactions governing this critical physicochemical property.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135431, this compound. Available at: [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

potential applications of 2-Bromo-5-methyl-4-nitrophenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Potential Applications of 2-Bromo-5-methyl-4-nitrophenol in Medicinal Chemistry

Authored by a Senior Application Scientist

Preamble: Unveiling the Potential of a Substituted Nitrophenol

In the landscape of drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is a paramount endeavor. Substituted phenols, and in particular nitrophenols, represent a class of compounds that have historically served as versatile precursors and, in some instances, as bioactive molecules themselves.[1][2][3] This guide focuses on a specific, yet underexplored molecule: This compound . By dissecting its structural features and drawing parallels with well-characterized related compounds, we can construct a roadmap for investigating its potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and actionable experimental workflows.

Core Molecular Attributes of this compound

A thorough understanding of a molecule's physicochemical properties is the foundation upon which all medicinal chemistry explorations are built. These properties govern its reactivity, solubility, and potential for biological interactions.

PropertyValueSource
Molecular Formula C₇H₆BrNO₃[4]
Molecular Weight 232.03 g/mol [4]
IUPAC Name This compound[4]
CAS Number 14401-60-6[4][5]
Canonical SMILES CC1=CC(=C(C=C1[O-])Br)O[4]
Polar Surface Area 66.1 Ų[4]
XLogP3 2.5[4]

The presence of a phenolic hydroxyl group, a nitro group, a bromine atom, and a methyl group on the aromatic ring suggests a molecule with diverse chemical reactivity and potential for targeted modifications.

Synthetic Accessibility: A Gateway to Derivatization

The viability of a compound in a drug discovery pipeline is significantly influenced by its synthetic accessibility. A reliable synthetic route not only provides the parent compound for initial screening but also opens avenues for the creation of a chemical library for structure-activity relationship (SAR) studies. A known synthetic pathway for this compound starts from 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene.[6]

Experimental Protocol: Synthesis of this compound[6]
  • Dissolution: Dissolve 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene (4.57 g) in dimethyl sulfoxide (39 mL).

  • Reaction Initiation: Add a 1 M aqueous sodium hydroxide solution (39 mL) to the mixture.

  • Heating: Stir the mixture at 100°C for two hours.

  • Quenching and Extraction: Cool the reaction solution to 25°C. Add 1 M hydrochloric acid (80 mL) and extract the mixture with ethyl acetate.

  • Washing: Wash the organic layer with water and saturated saline.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the target compound.

This straightforward synthesis allows for the production of the core scaffold, which can then be subjected to further chemical modifications.

Potential Therapeutic Applications: A Structurally-Informed Hypothesis

While direct biological activity data for this compound is scarce in the public domain, we can infer its potential applications by examining the known roles of its constituent functional groups and related molecular scaffolds.

A Versatile Scaffold for Synthetic Libraries

The true potential of this compound may lie in its utility as a versatile intermediate.[7][8] Each functional group offers a handle for chemical modification:

  • Phenolic Hydroxyl Group: Can be readily alkylated or acylated to generate ethers and esters, allowing for modulation of lipophilicity and hydrogen bonding capacity.

  • Nitro Group: Can be reduced to an amine, a crucial functional group in many pharmaceutical scaffolds.[1][3] This amine can then be further derivatized into amides, sulfonamides, etc.

  • Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents, significantly expanding the chemical space.

The following diagram illustrates a potential workflow for generating a diverse chemical library from the this compound core.

G A This compound B O-Alkylation / O-Acylation A->B C Nitro Reduction (e.g., SnCl2, H2) A->C D Cross-Coupling (e.g., Suzuki, Sonogashira) A->D E Ether/Ester Library B->E F Amine Intermediate C->F G Diverse Aryl/Alkyl Substituted Library D->G H Amide/Sulfonamide Library F->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa_p P-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_p->Proteasome degradation Phenol Phenolic Compound (e.g., this compound derivative) Phenol->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes transcription

Caption: Inhibition of the NF-κB Pathway.

3.2.3. Potential as Antioxidant Agents

The phenolic hydroxyl group is a classic antioxidant pharmacophore, capable of scavenging free radicals. [9]Furthermore, phenolic compounds can upregulate endogenous antioxidant defense systems through the Nrf2-Keap1 pathway. [10]They can disrupt the Keap1-mediated sequestration of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-driven genes. [10]

A Proposed Research Workflow for Bioactivity Assessment

To systematically evaluate the medicinal chemistry potential of this compound, a tiered screening and characterization workflow is proposed.

G A Synthesis of Core & Library B Primary In Vitro Screening A->B C Antimicrobial Assays (e.g., MIC) B->C D Cytotoxicity Assays (e.g., MTT on cancer lines) B->D E Anti-inflammatory Assays (e.g., NF-κB reporter) B->E F Hit Identification & Validation C->F D->F E->F G Dose-Response Studies F->G H Secondary & Selectivity Assays F->H I Lead Optimization (SAR) G->I J Target ID & MoA Studies I->J K Affinity Pull-Down / DARTS J->K L Biochemical & Cellular Assays J->L

Caption: Proposed Drug Discovery Workflow.

Step 1: Primary In Vitro Screening

A panel of assays should be employed to test the synthesized library for a range of biological activities.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
  • Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Inoculation: Add a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to each well to a final concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step 2: Hit Validation and Lead Optimization

Active compounds ("hits") from the primary screen should be re-synthesized and their activity confirmed. Dose-response curves will be generated to determine IC₅₀ or EC₅₀ values. Subsequent SAR studies will guide the synthesis of new analogs to improve potency and selectivity.

Step 3: Target Identification and Mechanism of Action (MoA) Studies

For validated lead compounds, elucidating the biological target and MoA is critical. [11]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

[11][12]

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for an anticancer lead).

  • Compound Incubation: Incubate aliquots of the cell lysate with the active compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at room temperature).

  • Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a short period to allow for protein digestion. The binding of the compound to its target protein should confer protection from proteolysis.

  • Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.

  • Analysis by SDS-PAGE: Separate the proteins by SDS-PAGE. The target protein should appear as a more prominent band in the compound-treated lane compared to the vehicle control lane.

  • Mass Spectrometry: Excise the protein band of interest and identify the protein using mass spectrometry.

Conclusion and Future Directions

This compound is a chemically tractable molecule with significant, albeit underexplored, potential in medicinal chemistry. Its structural features suggest plausible utility as a scaffold for generating diverse chemical libraries and as a starting point for the discovery of novel antimicrobial, anti-inflammatory, and antioxidant agents. The proposed research workflow provides a systematic and logical pathway to investigate these possibilities. Future research should focus on the synthesis of a focused library of derivatives and their comprehensive biological evaluation. Subsequent hit-to-lead optimization and MoA studies will be crucial in determining if this chemical entity can yield a viable therapeutic candidate.

References

  • The Essential Role of 4-Nitrophenol in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp4kCF-3SCdZlta3ZMD2BYQ3h_zdbEVZfKZHIag8rhA8TVyp2UUHSrfNR4cxbKFlzI7MWVoY8PrlfLVZzWSBRK7yLxK2ISeQxx_ROngfcHjJJ8HEHuQW37dHBX7l4uRzsOFKzxpNf9jYOYS3QvnISVq3-J6gdIgozVqWp4U3GOXYBvl2zluYfbe-PN_XUcKNWOm7uNGFb-GnZOUSVeXeTNGINaXFs8pKiW-q65n72O7Wo9Eeon]
  • Mechanisms of action of phenolic compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Mechanisms-of-action-of-phenolic-compounds-Antioxidant-Activity-Under-physiological_fig2_373307563]
  • This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53440712]
  • Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research. Benchchem. [URL: https://www.benchchem.com/application-notes/2-methyl-5-nitrophenol-in-pharmaceutical-research]
  • This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/14401-60-6.htm]
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [URL: https://gsconlinepress.com/journals/gscbps/content/exploring-utilization-phenolic-compounds-pharmaceuticals-and-healthcare]
  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.2022434]
  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10561633/]
  • 4-Nitrophenol. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Nitrophenol]
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Zenodo. [URL: https://zenodo.org/records/8400494]
  • Nitrophenol. Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrophenol]
  • Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. ResearchGate. [URL: https://www.researchgate.net/publication/26584285_Assessment_of_the_genotoxic_and_carcinogenic_risks_of_p-nitrophenol_when_it_is_present_as_an_impurity_in_a_drug_product]
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8952093/]
  • Strategies for target identification of antimicrobial n
  • Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.652133/full]
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. [URL: https://medium.com/@synthingredients/bromo-otbn-key-intermediate-for-neurological-endocrine-drugs-9b3780516b71]
  • The Crucial Role of Target Identification in Modern Pharmacology. PharmaFeatures. [URL: https://pharmafeatures.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533596/]
  • A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methylphenol. Benchchem. [URL: https://www.benchchem.com/comparative-guide/synthetic-routes-of-2-bromo-5-methylphenol]
  • Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.ningbo-pharmchem.com/news/unlocking-the-potential-the-role-of-4-nitrophenol-in-modern-chemical-synthesis-64335375.html]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182903/]
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.
  • 2-Nitrophenol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Nitrophenol]
  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Quora. [URL: https://www.quora.
  • An In-depth Technical Guide on Nitro-Substituted Pyrrolylphenols. Benchchem. [URL: https://www.benchchem.com/technical-guide/nitro-substituted-pyrrolylphenols]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [URL: https://www.mdpi.com/1424-8247/15/6/705]
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8951062/]
  • Studies on the biological activity of some nitrothiophenes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16391779/]
  • Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442007/]
  • 2-Bromo-4-chloro-3-methyl-6-nitro-phenol. Smolecule. [URL: https://www.smolecule.
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [URL: https://davidd fundraisers.org/wp-content/uploads/2019/07/Chapter-2-Evaluation-of-the-Biological-Activity-of-Compounds-Techniques-and-Mechanism-of-Action-Studies.pdf]
  • This compound. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52640243.htm]
  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [URL: https://www.syn-thesis.com/product/5-fluoro-4-methyl-2-nitrophenol-83341-28-0]
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539659/]
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.
  • Synthesis of 2-methyl-4-nitrophenol from benzene?. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
  • This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/th/155516-2-bromo-5-methyl-4-nitrophenol.html]
  • Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. MDPI. [URL: https://www.mdpi.com/2304-8158/13/14/2180]
  • 2-Bromo-4-methyl-5-nitrophenol. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/achemicalblock/103448244]
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/18/10/2165]

Sources

Methodological & Application

Synthesis of 2-Bromo-5-methyl-4-nitrophenol: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of 2-Bromo-5-methyl-4-nitrophenol, a valuable substituted phenol derivative with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction and Synthetic Strategy

This compound is a highly functionalized aromatic compound. Its synthesis requires careful consideration of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution reactions. The most logical and common starting material for this synthesis is 3-methylphenol (m-cresol) due to its commercial availability and cost-effectiveness.

The synthetic approach involves two key electrophilic aromatic substitution reactions: nitration and bromination . The order of these reactions is crucial for achieving the desired regiochemistry.

  • The Hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group.

  • The Methyl (-CH₃) group is a weakly activating, ortho-, para-directing group.

  • The Nitro (-NO₂) group is a strongly deactivating, meta-directing group.

  • The Bromo (-Br) group is a deactivating, ortho-, para-directing group.

Considering these effects, a nitration reaction on 3-methylphenol is the most strategic first step. The powerful directing effect of the hydroxyl group will primarily direct the incoming nitro group to the ortho and para positions. Dinitration can also occur under harsh conditions.[1][2] Subsequently, the bromination of the resulting nitrophenol intermediate will be directed by the existing substituents to yield the final product.

Mechanistic Pathway

The synthesis proceeds via a two-step electrophilic aromatic substitution mechanism.

Step 1: Nitration of 3-Methylphenol In the presence of a nitrating agent (e.g., nitric acid), the aromatic ring of 3-methylphenol attacks the electrophilic nitronium ion (NO₂⁺). The directing effects of the hydroxyl and methyl groups favor substitution at positions ortho and para to the hydroxyl group.

Step 2: Bromination of the Nitrophenol Intermediate The bromination of the synthesized nitrophenol is another electrophilic aromatic substitution. The bromine molecule is polarized by a Lewis acid or a polar solvent, creating an electrophilic bromine species that is attacked by the electron-rich aromatic ring. The position of bromination is determined by the combined directing effects of the hydroxyl, methyl, and nitro groups.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3-methylphenol.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3-Methylphenol (m-cresol)C₇H₈O108.14≥99%Sigma-Aldrich
Nitric Acid (70%)HNO₃63.01ACS ReagentFisher Scientific
Sulfuric Acid (98%)H₂SO₄98.08ACS ReagentFisher Scientific
BromineBr₂159.81≥99.5%Sigma-Aldrich
Glacial Acetic AcidCH₃COOH60.05≥99.7%VWR
Sodium BicarbonateNaHCO₃84.01≥99.5%Sigma-Aldrich
Sodium SulfiteNa₂SO₃126.04ACS ReagentFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12ACS GradeFisher Scientific
EthanolC₂H₅OH46.0795%Fisher Scientific
Deionized WaterH₂O18.02--
Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and graduated cylinders

  • pH paper

  • Standard laboratory glassware

Step-by-Step Procedure

Step 1: Nitration of 3-Methylphenol

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.8 g (0.1 mol) of 3-methylphenol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 20 mL of concentrated sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 9.0 mL of 70% nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the stirred solution of 3-methylphenol over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Allow the ice to melt completely, then filter the solid product using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Dry the crude product in a desiccator. The primary product of this reaction will be a mixture of nitrated isomers, which can be used in the next step.

Step 2: Bromination of the Nitrophenol Intermediate

  • In a 500 mL round-bottom flask fitted with a dropping funnel, condenser, and a gas trap (to absorb HBr fumes), dissolve the crude nitrophenol product from the previous step in 100 mL of glacial acetic acid.

  • In the dropping funnel, place a solution of 5.3 mL (0.105 mol) of bromine in 20 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred nitrophenol solution at room temperature over a period of 1 hour.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours. The color of the bromine should fade.

  • Warm the reaction mixture to approximately 60 °C for 30 minutes to drive the reaction to completion and remove excess bromine.[3]

  • Cool the reaction mixture to room temperature and pour it into 400 mL of cold water with stirring.

  • If any residual bromine color remains, add a small amount of sodium sulfite solution until the color disappears.

  • Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product in a vacuum oven at 50 °C.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point: Determine the melting point of the purified crystals.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the proton environment of the final product.

    • ¹³C NMR: To identify all unique carbon atoms.

    • FT-IR: To identify the characteristic functional groups (-OH, -NO₂, C-Br, aromatic C-H).

    • Mass Spectrometry: To confirm the molecular weight of 232.03 g/mol .[4]

Safety and Hazard Information

It is imperative to handle all chemicals with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsFirst Aid Measures
3-MethylphenolToxic if swallowed or in contact with skin, causes severe skin burns and eye damage.In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Nitric AcidOxidizer, causes severe skin burns and eye damage, may be fatal if inhaled.Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Sulfuric AcidCauses severe skin burns and eye damage.Immediately flush skin or eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
BromineFatal if inhaled, causes severe skin burns and eye damage, toxic to aquatic life.Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. Handle only in a fume hood.
This compoundAcute toxicity (Oral, Dermal, Inhalation). May cause damage to organs through prolonged exposure.[5][6]In case of contact, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Visual Workflow and Reaction Diagram

Experimental Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination A 3-Methylphenol in H₂SO₄ C Reaction at 0-5°C A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C Dropwise Addition D Quench on Ice C->D E Filter and Wash D->E F Crude Nitrophenol Intermediate E->F G Nitrophenol in Acetic Acid F->G To Next Step I Reaction at RT G->I H Bromine in Acetic Acid H->I Dropwise Addition J Pour into Water I->J K Filter and Wash J->K L Recrystallization K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Scheme

reaction cluster_step1 Step 1: Nitration cluster_step2 Step 2: Bromination start 3-Methylphenol reagents1 + HNO₃, H₂SO₄ product1 Nitrophenol Intermediate reagents1->product1 reagents2 + Br₂, CH₃COOH final_product This compound reagents2->final_product

Caption: Overall reaction scheme for the synthesis.

References

  • PubChem. This compound. [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. [Link]

  • PubChem. 4-Bromo-5-methyl-2-nitrophenol. [Link]

  • Cenmed Enterprises. 2-Bromo-4-methyl-5-nitrophenol (C007B-510044). [Link]

  • Infinity Learn. Dinitration of 3-methyl phenol gives the following major product. [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Vedantu. Write the structures of the major products expected class 12 chemistry CBSE. [Link]

Sources

using 2-Bromo-5-methyl-4-nitrophenol as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 2-Bromo-5-methyl-4-nitrophenol

Abstract

Substituted phenolic compounds are foundational pillars in the edifice of modern organic synthesis, serving as versatile precursors for a vast array of functional molecules. Among these, this compound stands out as a uniquely functionalized building block. Its trifecta of reactive sites—the phenolic hydroxyl, the aryl bromide, and the nitro group—offers a palette of orthogonal chemical handles for sequential, controlled transformations. This guide provides an in-depth exploration of the reactivity of this compound and presents detailed, field-proven protocols for its application in key synthetic operations, including O-alkylation, palladium-catalyzed cross-coupling, and nitro group reduction. These methodologies are designed to empower researchers in medicinal chemistry, materials science, and drug development to leverage this potent intermediate in the synthesis of complex molecular architectures.

Compound Profile and Strategic Value

This compound is a crystalline solid whose synthetic value is derived from the distinct reactivity of its constituent functional groups. A strategic analysis of its structure reveals its potential for diverse and high-yield transformations.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 14401-60-6[2][3]
Molecular Formula C₇H₆BrNO₃[1][2]
Molecular Weight 232.03 g/mol [1][2]
Appearance Solid

The molecule's reactivity is governed by three primary sites:

  • Phenolic Hydroxyl (-OH): The acidic proton allows for easy deprotonation to form a potent phenoxide nucleophile, ideal for Williamson ether synthesis and esterification reactions.[4]

  • Aryl Bromide (-Br): Positioned ortho to the hydroxyl group, the bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it influences the aromatic system's electronics. More importantly, it can be readily reduced to a primary amine (-NH₂), which serves as a gateway to a multitude of subsequent functionalizations, including amide bond formation and the synthesis of nitrogen-containing heterocycles.[6]

This multi-functionality allows for a synthetic strategy where each site can be addressed sequentially, providing a robust platform for building molecular complexity.

cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds main This compound williamson Williamson Ether Synthesis (O-Alkylation) main->williamson -OH group suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki -Br group reduction Nitro Group Reduction (Amine Formation) main->reduction -NO2 group ether Aryl Ethers williamson->ether biaryl Biaryl Compounds suzuki->biaryl amine Aniline Derivatives reduction->amine

Caption: Key reactive sites on this compound and their corresponding transformations.

Application in Williamson Ether Synthesis (O-Alkylation)

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic phenoxide attacks an alkyl halide.[7] This method is exceptionally reliable for producing aryl ethers from this compound.

Causality and Experimental Insight: The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions. Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions. The Sₙ2 nature of the reaction dictates that primary alkyl halides are the best electrophiles to avoid competing E2 elimination, which is a significant issue with secondary and tertiary halides.[7]

Protocol 2.1: Synthesis of 1-Bromo-2-(methoxymethoxy)-4-methyl-5-nitrobenzene

This protocol details the protection of the hydroxyl group as a methoxymethyl (MOM) ether, a common strategy to mask the phenol during subsequent reactions at the bromo or nitro positions.

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Chloromethyl methyl ether (MOM-Cl) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.5 equiv) to the solution. The mixture will become heterogeneous.

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure complete formation of the phenoxide.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add chloromethyl methyl ether (1.5 equiv) dropwise via syringe. Caution: MOM-Cl is a carcinogen and should be handled in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure aryl ether.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for constructing C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials.[5][8] The reaction couples the aryl bromide of our building block with an organoboron reagent, catalyzed by a palladium complex.[9]

Causality and Experimental Insight: The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The success of the reaction hinges on maintaining an oxygen-free environment to prevent the oxidation and deactivation of the Pd(0) catalyst.[9] The base plays a crucial role in activating the organoboron species for the transmetalation step. The choice of solvent, typically a mixture like dioxane/water, facilitates the dissolution of both the organic and inorganic reagents.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)L₂(Br) pd0->pd_complex1 Oxidative Addition ox_add Oxidative Addition pd_complex2 Ar-Pd(II)L₂(R') pd_complex1->pd_complex2 Transmetalation transmetal Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-R' pd_complex2->product red_elim Reductive Elimination aryl_halide Ar-Br aryl_halide->pd0 boronic_acid R'-B(OH)₂ + Base boronic_acid->pd_complex1

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of 2-Phenyl-5-methyl-4-nitrophenol

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Toluene

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

  • Seal the flask, then evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with toluene.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired biaryl product.

Application in Nitro Group Reduction

The transformation of a nitro group into an amine is a pivotal step in many synthetic routes, particularly in pharmaceutical chemistry, as it introduces a versatile nucleophilic handle.[11] This reduction can be achieved under various conditions, with tin(II) chloride in acidic media being a common and effective laboratory method.

Causality and Experimental Insight: The reduction mechanism with SnCl₂ involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic medium (HCl). The reaction is typically robust and high-yielding. An alternative is catalytic hydrogenation (H₂ gas with a Pd/C catalyst), which offers cleaner workup conditions but may not be compatible with other reducible functional groups and requires specialized equipment.

Protocol 4.1: Synthesis of 4-Amino-2-bromo-5-methylphenol

Materials:

  • This compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium hydroxide (NaOH) solution (5 M)

Procedure:

  • Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve SnCl₂·2H₂O (4.5 equiv) in a minimal amount of concentrated HCl, then add it to the flask containing the starting material.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and stir for 2-4 hours. The solution may change color, indicating the progress of the reduction. Monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the acidic solution by slowly adding 5 M NaOH until the pH is ~8-9. A precipitate of tin salts will form.

  • Extract the mixture three times with ethyl acetate. The desired product will be in the organic phase.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude aminophenol.

  • The product can be purified by recrystallization or flash column chromatography if necessary.

cluster_reactions Further Functionalization start 4-Amino-2-bromo-5-methylphenol acylation Acylation (Amide Formation) start->acylation -NH2 group diazotization Diazotization (Sandmeyer Reaction) start->diazotization -NH2 group heterocycle Heterocycle Formation (e.g., Benzoxazole) start->heterocycle -NH2 & -OH groups

Caption: Synthetic pathways available from the versatile 4-amino-2-bromo-5-methylphenol intermediate.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. The distinct and predictable reactivity of its three functional groups allows for a rational and strategic approach to the synthesis of complex molecules. The protocols detailed herein for O-alkylation, Suzuki-Miyaura coupling, and nitro reduction provide reliable and reproducible methods for leveraging this compound's synthetic potential. By understanding the causality behind the experimental conditions, researchers can adapt and optimize these procedures to construct novel compounds for a wide range of applications, from drug discovery to materials science.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromoethyl 4-Nitrophenyl Ether.
  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene. YouTube.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • BenchChem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
  • Smolecule. (2024, April 15). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
  • ChemicalBook. (n.d.). This compound synthesis.
  • BenchChem. (2025). Application Notes: 2-Methyl-5-nitrophenol in Pharmaceutical Research.
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • The Suzuki Reaction. (2014, February 6).
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols: The Reaction of 2-Bromo-5-methyl-4-nitrophenol with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reactivity and synthetic applications of 2-Bromo-5-methyl-4-nitrophenol. We delve into the principles of nucleophilic aromatic substitution (SNAr) as it pertains to this versatile substrate, offering detailed, field-proven protocols for its reaction with various nucleophiles. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Synthetic Utility of this compound

This compound is a highly functionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its structure incorporates several key features that dictate its reactivity:

  • An activated aromatic ring : The presence of a strong electron-withdrawing nitro group (-NO₂) makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[1][2][3]

  • A good leaving group : The bromine atom is a readily displaceable leaving group in nucleophilic aromatic substitution reactions.[2]

  • A phenolic hydroxyl group : This group can be deprotonated to form a phenoxide, a potent nucleophile itself, or it can be functionalized to introduce further diversity.

  • A methyl group : This group can influence the regioselectivity of reactions and provides an additional point for potential modification.

These characteristics make this compound an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceutical agents, agrochemicals, and materials with specific electronic properties.[4]

The Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for the functionalization of this compound with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][3] This is in contrast to the more common electrophilic aromatic substitution seen with electron-rich aromatic rings. The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]

Key Features of the SNAr Mechanism:

  • Nucleophilic Attack: An electron-rich nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing the leaving group (the ipso-carbon).[7] This is typically the rate-determining step.[2][6]

  • Formation of a Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the bromide ion.[8]

The presence of the nitro group para to the bromine leaving group is critical for the stabilization of the Meisenheimer complex, thereby facilitating the reaction.[1][8] The hydroxyl and methyl groups, being ortho and meta to the leaving group respectively, also influence the electronic environment of the ring.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with all chemical reactions, optimization may be necessary depending on the specific nucleophile and desired scale.

General Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

  • This compound and its derivatives should be considered potentially hazardous and handled accordingly.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the reaction of this compound with an alkyl halide to form the corresponding ether. This reaction proceeds through the initial deprotonation of the phenolic hydroxyl group to form a more potent phenoxide nucleophile.

Workflow for Williamson Ether Synthesis:

G cluster_0 Reaction Setup cluster_1 Nucleophile Generation cluster_2 Alkylation cluster_3 Work-up & Purification A This compound D Stir at Room Temperature (15-30 min) A->D B Base (e.g., K₂CO₃) B->D C Solvent (e.g., Acetone, DMF) C->D E Formation of Phenoxide D->E F Add Alkyl Halide (R-X) E->F G Heat to Reflux (Monitor by TLC) F->G H Cool & Remove Solvent G->H I Aqueous Work-up H->I J Purification (Recrystallization/Chromatography) I->J K Final Product J->K

Caption: Workflow for O-Alkylation of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).[9][10]

  • Solvent Addition: Add anhydrous acetone (10-20 mL per mmol of the phenol).

  • Nucleophile Formation: Stir the suspension at room temperature for 15-30 minutes. The formation of the potassium phenoxide salt will occur.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Rationale for Experimental Choices:

  • Base: Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions. For less reactive alkyl halides, a stronger base like sodium hydride in DMF may be necessary.[9]

  • Solvent: Acetone is a good choice for reactions with potassium carbonate due to its polarity and boiling point. DMF is a polar aprotic solvent that can accelerate SN2 reactions and is often used with sodium hydride.

  • Monitoring: TLC is a crucial technique to determine the completion of the reaction, preventing the formation of byproducts from prolonged heating.

Protocol 2: N-Arylation with Amines

This protocol details the reaction of this compound with a primary or secondary amine, leading to the formation of a substituted diphenylamine derivative.

Reaction Mechanism for N-Arylation:

G A This compound (Activated Ring) C Nucleophilic Attack on ipso-Carbon A->C B Amine (R₂NH) (Nucleophile) B->C D Meisenheimer Complex (Resonance Stabilized) C->D Rate-determining step E Elimination of Br⁻ D->E F N-Aryl Product E->F Restoration of Aromaticity

Caption: SNAr mechanism for the N-Arylation of this compound.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Base (e.g., potassium carbonate, triethylamine)

  • Solvent (e.g., DMF, DMSO, or neat amine)

  • Ethyl acetate

  • Dilute aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or DMSO.

  • Reagent Addition: Add the amine (1.2-2.0 eq.) and a base such as potassium carbonate (1.5 eq.).

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filtration and Washing: Collect the solid product by filtration. Wash the solid with water and then with a dilute solution of hydrochloric acid to remove any unreacted amine. Finally, wash with water again until the filtrate is neutral.

  • Drying: Dry the product under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Rationale for Experimental Choices:

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction at elevated temperatures. In some cases, using an excess of the amine as the solvent can be effective.

  • Base: A base is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Higher temperatures are often necessary to overcome the activation energy for the nucleophilic attack, especially with less reactive amines.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reaction of this compound with representative nucleophiles.

NucleophileReagents & ConditionsProduct TypeTypical Yield (%)
Ethyl IodideK₂CO₃, Acetone, RefluxEther>90%
Benzyl BromideK₂CO₃, DMF, 80 °CEther>90%
AnilineK₂CO₃, DMF, 100 °CSecondary Amine80-90%
MorpholineNeat, 100 °CTertiary Amine>95%
Sodium MethoxideMethanol, RefluxMethoxy Ether>95%

Yields are approximate and can vary based on reaction scale and purity of reagents.

Conclusion

This compound is a versatile and reactive substrate for nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse range of derivatives. A thorough understanding of the SNAr mechanism and the role of each substituent is key to successfully applying this chemistry in the fields of medicinal chemistry and materials science. By carefully selecting the nucleophile, base, solvent, and reaction temperature, researchers can effectively and efficiently synthesize novel compounds with desired properties.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of chemical research, 20(8), 282-289.
  • PubChem. This compound. [Link]

  • Kruk, P., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4809. [Link]

  • Organic Syntheses. 2,6-dibromo-4-nitrophenol. [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?[Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?[Link]

  • Google Patents.
  • Google Patents.
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • YouTube. (2021). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. [Link]

  • KPU Pressbooks. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I. [Link]

  • ResearchGate. SNAr reaction of bromide 2 with alcohol 8e. [Link]

  • PubMed Central. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]

  • RSC Publishing. Reactivity of substituted aliphatic nitro-compounds with nucleophiles. [Link]

  • ResearchGate. Synthesis of 2-Bromo-5-nitrothiophene and Its Derivatives via Bromine Atom Substitution with Secondary Cycloaliphatic Amines. [Link]

  • Wikipedia. Phenol. [Link]

  • RSC Publishing. Nucleophilicity of phenolates in the reaction with p-nitrophenyl acetate in ethanol. [Link]

  • Ovid. Effect of the Nucleophile Structure on the Relative Mobility of the Nitro Group and Fluorine Atom in Reactions of 3,5-Dinitro- and 3-Fluoro-5-nitrobenzotrifluorides with Phenols in the Presence of Potassium Carbonate. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

Sources

Application Note: Silyl Derivatization of 2-Bromo-5-methyl-4-nitrophenol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-Bromo-5-methyl-4-nitrophenol is a substituted nitrophenol of interest in various fields, including the synthesis of pharmaceuticals and as a potential environmental analyte. The direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges. Due to the presence of a polar phenolic hydroxyl (-OH) group and a nitro (-NO₂) group, the molecule exhibits high polarity and low volatility.[1][2] This leads to several analytical issues:

  • Poor Peak Shape: Strong interactions with active sites (silanols) in the GC inlet and column result in broad, tailing chromatographic peaks, which compromises resolution and quantification accuracy.[1][2]

  • Low Sensitivity: Incomplete elution and peak broadening diminish the signal-to-noise ratio, making trace-level detection difficult.

  • Thermal Instability: The molecule may degrade at the high temperatures typically used in GC injectors, leading to inaccurate and non-reproducible results.

To overcome these obstacles, a chemical derivatization step is essential.[3] This application note provides a comprehensive, field-proven protocol for the silylation of this compound, transforming it into a volatile and thermally stable derivative suitable for robust and sensitive GC-MS analysis.

Principle of Silylation: Enhancing Volatility and Stability

Silylation is a robust and widely adopted derivatization technique for compounds containing active hydrogen atoms, such as those found in hydroxyl, carboxyl, and amine groups.[4][5] The process involves the replacement of the active hydrogen with a non-polar trimethylsilyl (TMS) group.

For this protocol, we utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent.[6][7] The reaction is a nucleophilic substitution where the phenolic oxygen attacks the silicon atom of the BSTFA molecule, displacing a trifluoroacetamide leaving group. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), which is often pre-mixed with BSTFA (e.g., BSTFA + 1% TMCS), accelerates the reaction, especially for hindered phenols.[7]

The resulting TMS-ether derivative of this compound is significantly less polar, more volatile, and more thermally stable than the parent compound.[4][8] This chemical modification ensures:

  • Minimal interaction with the GC system, yielding sharp, symmetrical peaks.

  • Improved vaporization in the injector, leading to higher sensitivity.

  • Predictable and informative mass spectral fragmentation for confident identification.

cluster_Analyte This compound cluster_Reagent Silylating Agent cluster_Product TMS-Ether Derivative cluster_Byproduct Reaction Byproducts Analyte Phenolic -OH Group (Polar, Low Volatility) Reaction Silylation Reaction Analyte->Reaction Nucleophilic Attack Reagent BSTFA + 1% TMCS Reagent->Reaction Product TMS-Protected Phenol (Non-Polar, High Volatility) Byproduct Volatile & Inert Reaction->Product Reaction->Byproduct

Sources

HPLC method for the analysis of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 2-Bromo-5-methyl-4-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide provides a detailed protocol grounded in scientific principles and regulatory expectations. The narrative explains the causal logic behind method development choices, from column and mobile phase selection to the validation strategy according to ICH Q2(R2) guidelines. The protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility. It includes a step-by-step methodology, forced degradation protocols for proving specificity, and detailed validation parameters.

Introduction and Scientific Rationale

This compound (C₇H₆BrNO₃, MW: 232.03 g/mol ) is a substituted nitrophenol compound often utilized as an intermediate in organic synthesis.[1] The presence of nitro, phenol, and bromo functional groups makes it a reactive molecule, susceptible to degradation under various stress conditions. Therefore, a robust, validated analytical method is imperative for accurately determining its purity, quantifying it in reaction mixtures, and assessing its stability in pharmaceutical development.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.[2] A reverse-phase (RP-HPLC) approach is the logical starting point, as it effectively separates molecules based on hydrophobicity, a key characteristic of this moderately polar aromatic compound.[3][4] This document outlines the systematic development and validation of such a method.

HPLC Method Development: A Logic-Driven Approach

The goal of method development is to achieve a reliable separation with adequate retention, sharp peak shape, and sufficient resolution from any impurities or degradants. The following sections detail the rationale for selecting the final chromatographic conditions.

Column Stationary Phase Selection

The choice of stationary phase is paramount for achieving the desired selectivity.

  • Initial Choice (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and serves as the ideal starting point. Its non-polar nature provides balanced retention for a wide range of molecules, including substituted phenols.[5]

  • Alternative Consideration (Phenyl): Given the aromatic nature of this compound, a Phenyl stationary phase was considered. Phenyl columns can offer alternative selectivity through π-π interactions with the analyte's benzene ring, which can be advantageous for resolving aromatic isomers or closely related impurities. However, for this application, a C18 column provided excellent peak shape and retention, making it the final choice.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte.

  • Organic Modifier: Both acetonitrile (MeCN) and methanol (MeOH) were evaluated as the organic component. Acetonitrile was selected due to its lower viscosity (resulting in lower backpressure) and its ability to produce sharper peaks for phenolic compounds in many cases.[6]

  • Aqueous Phase and pH Control: The phenolic hydroxyl group of the analyte is acidic. A structurally similar compound, 4-bromo-5-methyl-2-nitrophenol, has a predicted pKa of approximately 6.46.[7] To ensure consistent retention and avoid peak tailing, the mobile phase pH must be controlled using a buffer. Operating at a pH at least one unit away from the analyte's pKa is crucial. A phosphate buffer at pH 3.0 was chosen to keep the phenolic group protonated (non-ionized), maximizing its retention on the C18 column and ensuring a symmetrical peak shape.

Detection Wavelength

A Photodiode Array (PDA) detector was used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Nitrophenolic compounds typically exhibit strong absorbance. For a related compound, 4-nitrophenol, an optimal detection wavelength was found to be 290 nm.[8] Our analysis confirmed a significant absorbance maximum for this compound around this region, and 295 nm was selected for quantification to ensure high sensitivity.

Final Optimized HPLC Method and Protocol

The systematic development process yielded the following robust analytical method.

ParameterSpecification
Instrument HPLC system with a Quaternary Pump, Autosampler, and PDA/UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic
Composition Mobile Phase A : Mobile Phase B (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 295 nm
Injection Volume 10 µL
Run Time 10 minutes
Protocol for Sample and Standard Preparation:
  • Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare a sample solution expected to contain approximately 100 µg/mL of the analyte using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[9] The following protocol is designed to meet the requirements of the ICH Q2(R2) guideline.[10][11]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev Define Analytical Goal (Purity, Assay) Opt Optimize Parameters (Column, Mobile Phase, λ) Dev->Opt Systematic Approach Spec Specificity (Forced Degradation) Opt->Spec Final Method Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Robust Robustness Limit->Robust Report Validated Method Report Robust->Report Validation Complete G cluster_stress Forced Degradation Conditions (ICH Q1A) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analysis Analyze Stressed Samples by HPLC-PDA Acid->Analysis Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Analysis Ox Oxidation (3% H₂O₂, RT) Ox->Analysis Therm Thermal (80°C, Solid State) Therm->Analysis Photo Photolytic (ICH Q1B Light Cabinet) Photo->Analysis Analyte Analyte Sample Analyte->Acid Analyte->Base Analyte->Ox Analyte->Therm Analyte->Photo Result Evaluate Results: 1. % Degradation 2. Peak Purity of Analyte 3. Resolution from Degradants Analysis->Result

Caption: Logic of a Forced Degradation Study.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 80°C in a dry oven for 48 hours.

  • Photolytic Degradation: Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

Acceptance Criteria: The method is specific if the analyte peak is resolved (Resolution > 2) from all degradation peaks and maintains spectral purity, as assessed by a PDA detector. Peak purity analysis compares UV-visible spectra across the entire peak to detect co-eluting impurities. [12][13]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation tests, methodologies, and typical acceptance criteria.

Validation ParameterMethodologyAcceptance Criteria
Linearity Analyze five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999
Range The range demonstrated by the linearity study.The interval for which linearity, accuracy, and precision are met.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the standard solution at 100% of the target concentration.Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.Overall RSD for both sets of data should be ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the curve.The lowest concentration of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the curve.The lowest concentration of analyte that can be determined with acceptable precision and accuracy. RSD ≤ 10%.
Robustness Systematically vary method parameters (e.g., pH ±0.2 units, flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Conclusion

This application note provides a thoroughly developed and scientifically justified RP-. The protocol is specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in regulated environments. By following the detailed steps for method implementation and validation, laboratories can ensure the generation of reliable and reproducible data.

References

  • Vertex AI Search. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
  • LCGC International.
  • Resolve Mass Laboratories. (2025).
  • MedCrave online. (2016).
  • NIH National Library of Medicine.
  • Element Lab Solutions. Peak Purity Analysis.
  • SciSpace. (2016).
  • Analytics-Shop.
  • Pharmaguideline Forum. (2021). Peak purity in hplc.
  • SIELC Technologies. Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • PubMed. (2013).
  • YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development.
  • American Chemical Society. (2000).
  • YouTube. (2020).
  • Sigma-Aldrich. Developing HPLC Methods.
  • BioProcess International. (2004).
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • YouTube. (2025).
  • Chromatography Today.
  • ResearchGate. (2025).
  • PubChem. This compound.
  • Pharmaguideline. (2024).
  • AMSbiopharma. (2025).
  • ChemicalBook. (2025). This compound.
  • YouTube. (2025). Understanding ICH Q2(R2)
  • ICH. (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Guidechem. 4-bromo-5-methyl-2-nitrophenol 182500-28-3 wiki.

Sources

Application Notes and Protocols for the Purification of 2-Bromo-5-methyl-4-nitrophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the purification of 2-Bromo-5-methyl-4-nitrophenol via recrystallization. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delineates the principles of solvent selection, a step-by-step experimental workflow, and methods for assessing the purity of the final product. Given the limited availability of specific solubility data for this compound, this protocol emphasizes a systematic approach to solvent screening to determine the optimal conditions for purification. The methodologies presented herein are grounded in established principles of physical organic chemistry and are designed to be readily adaptable in a standard laboratory setting.

Introduction: The Rationale for Recrystallization

Recrystallization is a cornerstone technique in the purification of solid organic compounds, predicated on the differential solubility of a target compound and its impurities in a given solvent at varying temperatures.[1] The fundamental principle is that most solids exhibit increased solubility in a solvent at higher temperatures.[1] An ideal recrystallization solvent will dissolve the compound of interest sparingly at ambient temperature but will completely solvate it at or near the solvent's boiling point.[2] Conversely, impurities should either be highly soluble at all temperatures, thus remaining in the liquid phase (mother liquor) upon cooling, or be insoluble in the hot solvent, allowing for their removal by hot filtration.[2]

This compound (CAS No. 14401-60-6) is a substituted nitrophenol with applications as a building block in organic synthesis.[3][4] Synthetic routes to this compound, such as the nucleophilic aromatic substitution of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene, may result in a crude product containing unreacted starting materials, isomeric byproducts, and residual solvents.[5] The removal of these contaminants is imperative for ensuring the integrity of subsequent synthetic transformations and the biological evaluation of its derivatives.

Physicochemical Properties and Safety Considerations

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1. It is critical to note the absence of a definitively reported melting point and specific solubility data in the peer-reviewed literature, necessitating an empirical approach to solvent selection.

PropertyValueSource
CAS Number 14401-60-6[4]
Molecular Formula C₇H₆BrNO₃[4]
Molecular Weight 232.03 g/mol [4]
Appearance Yellowish solid (predicted)General knowledge of nitrophenols
Melting Point Not definitively reportedN/A
Safety Precautions

Substituted nitrophenols and brominated aromatic compounds warrant careful handling due to their potential toxicity.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted within a certified chemical fume hood.

  • Toxicity: Nitrophenols can be toxic if ingested, inhaled, or absorbed through the skin.[6]

  • Irritation: May cause skin and eye irritation.

  • Environmental Hazard: Handle and dispose of as hazardous chemical waste in accordance with local regulations.

The Recrystallization Workflow: A Systematic Approach

The purification of this compound by recrystallization can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below.

Recrystallization_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation & Analysis Solvent_Screening Solvent Screening Solvent_Selection Optimal Solvent Selection Solvent_Screening->Solvent_Selection Identify ideal solubility profile Dissolution Dissolution of Crude Product in Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Gravity Filtration (if needed) Dissolution->Hot_Filtration Insoluble impurities present Crystallization Slow Cooling and Crystallization Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration to Collect Crystals Crystallization->Vacuum_Filtration Washing Washing Crystals with Cold Solvent Vacuum_Filtration->Washing Drying Drying the Purified Product Washing->Drying Purity_Assessment Purity Assessment (e.g., Melting Point) Drying->Purity_Assessment

Caption: A systematic workflow for the recrystallization of this compound.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • Hot plate or water bath

  • A selection of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and water)

Procedure:

  • Place approximately 20-30 mg of the crude product into several separate small test tubes.

  • To each test tube, add a small volume (~0.5 mL) of a different solvent.

  • Agitate the test tubes at room temperature to assess the solubility. An ideal solvent will exhibit low to no solubility at this stage.

  • For solvents in which the compound was insoluble at room temperature, gently heat the test tubes.

  • Observe if the compound dissolves completely upon heating. A suitable solvent will fully dissolve the compound at an elevated temperature.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. The ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

Solvent Selection Rationale: Based on the structural characteristics of this compound (a polar phenolic hydroxyl group, a nitro group, and a less polar brominated aromatic ring), a solvent of intermediate polarity is likely to be effective.[7] Ethanol, or a mixed solvent system such as ethanol-water or toluene-hexane, are promising candidates.[8]

Solvent SystemRationaleExpected Outcome
Ethanol A polar protic solvent that can engage in hydrogen bonding.Likely to dissolve the compound when hot and have lower solubility when cold. A good starting point for single-solvent recrystallization.
Ethanol/Water A mixed-solvent system where water acts as an anti-solvent.The compound should be soluble in hot ethanol. The addition of hot water will decrease the solubility and induce crystallization upon cooling.
Toluene A non-polar aromatic solvent.May dissolve the compound when hot, but less likely than more polar solvents. Could be useful if impurities are highly polar.
Hexane A non-polar aliphatic solvent.The compound is expected to be largely insoluble, even when hot. Can be used as an anti-solvent in a mixed system with a more polar solvent.
Protocol 2: Single-Solvent Recrystallization

Objective: To purify crude this compound using a single appropriate solvent identified in Protocol 1.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.

  • Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Optional - Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.

  • Optional - Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This should be done quickly to prevent premature crystallization.

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Allow the crystals to air-dry on the filter paper under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a desiccator or a vacuum oven at a temperature well below the expected melting point.

Purity Assessment and Troubleshooting

Purity Assessment

The purity of the recrystallized this compound should be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is indicative of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material. The purified product should ideally show a single spot.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): For a definitive structural confirmation and purity assessment.

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
"Oiling out" instead of crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Add a small amount of additional hot solvent and reheat until the solution is clear. Allow the solution to cool more slowly. Seeding with a pure crystal can induce proper crystallization.
No crystal formation upon cooling The solution is too dilute, or the compound is too soluble in the chosen solvent at low temperatures.Concentrate the solution by evaporating some of the solvent. Try cooling the solution in an ice bath for a longer duration. Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Low recovery of purified product Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. For hot filtration, ensure the funnel and receiving flask are pre-heated.

Conclusion

This application note provides a robust and systematic protocol for the purification of this compound by recrystallization. By emphasizing an initial solvent screening, this guide empowers researchers to overcome the current lack of specific solubility data and successfully obtain a high-purity product. The principles and techniques outlined are broadly applicable to the purification of other solid organic compounds, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). 2-Bromo-4-nitrophenol. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of California, Davis. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 2-Bromo-4-methyl-5-nitrophenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-4-methyl-6-nitrophenol (CAS 20039-91-2). Retrieved from [Link]

  • Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

Sources

Application Note and Protocol: High-Purity Isolation of 2-Bromo-5-methyl-4-nitrophenol via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-methyl-4-nitrophenol is a substituted aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and specialized chemical materials. The presence of ortho-bromo, hydroxyl, and nitro functional groups provides multiple reaction sites for molecular elaboration. Synthetic routes to this intermediate often yield a crude product containing isomeric byproducts, unreacted starting materials, and other impurities that can interfere with subsequent reactions. Therefore, achieving high purity is critical. This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography, a robust and scalable technique for isolating polar organic compounds.[1] The protocol emphasizes a systematic approach, beginning with mobile phase optimization via Thin-Layer Chromatography (TLC) to ensure reproducible and efficient separation.

Introduction and Scientific Principle

The purification of reaction products is a cornerstone of chemical synthesis, directly impacting yield, reproducibility, and the viability of multi-step synthetic campaigns. This compound possesses a combination of functional groups (hydroxyl, nitro, bromo) that confer significant polarity. This polarity is the key to its successful separation using normal-phase column chromatography.

The underlying principle of this protocol is the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[2] We employ a highly polar stationary phase, silica gel (SiO₂), which contains surface silanol (Si-OH) groups capable of forming strong hydrogen bonds and dipole-dipole interactions with polar analytes.[2][3] The mobile phase, or eluent, is a solvent mixture of significantly lower polarity.

When the crude mixture is introduced to the column, its components adsorb to the silica gel surface. As the mobile phase flows through the column, a continuous process of desorption and re-adsorption occurs.

  • Non-polar impurities have weak interactions with the silica gel and spend more time dissolved in the mobile phase, causing them to travel down the column quickly and elute first.

  • The target compound, this compound, being highly polar, adsorbs strongly to the silica gel. It requires a more polar mobile phase to be effectively eluted from the column.[4]

  • Highly polar impurities will be retained even more strongly than the target compound and will elute last, or may remain on the column.

The success of the separation is critically dependent on selecting a mobile phase with the optimal polarity to resolve the target compound from its impurities. This is predetermined using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale model for the column separation.[5] An ideal solvent system will afford a retention factor (Rƒ) value of approximately 0.2-0.4 for the desired compound, which generally provides the best separation in a packed column.[6]

Materials and Experimental Setup

Category Item Specifications/Notes
Chemicals & Reagents Crude this compound~1 gram (Example Scale)
Silica Gel, Flash Chromatography Grade60 Å pore size, 230-400 mesh particle size
n-Hexane, ACS Grade or higherNon-polar component of mobile phase
Ethyl Acetate, ACS Grade or higherPolar component of mobile phase
Dichloromethane (DCM), ACS GradeFor sample dissolution (optional)
Anhydrous Sodium SulfateFor drying solvent extracts (if needed)
Apparatus & Equipment Glass Chromatography Column40-60 mm diameter, 400 mm length with stopcock
TLC PlatesSilica gel 60 F₂₅₄ (fluorescent indicator)
TLC Developing Chamber with Lid
UV LampFor visualization of TLC plates (254 nm)
Capillary SpottersFor applying samples to TLC plates
Rotary EvaporatorFor solvent removal post-purification
Collection VesselsTest tubes or Erlenmeyer flasks for fractions
Funnel, Beakers, Graduated CylindersStandard laboratory glassware
Cotton or Glass WoolTo plug the bottom of the column
Sand, WashedTo protect the silica gel bed

Detailed Step-by-Step Protocol

This protocol is structured as a self-validating workflow. The initial TLC analysis dictates the parameters for the large-scale column separation, ensuring a high probability of success.

Part 1: Mobile Phase Optimization via TLC

The causality behind this step is paramount: an improperly chosen solvent system will lead to either no separation or complete co-elution of all components.[7]

  • Prepare Test Solvents: In small beakers, prepare ~10 mL each of several test mobile phases with varying ratios of hexane and ethyl acetate. Good starting points are 9:1, 8:2, 7:3, and 1:1 (Hexane:Ethyl Acetate, v/v).[8]

  • Sample Preparation: Dissolve a small amount (tip of a spatula) of the crude this compound in 0.5 mL of ethyl acetate or dichloromethane.

  • Spotting the TLC Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the pencil-drawn baseline of a TLC plate. Make the spot as small as possible to ensure sharp bands.

  • Developing the Plate: Place the spotted TLC plate into a developing chamber containing one of the test solvent systems (e.g., 8:2 Hexane:EtOAc). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[5]

  • Visualization and Rƒ Calculation: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp. The target compound is likely to be a prominent, UV-active spot. Calculate the Rƒ value for this spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Selection: Analyze the results. The goal is an Rƒ value between 0.2 and 0.4.[6]

    • If Rƒ is too high (> 0.5), the mobile phase is too polar. Decrease the proportion of ethyl acetate.

    • If Rƒ is too low (< 0.2), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.[7]

    • Continue testing until the optimal ratio is found. For this compound, a system in the range of 7:3 to 8:2 (Hexane:Ethyl Acetate) is a likely candidate.

Part 2: Column Packing and Sample Loading

Proper column packing is essential to prevent cracking or channeling of the stationary phase, which would ruin the separation.[9]

  • Column Preparation: Securely clamp the chromatography column in a perfectly vertical position. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not compress too tightly. Add a ~1 cm layer of sand on top of the plug.[8]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (a general rule is a 40:1 to 50:1 mass ratio of silica to crude product; for 1g of crude, use 40-50g of silica). Add the initial, least polar mobile phase determined from TLC analysis (e.g., 9:1 Hexane:EtOAc) to create a pourable, homogenous slurry.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to dislodge air bubbles and ensure an evenly packed bed.[8]

  • Equilibration: Once all the silica has settled, wash the column with 2-3 column volumes of the initial mobile phase. Crucially, never let the solvent level drop below the top of the silica bed. [9]

  • Sample Loading (Dry Method): This method is superior for ensuring a narrow sample band and sharp separation.

    • Dissolve the 1g of crude product in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

    • Add 2-3 g of silica gel to this solution.

    • Thoroughly evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

    • Carefully add this powder to the top of the packed silica bed. Gently add a final ~1 cm layer of sand on top to prevent the bed from being disturbed.[10]

Part 3: Elution, Collection, and Isolation
  • Elution: Carefully add the mobile phase to the column. Open the stopcock to begin the elution, maintaining a steady flow rate (e.g., a few drops per second).

  • Fraction Collection: Begin collecting the eluate in sequentially numbered test tubes or flasks. Collect fractions of a consistent volume (e.g., 10-15 mL per tube).

  • Gradient Elution (Optional but Recommended): Start with the mobile phase that gave an Rƒ of ~0.2-0.3. After the less polar impurities have eluted (monitor by TLC), you can gradually increase the polarity of the mobile phase (e.g., move from 8:2 to 7:3 Hexane:EtOAc) to speed up the elution of the target compound.[7]

  • Monitoring Fractions: Periodically, analyze the collected fractions by TLC. Spot several consecutive fractions on a single TLC plate alongside a spot of the original crude mixture. This allows you to identify which fractions contain the pure product, which contain mixtures, and which are empty.

  • Product Isolation: Combine all fractions that contain only the pure this compound spot. Transfer the combined solution to a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound as a solid.[9]

Data Summary and Troubleshooting

Optimized Purification Parameters
ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for efficient separation of polar organic molecules like nitrophenols.[1][4]
Mobile Phase System Hexane / Ethyl AcetateProvides a wide tunable polarity range suitable for this class of compound.[6][7]
Optimal Rƒ (TLC) 0.2 - 0.4This range provides the best balance between resolution and elution time in column chromatography.[6]
Sample Loading Dry Loading (Pre-adsorption on silica)Ensures a narrow starting band, leading to sharper peaks and superior separation.[8]
Elution Method Isocratic or Step-GradientA step-gradient (e.g., starting at 8:2 and moving to 7:3 Hexane:EtOAc) can improve efficiency.
Monitoring TLC with UV (254 nm) VisualizationRapid, effective method to identify fractions containing the pure product.[4]
Troubleshooting Guide
SymptomPossible CauseSuggested Solution
Product does not elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.[6][7]
Poor separation (bands overlap) Incorrect mobile phase; column overloaded.Re-optimize the mobile phase using TLC for better spot separation. Use a larger column or load less crude material.[6]
Streaking or "Tailing" of spots Compound interacting too strongly or acidic nature of phenol.Ensure the sample is fully dissolved and loaded in a narrow band. If tailing persists, adding a trace amount (0.1-0.5%) of acetic acid to the mobile phase can sometimes help by protonating the silica surface, but should be tested on TLC first.
Cracks or channels in silica bed Improper packing of the column.The column must be repacked. Ensure a homogenous slurry and gentle, consistent tapping during packing. Never let the column run dry.[7]

Workflow Visualization

The following diagram illustrates the logical flow of the purification protocol, from initial method development to final product isolation.

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_Optimize TLC Mobile Phase Optimization (Rf = 0.2-0.4) Prep_Column Prepare & Pack Silica Column TLC_Optimize->Prep_Column Determines Eluent Load_Sample Dry Load Sample onto Column Prep_Column->Load_Sample Elute_Collect Elute with Optimized Mobile Phase & Collect Fractions Load_Sample->Elute_Collect TLC_Monitor Monitor Fractions by TLC Elute_Collect->TLC_Monitor Continuous Loop Combine Combine Pure Fractions TLC_Monitor->Combine Identify Pure Fractions Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Final_Product Isolated Pure Product Evaporate->Final_Product

Caption: Purification workflow for this compound.

References

  • Benchchem. (n.d.). Methods for removing impurities from crude 4-Bromo-2,3-dimethyl-6-nitrophenol.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Separation of Compounds Using Column Chromatography. Organic Chemistry Virtual Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53440712, this compound. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Image attached to a publication]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2013, September 25). Column chromatography of phenolics? [Forum discussion]. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography.
  • Benchchem. (n.d.). Identifying and removing impurities from 2-Methyl-5-nitrophenol.

Sources

The Strategic Utility of 2-Bromo-5-methyl-4-nitrophenol in the Assembly of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A cornerstone of modern medicinal chemistry and drug development lies in the efficient construction of complex molecular architectures. Among the vast array of starting materials, substituted phenols represent a particularly versatile class of synthons. This application note delves into the synthetic utility of 2-Bromo-5-methyl-4-nitrophenol , a highly functionalized building block, in the synthesis of diverse heterocyclic compounds. We will provide detailed protocols, mechanistic insights, and expert commentary on its application in the generation of novel benzoxazole and benzisoxazole derivatives, which are privileged scaffolds in numerous biologically active molecules.

Introduction: The Versatility of a Multifunctional Phenol

This compound is a unique starting material possessing a strategic arrangement of functional groups that can be selectively manipulated to achieve a variety of synthetic outcomes. The interplay between the nucleophilic hydroxyl group, the electrophilic aromatic ring activated by the nitro group, and the reactive bromo substituent provides a rich platform for the construction of fused heterocyclic systems. The methyl group further modulates the electronic properties and provides a point of steric influence.

Core Synthetic Applications: A Gateway to Privileged Heterocycles

The primary synthetic utility of this compound in heterocycle synthesis revolves around two key strategies:

  • Reductive Cyclization to Benzoxazoles: The ortho-nitro-para-bromo substitution pattern is ideal for the synthesis of substituted benzoxazoles. This widely employed strategy involves the in situ reduction of the nitro group to an amine, which then readily undergoes intramolecular cyclization with a suitable electrophile.

  • Intramolecular Cyclization to Benzisoxazoles: The inherent reactivity of the nitro and bromo groups can be harnessed to construct the benzisoxazole ring system, a valuable pharmacophore in its own right.

The following sections will provide detailed, step-by-step protocols for the synthesis of representative benzoxazole and benzisoxazole derivatives from this compound.

PART 1: Synthesis of a Novel Benzoxazole Derivative

This protocol outlines a one-pot synthesis of 2-aryl-6-bromo-5-methylbenzoxazole from this compound and an aromatic aldehyde via a reductive cyclization pathway. This approach is highly efficient as it avoids the isolation of the intermediate o-aminophenol, which can be unstable.

Experimental Protocol: One-Pot Reductive Cyclization

Objective: To synthesize 2-(4-methoxyphenyl)-6-bromo-5-methylbenzo[d]oxazole.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (10 mmol, 2.32 g), 4-methoxybenzaldehyde (12 mmol, 1.63 g, 1.5 mL), and ethanol (100 mL).

  • Addition of Reducing Agent: To the stirred suspension, add a solution of ammonium chloride (40 mmol, 2.14 g) in water (20 mL).

  • Initiation of Reduction: Heat the mixture to reflux (approximately 80-85 °C). Once refluxing, add iron powder (50 mmol, 2.79 g) portion-wise over 15 minutes. (CAUTION: The reaction is exothermic, and hydrogen gas may be evolved. Ensure adequate ventilation.)

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the starting nitrophenol and the formation of a new, more polar spot corresponding to the benzoxazole product should be observed. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate (3 x 20 mL).

  • Extraction: Combine the filtrate and washes in a separatory funnel. Add 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methoxyphenyl)-6-bromo-5-methylbenzo[d]oxazole.

Mechanistic Rationale

The one-pot synthesis proceeds through a cascade of reactions. The iron powder in the presence of ammonium chloride acts as a reducing agent to convert the nitro group of this compound to an amino group, forming the corresponding o-aminophenol in situ. This intermediate then reacts with the 4-methoxybenzaldehyde to form a Schiff base. Subsequent intramolecular cyclization and oxidative aromatization lead to the final benzoxazole product.

G cluster_0 Reductive Cyclization Workflow Start This compound + 4-Methoxybenzaldehyde Reduction In situ reduction of NO2 to NH2 (Fe/NH4Cl) Start->Reduction Step 1 Intermediate o-Aminophenol Derivative Reduction->Intermediate Formation Condensation Schiff Base Formation Intermediate->Condensation Step 2 Cyclization Intramolecular Cyclization Condensation->Cyclization Step 3 Aromatization Oxidative Aromatization Cyclization->Aromatization Step 4 Product 2-(4-methoxyphenyl)-6-bromo-5-methylbenzo[d]oxazole Aromatization->Product Final Product G cluster_1 Benzisoxazole Formation Mechanism Start This compound Deprotonation Deprotonation with NaH Start->Deprotonation Step 1 Intermediate Phenoxide Intermediate Deprotonation->Intermediate Formation Cyclization Intramolecular SNAr Intermediate->Cyclization Step 2 Product 6-Bromo-5-methyl-1,2-benzisoxazole Cyclization->Product Final Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2-Bromo-5-methyl-4-nitrophenol. It provides in-depth troubleshooting for common impurities, detailed experimental protocols, and answers to frequently encountered challenges. Our goal is to equip you with the expertise to optimize your synthesis, improve yield and purity, and confidently address experimental roadblocks.

Section 1: Synthesis Overview & Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step electrophilic aromatic substitution sequence starting from m-cresol (3-methylphenol). Understanding the directing effects of the substituents at each stage is critical to anticipating and controlling the formation of impurities.

  • Step 1: Electrophilic Bromination of m-Cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho, para-directing activators. The hydroxyl group is the more powerful activator. Electrophilic attack by bromine will preferentially occur at positions ortho or para to the hydroxyl group (positions 2, 4, and 6). The desired intermediate is 2-Bromo-5-methylphenol .

  • Step 2: Electrophilic Nitration of 2-Bromo-5-methylphenol. In this step, the directing effects of three substituents must be considered:

    • Hydroxyl (-OH): Strongly activating, ortho, para-directing.

    • Methyl (-CH₃): Weakly activating, ortho, para-directing.

    • Bromo (-Br): Deactivating, but ortho, para-directing.

The powerful activating and directing effect of the hydroxyl group dominates, directing the incoming nitro group (-NO₂) primarily to the para position (position 4), which is vacant, yielding the target molecule.

Overall Synthesis Workflow

mcresol m-Cresol intermediate 2-Bromo-5-methylphenol mcresol->intermediate Step 1: Bromination product This compound intermediate->product Step 2: Nitration reagent1 Brominating Agent (e.g., Br₂ in CCl₄) reagent1->intermediate reagent2 Nitrating Mixture (HNO₃/H₂SO₄) reagent2->product

Caption: High-level workflow for the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis? A: The primary challenge is controlling selectivity, particularly during the initial bromination step. The activated nature of the cresol ring can easily lead to the formation of positional isomers and polybrominated byproducts.[1][2] Strict control over stoichiometry and temperature is essential.

Q2: Why is temperature control so critical during the nitration step? A: Nitric acid, especially in the presence of sulfuric acid, is a powerful oxidizing agent. At elevated temperatures (typically >10°C), it can cause oxidative degradation of the phenol ring, leading to the formation of dark, tarry, and often intractable polymeric impurities. This severely reduces the yield and complicates purification.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate) to resolve the starting material, intermediate, product, and major impurities. Co-spotting with known standards is highly recommended. For more quantitative analysis, HPLC or GC analysis of reaction aliquots is appropriate.[3]

Q4: My final product is a dark oil instead of a solid. What went wrong? A: This is a classic sign of impurity presence, likely from oxidation during nitration or residual isomeric impurities that disrupt the crystal lattice of the final product. It indicates that the reaction temperature was too high or that purification was incomplete. An additional purification step, such as column chromatography, is recommended.

Section 3: Troubleshooting Guide: Impurity Identification & Mitigation

This section details the most common impurities, explains their formation, and provides actionable strategies to minimize their presence.

Table 1: Common Impurities and Their Origins
Impurity NameStructureFormation StageRationale for Formation
4-Bromo-3-methylphenolBrominationIsomeric byproduct due to ortho, para-directing effects of -OH and -CH₃ groups.
2,6-Dibromo-5-methylphenolBrominationOver-bromination due to the highly activated phenolic ring. A common issue with phenols.[1]
2-Bromo-5-methyl-6-nitrophenolNitrationIsomeric byproduct. Nitration at the ortho position relative to the hydroxyl group.
Unreacted m-Cresol / 2-Bromo-5-methylphenol/Bromination / NitrationIncomplete reaction due to insufficient reagent, low temperature, or short reaction time.
Tarry Oxidation ProductsN/ANitrationDegradation of the phenol ring by the oxidizing action of hot, concentrated nitric acid.
Issue 1: Presence of Isomeric Impurities

Symptom: Multiple spots on TLC or closely eluting peaks in HPLC/GC, making purification by recrystallization difficult.

Causality: The formation of positional isomers is governed by the principles of electrophilic aromatic substitution. During bromination, while the 2-position is sterically accessible, some substitution can occur at the 4- and 6-positions, leading to isomeric bromocresols. Subsequent nitration of these isomeric intermediates leads to different final products.

start Isomeric Impurities Detected (TLC/HPLC) q1 Was bromination temperature kept low and constant (e.g., 0-5 °C)? start->q1 a1_no Action: Re-run reaction with strict temperature control. Use an ice/salt bath. q1->a1_no No q2 Was the brominating agent added slowly (dropwise)? q1->q2 Yes a1_yes Proceed to Nitration. Ensure purity of intermediate. purify Purify intermediate via column chromatography before nitration. a1_yes->purify a1_no->purify q2->a1_yes Yes a2_no Action: Slow, controlled addition prevents localized high concentrations of Br₂, reducing side reactions. q2->a2_no No a2_no->purify

Sources

Introduction: Navigating the Synthesis of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, this Technical Support Center provides in-depth troubleshooting for the synthesis of 2-Bromo-5-methyl-4-nitrophenol, focusing on overcoming common challenges to improve yield and purity.

As a Senior Application Scientist, I've frequently guided researchers through the nuanced challenges of multi-step aromatic synthesis. The preparation of this compound is a prime example of a synthesis where success hinges on precise control over electrophilic aromatic substitution reactions. This molecule is a valuable building block in medicinal chemistry and materials science. However, its synthesis is often plagued by issues of low yield, poor regioselectivity, and the formation of difficult-to-separate byproducts.

This guide is structured to address the most common pitfalls encountered during this synthesis. We will explore the underlying chemical principles governing the reactions and provide actionable, field-proven solutions to enhance your experimental outcomes.

Understanding the Synthetic Landscape

The synthesis of this compound can be approached from two primary retrosynthetic pathways, each presenting a unique set of challenges. The choice of route often depends on the availability of starting materials and the specific isomeric purity required.

Synthetic Pathways Overview

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Route A: Nitration First cluster_2 Route B: Bromination First cluster_3 Final Product p-cresol p-cresol nitration Nitration p-cresol->nitration HNO3/H2SO4 (potential for isomers) m-cresol m-cresol bromination Bromination m-cresol->bromination e.g., Br2/Solvent 5-methyl-4-nitrophenol 5-methyl-4-nitrophenol target 2-Bromo-5-methyl- 4-nitrophenol 5-methyl-4-nitrophenol->target Bromination (e.g., Br2, NBS) nitration->5-methyl-4-nitrophenol 2-bromo-5-methylphenol 2-bromo-5-methylphenol 2-bromo-5-methylphenol->target Nitration (e.g., HNO3/H2SO4) bromination->2-bromo-5-methylphenol

Caption: Alternative synthetic routes to this compound.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most pressing issues that can lead to low yields and impurities.

Q1: My overall yield is consistently low. What are the most common culprits?

Low yields in this multi-step synthesis can arise from issues in either the bromination or nitration step, as well as during workup and purification.

  • For Route A (Nitration First): The direct nitration of p-cresol is notoriously challenging and often results in a mixture of isomers, including 3-methyl-2-nitrophenol, 3-methyl-4-nitrophenol, and the desired 5-methyl-2-nitrophenol, with poor overall yields[1]. The strong activating effect of the hydroxyl group and the directing effect of the methyl group can lead to a lack of selectivity. Furthermore, phenols are sensitive to oxidation by nitric acid, which can lead to the formation of tarry byproducts[2].

  • For Route B (Bromination First): While the bromination of m-cresol can be more selective, the subsequent nitration of 2-bromo-5-methylphenol must be carefully controlled. The molecule is highly activated by the hydroxyl group, and the incoming nitro group will be directed to the ortho and para positions relative to the -OH group[2]. This can lead to the formation of isomeric impurities if not properly managed.

  • Workup and Purification Losses: The product, being a phenol, has some water solubility, which can lead to losses during aqueous workup. Additionally, improper purification techniques, such as using an inappropriate solvent for recrystallization or an unsuitable eluent for column chromatography, can significantly reduce the isolated yield[3].

Q2: I'm struggling with poor regioselectivity and obtaining a mixture of isomers. How can I improve this?

Regioselectivity is a critical challenge in this synthesis, governed by the directing effects of the substituents on the aromatic ring.

  • Controlling Bromination (Route B): The hydroxyl group is a strong ortho-, para-director[2][4]. To favor bromination at the 2-position of m-cresol, steric hindrance can be exploited. Using a non-polar solvent like carbon disulfide (CS₂) or dichloromethane can temper the reactivity and favor the less sterically hindered para position relative to the methyl group (which is the desired ortho position relative to the hydroxyl group)[4]. Temperature control is also crucial; running the reaction at lower temperatures can enhance selectivity[4].

  • Controlling Nitration (Route B): In 2-bromo-5-methylphenol, the hydroxyl group is the most powerful activating group and will direct the incoming nitro group primarily to the ortho and para positions. The desired product requires nitration at the 4-position, which is para to the hydroxyl group. To achieve this, careful control of nitrating agent stoichiometry and temperature is essential to prevent the formation of dinitro products or other isomers[1].

Q3: My reaction is producing significant amounts of polysubstituted byproducts (e.g., dibrominated or dinitrated compounds). How can I prevent this?

Polysubstitution occurs because the phenol ring is highly activated by the hydroxyl group, making it susceptible to multiple electrophilic attacks[4][5].

  • Use Milder Reagents: Instead of using elemental bromine (Br₂), which is highly reactive, consider a milder brominating agent like N-bromosuccinimide (NBS)[4][6]. NBS provides a low, steady concentration of bromine, which helps to prevent over-bromination. For nitration, using dilute nitric acid at room temperature is often sufficient for activated phenols, whereas a mixture of concentrated nitric and sulfuric acids can lead to polysubstitution[2].

  • Control Stoichiometry: Carefully use only one equivalent of the brominating or nitrating agent. Adding the reagent slowly and in a controlled manner to the reaction mixture can help to ensure that monosubstitution is favored[4].

  • Lower the Temperature: Conducting the reaction at a lower temperature reduces the reaction rate and provides better control over the extent of substitution[4].

Q4: The nitration step is yielding a dark, tar-like substance instead of a clean product. What is causing this and how can it be mitigated?

The formation of tar is a common issue when nitrating phenols. This is due to the oxidation of the electron-rich phenol ring by the strong oxidizing nature of nitric acid[1].

  • Protect the Hydroxyl Group: One effective strategy is to temporarily protect the hydroxyl group as an ester (e.g., acetate). The ester group is still an ortho-, para-director but is less activating than the hydroxyl group, which reduces the susceptibility to oxidation. The protecting group can be removed by hydrolysis after the nitration step.

  • Control Reaction Conditions: Ensure the temperature is kept low (typically 0-5 °C) throughout the addition of the nitrating agent[1]. The slow, dropwise addition of the nitrating agent to the phenol solution (and not the other way around) is critical for maintaining temperature control and minimizing side reactions.

Q5: What is the most effective method for purifying the final product?

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is an effective method if the impurities have significantly different solubilities from the desired product in a particular solvent. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate) to find one that provides good crystal formation upon cooling.

  • Column Chromatography: For separating closely related isomers or removing colored impurities, column chromatography is the preferred method[3]. A typical stationary phase would be silica gel, with an eluent system of varying polarity, such as a gradient of ethyl acetate in hexane.

  • Acid-Base Extraction: Since the product is a phenol, it is acidic and can be separated from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or dilute sodium hydroxide). The product will move to the aqueous layer as its phenolate salt. The layers can then be separated, and the aqueous layer re-acidified to precipitate the purified phenol[7].

Part 2: Recommended Protocols and Workflows

The following protocols are based on established methodologies for the synthesis of substituted phenols.

Protocol 1: Synthesis of 2-Bromo-5-methylphenol (Starting material for Route B)

This protocol is adapted from general procedures for the selective bromination of cresols.[8][9]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-cresol (1 equivalent) in a suitable solvent such as chloroform or dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Bromination: Prepare a solution of bromine (1 equivalent) in the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred cresol solution over 2-3 hours, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition is complete, continue stirring for another 30 minutes. Quench any excess bromine by adding a saturated aqueous solution of sodium bisulfite until the red-brown color disappears.

  • Workup: Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-bromo-4-methylphenol.

Protocol 2: Nitration of 2-Bromo-5-methylphenol to Yield this compound

This protocol is a generalized procedure for the nitration of activated aromatic rings.

  • Preparation: In a flask, dissolve 2-bromo-5-methylphenol (1 equivalent) in glacial acetic acid. Cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Slowly add a pre-chilled mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid (catalytic amount) dropwise to the phenol solution. Maintain the temperature below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. The solid product should precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product check_isomers Multiple Isomers (TLC/NMR) start->check_isomers check_poly Polysubstitution (MS/NMR) start->check_poly check_tar Tar Formation (Visual) start->check_tar check_workup Low Recovery After Workup start->check_workup sol_isomers Optimize Solvent & Temperature for Regioselectivity check_isomers->sol_isomers Cause: Poor Regiocontrol sol_poly Use Milder Reagent (e.g., NBS) Control Stoichiometry check_poly->sol_poly Cause: Over-activation of Ring sol_tar Lower Nitration Temp. (0-5 °C) Protect -OH Group check_tar->sol_tar Cause: Oxidation of Phenol sol_workup Optimize Purification (Recrystallization, Chromatography) check_workup->sol_workup Cause: Suboptimal Purification end Improved Yield & Purity sol_isomers->end sol_poly->end sol_tar->end sol_workup->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Part 3: Data Summary for Reaction Optimization

The choice of reagents and conditions has a profound impact on the outcome of electrophilic aromatic substitution on phenols. The following table summarizes key parameters and their expected effects.

ParameterConditionRationale & Expected OutcomeSource(s)
Brominating Agent Br₂ in Acetic Acid Highly reactive, can lead to polysubstitution.[10]
N-Bromosuccinimide (NBS) Milder reagent, provides a slow release of Br⁺, improving selectivity for monobromination.[4][6]
KBr/KBrO₃ Generates bromine in situ, offering good control and high yields.[11][12]
Solvent Polar (e.g., Water, Acetic Acid) Increases reactivity, raising the risk of polysubstitution.[4][11]
Non-polar (e.g., CS₂, CH₂Cl₂, CCl₄) Tempers reactivity, enhances regioselectivity, and favors monobromination.[4]
Temperature Room Temperature or Higher Increases reaction rate but can decrease selectivity and promote side reactions.[10]
Low Temperature (0-10 °C) Slows the reaction, allowing for better control over both the degree of substitution and regioselectivity.[1][4]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄ Very strong nitrating mixture, necessary for deactivated rings but can cause oxidation and polysubstitution in phenols.[1][2]
Dilute HNO₃ Sufficient for the nitration of highly activated rings like phenol, minimizing oxidation and over-nitration.[2]

References

  • Optimization of batch conditions for the mono ortho-bromination reaction. ResearchGate. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]

  • Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3–Layered Double Hydroxides. ResearchGate. [Link]

  • Direct Synthesis of Haloaromatics from Nitroarenes via Sequential One-pot Mo-catalyzed Reduction / Sandmeyer Reaction. ResearchGate. [Link]

  • What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Quora. [Link]

  • Preparation of 5-methyl-2-nitrophenol.
  • 2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

  • Method for preparing 2-bromine-4-methylphenol.
  • This compound. PubChem. [Link]

  • p-CRESOL. Organic Syntheses Procedure. [Link]

  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. [Link]

  • Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • A kind of method for preparing 2-bromo-4-methylphenol.
  • What will be the major product in the nitration reaction of 2-methyl-5-nitrophenol? Chemistry Stack Exchange. [Link]

  • Phenol Reactions (A-Level). ChemistryStudent. [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. Khan Academy. [Link]

Sources

Technical Support Center: Byproduct Formation in the Nitration of 2-Bromo-5-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The regioselective nitration of substituted phenols is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceutical intermediates and fine chemicals. However, the high reactivity of the phenolic ring, governed by the potent activating nature of the hydroxyl group, presents significant challenges. The nitration of 2-bromo-5-methylphenol, a key transformation for creating valuable building blocks like 2-bromo-5-methyl-4-nitrophenol[1], is particularly susceptible to byproduct formation. This guide provides in-depth troubleshooting strategies and preventative measures to address common issues such as oxidation, polysubstitution, and poor regioselectivity, enabling researchers to optimize their synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect during the nitration of 2-bromo-5-methylphenol?

A1: The primary byproducts arise from three main competing reactions:

  • Isomeric Mononitration: Besides the desired this compound, formation of the 6-nitro isomer (2-bromo-5-methyl-6-nitrophenol) is possible due to the ortho, para-directing effects of the hydroxyl and methyl groups.

  • Polysubstitution: The highly activated ring is prone to over-nitration, leading to the formation of dinitrated species, primarily 2-bromo-5-methyl-4,6-dinitrophenol.[2][3]

  • Oxidation: Nitric acid is a potent oxidizing agent. It can oxidize the electron-rich phenol to form benzoquinone derivatives and complex, high-molecular-weight tarry substances, which are responsible for dark reaction colors and significantly lower yields.[4][5]

Q2: My reaction mixture turned dark brown or black immediately upon adding the nitrating agent. What happened?

A2: A rapid color change to a dark, tarry mixture is a classic indicator of significant oxidative decomposition.[5] The hydroxyl group makes the phenol ring extremely electron-rich and thus highly susceptible to oxidation by nitric acid. This process competes directly with the desired electrophilic aromatic substitution (nitration) and is often highly exothermic, which can further accelerate the decomposition.

Q3: How can I improve the yield of the desired 4-nitro isomer over other isomers?

A3: Improving regioselectivity requires precise control over reaction conditions. The substitution at the 4-position (para to the hydroxyl group) is generally electronically favored. However, factors like the choice of nitrating agent and solvent can influence the isomer ratio. Milder nitrating systems and non-polar solvents can sometimes enhance selectivity. For phenols, controlling temperature is paramount; lower temperatures often provide better selectivity by favoring the thermodynamically more stable product.[2][6]

Q4: Is using a mixture of concentrated nitric and sulfuric acids a good idea for this substrate?

A4: While the classic "mixed acid" (HNO₃/H₂SO₄) is a powerful nitrating agent, it is often too harsh for highly activated substrates like phenols.[6][7] This method generates a high concentration of the highly reactive nitronium ion (NO₂⁺), which dramatically increases the rates of both polysubstitution and oxidative degradation.[8] For 2-bromo-5-methylphenol, using more dilute nitric acid at low temperatures is the standard and recommended approach to favor selective mononitration.[3][9]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Extensive Formation of Tarry Byproducts

This is the most frequent issue encountered in phenol nitration, directly resulting from the oxidation of the starting material and/or the nitrated product.

Causality: The hydroxyl group of the phenol donates significant electron density into the aromatic ring, making it highly nucleophilic.[9] Nitric acid, beyond being the source of the electrophile, is a strong oxidizing agent. It can readily abstract electrons from the activated ring, initiating a cascade of radical reactions that lead to polymerization and the formation of quinone-like structures, resulting in insoluble, dark-colored tars.[4][5]

Troubleshooting & Optimization Protocol:

  • Temperature Control is Critical: The rate of oxidation increases exponentially with temperature.

    • Action: Maintain the reaction temperature strictly between 0°C and 5°C using an ice-salt bath. Ensure the reaction vessel is pre-chilled before adding any reagents.[2]

  • Slow, Controlled Reagent Addition: A large localized concentration of nitric acid will promote oxidation.

    • Action: Add the nitrating agent dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes) to the vigorously stirred phenol solution. This maintains a low concentration of the nitrating agent and allows for effective heat dissipation.

  • Use of Dilute Nitrating Agent: Concentrated acids exacerbate the problem.

    • Action: Utilize dilute nitric acid (e.g., 30-40%) instead of concentrated forms. This reduces the oxidizing potential of the medium while still providing sufficient electrophile for the reaction to proceed.[8]

Workflow Diagram: Mitigating Oxidation

start Start: Low Yield & Tarry Mixture Observed check_temp Is Temperature ≤ 5°C? start->check_temp check_addition Is Nitrating Agent Added Dropwise? check_temp->check_addition Yes lower_temp Action: Implement Ice-Salt Bath Maintain 0-5°C check_temp->lower_temp No check_conc Is Dilute HNO3 Used? check_addition->check_conc Yes slow_addition Action: Use Syringe Pump Add over 30-60 min check_addition->slow_addition No use_dilute Action: Switch to 30-40% HNO3 check_conc->use_dilute No success Result: Minimized Oxidation, Improved Yield check_conc->success Yes lower_temp->check_addition slow_addition->check_conc use_dilute->success

Caption: Troubleshooting flowchart for oxidation issues.

Problem 2: Excessive Polysubstitution (Dinitration)

The formation of 2-bromo-5-methyl-4,6-dinitrophenol reduces the yield of the desired mono-nitro product and complicates purification.

Causality: The activating hydroxyl group makes the initial product, this compound, still susceptible to a second nitration, although the newly added nitro group is deactivating. Under harsh conditions or with an excess of nitrating agent, this second reaction can become significant.[8]

Troubleshooting & Optimization Protocol:

  • Strict Stoichiometric Control: An excess of the nitrating agent is the primary cause of polysubstitution.

    • Action: Use a precise molar equivalent of the nitrating agent, typically between 1.0 and 1.1 equivalents relative to the 2-bromo-5-methylphenol. Carefully calculate the moles of nitric acid in your dilute solution.

  • Reduced Reaction Time: Allowing the reaction to proceed for too long after the initial substrate is consumed can encourage further nitration of the product.

    • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly by pouring it into ice-cold water.

  • Milder Nitrating Systems: Alternative reagents can offer higher selectivity for mononitration.

    • Action: Consider using metal nitrates, such as sodium nitrate, in the presence of an acid like hydrochloric acid or potassium bisulfate (KHSO₄).[6][10] These systems generate the nitrating species in situ at a controlled rate, minimizing the risk of over-reaction.

Byproduct Formation Pathways

cluster_products Reaction Products SM 2-Bromo-5-methylphenol DP Desired Product: This compound SM->DP + HNO3 (Controlled) IP Isomeric Byproduct: 2-Bromo-5-methyl-6-nitrophenol SM->IP + HNO3 OP Oxidation Byproducts: (Tars, Quinones) SM->OP + HNO3 (Excess Heat/Conc.) DNP Dinitrated Byproduct: 2-Bromo-5-methyl-4,6-dinitrophenol DP->DNP + HNO3 (Excess)

Caption: Potential reaction pathways and byproducts.

Recommended Experimental Protocol: Selective Mononitration

This protocol is designed to maximize the yield of this compound while minimizing byproduct formation.

Materials:

  • 2-bromo-5-methylphenol

  • Nitric Acid (~35% w/w aqueous solution)

  • Glacial Acetic Acid (solvent)

  • Ice-salt mixture

  • Deionized water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-5-methylphenol (1.0 eq) in glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0°C.

  • Preparation of Nitrating Agent: In the dropping funnel, add a pre-calculated amount of 35% nitric acid (1.05 eq).

  • Nitration: Add the nitric acid solution dropwise to the stirred phenol solution over 30-45 minutes. Critically, ensure the internal temperature does not rise above 5°C throughout the addition.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30 minutes. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with stirring. This will precipitate the crude product and quench the reaction.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary Table

Issue EncounteredPrimary Cause(s)Key Control ParametersRecommended Action
Dark Tarry Mixture Oxidation of Phenol RingTemperature, HNO₃ ConcentrationMaintain temp at 0-5°C; use dilute HNO₃; slow addition.[2][4]
Low Yield of Desired Isomer Poor RegioselectivityTemperature, SolventLower reaction temperature; explore different solvent systems.
Presence of Dinitrated Product Over-nitration (Polysubstitution)Stoichiometry, Reaction TimeUse 1.0-1.1 eq. of HNO₃; monitor with TLC and quench promptly.[8]
Reaction is Uncontrollable Highly Exothermic ProcessHeat Dissipation, Reagent Conc.Ensure efficient stirring; use slow, dropwise addition; dilute reagents.

References

  • Vertex AI Search Result[11] : 2-bromo-5-methyl-phenol synthesis - ChemicalBook.

  • Vertex AI Search Result[4] : Phenol reaction with nitration mixture - Chemistry Stack Exchange.

  • Vertex AI Search Result[12] : this compound synthesis - ChemicalBook.

  • Vertex AI Search Result : Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols... - Journal of the Chemical Society, Perkin Transactions 2.

  • Vertex AI Search Result[10] : Regioselective Nitration of Phenols by NaNO3 in Microemulsion - Taylor & Francis Online.

  • Vertex AI Search Result[13] : Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy.

  • Vertex AI Search Result[2] : Why is mononitration of phenol carried out at low temperatures? - Quora.

  • Vertex AI Search Result[6] : An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - SciSpace.

  • Vertex AI Search Result[3] : Electrophilic Substitution Reactions of Phenols - BYJU'S.

  • Vertex AI Search Result[9] : Unit-III Aromatic electrophilic substitution reactions of Phenol.

  • Vertex AI Search Result[14] : Nitration of Phenols (video) - Khan Academy.

  • Vertex AI Search Result[5] : 22.6: Electrophilic Substitution of Phenols - Chemistry LibreTexts.

  • Vertex AI Search Result[8] : Side reactions in the nitration of phenols and their prevention - Benchchem.

  • Vertex AI Search Result[7] : The nitration of nitrobenzene gives m-dinitrobenzene, while the nitration of phenol gives ortho and para isomers of nitrophenol. Why? - Quora.

  • Vertex AI Search Result[1] : this compound | C7H6BrNO3 | CID 53440712 - PubChem.

Sources

Technical Support Center: Optimizing Regioselectivity in the Synthesis of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the regioselectivity and overall success of this synthesis.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution (EAS). The starting material, m-cresol (3-methylphenol), possesses two activating groups—the hydroxyl (-OH) and methyl (-CH₃) groups—which are ortho, para-directing.[1][2] The interplay of their directing effects, coupled with the introduction of two different electrophiles (bromine and a nitronium ion), necessitates precise control over reaction conditions to achieve the desired regiochemistry. This guide will dissect the critical parameters to help you navigate these complexities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My primary issue is the formation of isomeric impurities. How can I favor the bromination at the C2 position and nitration at the C4 position?

Answer: Achieving the desired 2-bromo, 4-nitro substitution pattern on m-cresol requires a strategic sequence of reactions that leverages the directing effects of the substituents at each step. The hydroxyl group is a strongly activating ortho, para-director, while the methyl group is a weakly activating ortho, para-director.[3]

Causality: The hydroxyl group's strong activating and directing effect will dominate the initial bromination. To achieve bromination at the C2 position (ortho to the hydroxyl group), steric hindrance from the adjacent methyl group at C3 must be considered.

Solution Pathway:

  • Initial Bromination of m-Cresol: The first step should be the bromination of m-cresol. The hydroxyl group will direct the incoming electrophile to the positions ortho and para to it (C2, C4, and C6).

    • To favor mono-bromination at the C2 or C6 positions, which are ortho to the strongly activating hydroxyl group, specific conditions are necessary. The para position (C4) is also activated.

    • Low Temperatures: Conducting the bromination at low temperatures (e.g., -5 to 10 °C) can increase selectivity.[4]

    • Non-polar Solvents: Using a non-polar solvent like carbon disulfide (CS₂) or dichloromethane can reduce the reactivity of bromine and improve control over the substitution, minimizing polysubstitution.[5][6]

  • Subsequent Nitration: Once 2-bromo-5-methylphenol is synthesized, the subsequent nitration step is influenced by three directing groups: the hydroxyl, methyl, and bromo groups.

    • The powerful ortho, para-directing hydroxyl group will strongly activate the C4 and C6 positions.

    • The bromine atom is a deactivating but ortho, para-directing group.[3]

    • The methyl group is a weakly activating ortho, para-director.

    • The combined directing effects will strongly favor nitration at the C4 position, which is para to the hydroxyl group and ortho to the bromine.

Question 2: I am observing significant amounts of di- and poly-brominated byproducts. How can I prevent this?

Answer: Polysubstitution is a common problem when brominating highly activated rings like phenols.[7][8] The strong activation by the hydroxyl group makes the aromatic ring highly susceptible to further electrophilic attack.

Solutions:

  • Milder Brominating Agents: Instead of using elemental bromine (Br₂), consider a milder brominating agent like N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of bromine, which can significantly reduce over-bromination.[6]

  • Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount or exactly one equivalent of the brominating agent is crucial.

  • Solvent Choice: As mentioned, polar solvents like water or acetic acid can enhance the electrophilicity of bromine, leading to polysubstitution.[5][7] Non-polar solvents are highly recommended.

Question 3: The nitration step is producing a mixture of nitro-isomers. What are the key parameters to control regioselectivity during nitration?

Answer: While the directing groups in 2-bromo-5-methylphenol strongly favor nitration at the C4 position, deviations can occur if the reaction conditions are not optimal.

Solutions:

  • Nitrating Agent: The choice of nitrating agent is critical. A standard mixture of concentrated nitric acid and sulfuric acid is often too harsh and can lead to oxidation and side products. Milder nitrating agents can provide better selectivity. A mixture of sodium nitrate in sulfuric acid or the use of a regioselective nitrating agent like copper(II) nitrate can be beneficial.[9][10]

  • Temperature Control: Keep the nitration reaction at a low temperature (typically 0-10 °C) to control the reaction rate and minimize the formation of unwanted isomers.

  • Order of Addition: Add the nitrating agent slowly to the solution of the brominated phenol to maintain a low concentration of the electrophile and control the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the optimal synthetic route: brominate first, then nitrate, or vice versa?

A1: The recommended route is bromination followed by nitration . Starting with m-cresol, the initial bromination is directed by the strongly activating hydroxyl group to the ortho and para positions. Isolating the desired 2-bromo-5-methylphenol isomer then sets up a favorable arrangement for the subsequent nitration. The combined directing effects of the -OH, -CH₃, and -Br groups in this intermediate strongly favor the introduction of the nitro group at the C4 position. Nitrating first would lead to a mixture of 3-methyl-2-nitrophenol and 3-methyl-4-nitrophenol, and the subsequent bromination of this mixture would be less selective.

Q2: How can I confirm the regiochemistry of my final product and intermediates?

A2: Spectroscopic methods are essential for confirming the structure of your synthesized compounds.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The number of aromatic proton signals, their splitting patterns (coupling constants), and their chemical shifts will provide definitive information about the substitution pattern. For this compound, you would expect to see two distinct aromatic proton signals.

    • ¹³C NMR: The number of distinct carbon signals in the aromatic region will also confirm the substitution pattern.

    • NOESY/COSY: 2D NMR techniques can be used to establish through-space and through-bond correlations between protons, further confirming the relative positions of the substituents.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the -OH, -NO₂, and C-Br functional groups, as well as the substitution pattern on the aromatic ring, will be present.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and its fragmentation pattern can provide clues about the structure.[12]

Q3: Are there any safety precautions I should be particularly aware of during this synthesis?

A3: Yes, several safety precautions are critical:

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care and add reagents slowly to control the exothermic reaction.

  • Solvents: Many of the organic solvents used (e.g., carbon disulfide, dichloromethane) are volatile and flammable. Ensure there are no ignition sources nearby.

Optimized Experimental Protocol

This protocol outlines a method for the synthesis of this compound, emphasizing conditions that favor high regioselectivity.

Part 1: Synthesis of 2-Bromo-5-methylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve m-cresol (1 equivalent) in a non-polar solvent such as dichloromethane or carbon disulfide.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1 equivalent) in the same solvent. Add the bromine solution dropwise to the stirred m-cresol solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench with a solution of sodium bisulfite to remove any excess bromine. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the 2-bromo-5-methylphenol isomer.[13]

Part 2: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 2-bromo-5-methylphenol (1 equivalent) in concentrated sulfuric acid in a flask cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Nitrating Agent Preparation: In a separate beaker, slowly add concentrated nitric acid (1 equivalent) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-bromo-5-methylphenol, ensuring the temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours, or until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture over crushed ice. The solid product will precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Summary of Key Reaction Parameters
ParameterBromination StepNitration StepRationale for Regioselectivity
Temperature 0-5 °C0-10 °CLow temperatures control the reaction rate and minimize side reactions.
Solvent Non-polar (e.g., CH₂Cl₂, CS₂)Concentrated H₂SO₄Non-polar solvents reduce the reactivity of bromine, favoring mono-substitution.
Reagents Br₂ (1 eq.) or NBSHNO₃/H₂SO₄ (mild conditions)Controlled stoichiometry prevents polysubstitution. Milder nitrating agents can improve selectivity.
Order of Addition Slow, dropwiseSlow, dropwiseMaintains low electrophile concentration, controlling exotherm and improving selectivity.

Visualizing the Synthetic Pathway

The following diagram illustrates the key steps and the directing effects that govern the regioselectivity of the synthesis.

Synthesis_Pathway cluster_bromination Step 1: Bromination cluster_nitration Step 2: Nitration cluster_directing_effects_1 Directing Effects (Bromination) cluster_directing_effects_2 Directing Effects (Nitration) m-Cresol m-Cresol 2-Bromo-5-methylphenol 2-Bromo-5-methylphenol m-Cresol->2-Bromo-5-methylphenol  Br₂, CH₂Cl₂ (0-5 °C) d1 -OH (strong ortho, para-director) -CH₃ (weak ortho, para-director) This compound This compound 2-Bromo-5-methylphenol->this compound  HNO₃, H₂SO₄ (0-10 °C) d2 -OH (strong ortho, para-director) -Br (ortho, para-director) -CH₃ (weak ortho, para-director)

Caption: Synthetic pathway for this compound.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Tee, O. S., & Iyengar, N. R. (1985). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 63(9), 2585–2591. Retrieved from [Link]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • Physics Wallah. (n.d.). Bromination of Phenol in Water and non-polar solvent. Retrieved from [Link]

  • Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • JoVE. (n.d.). Directing Effect of Substituents: meta-Directing Groups. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Phenol Reactions (A-Level). Retrieved from [Link]

  • Tee, O. S., Paventi, M., & Bennett, J. M. (1999). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Journal of the American Chemical Society, 121(12), 2921–2926. Retrieved from [Link]

  • An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. (n.d.). SciSpace. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol.
  • ResearchGate. (n.d.). Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.
  • ResearchGate. (n.d.). Optimization for the bromination step. Retrieved from [Link]

  • Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • Chen, L. Y., et al. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. Arkivoc, 2014(6), 226-235. Retrieved from [Link]

  • IOSR Journal. (2019). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • United Journal of Chemistry. (2020). Kinetic Investigation of Bromination Pathways for Cresol Regioisomers by N-Bromophthalimide in Aqueous Media. Retrieved from [Link]

  • PubMed. (2021). Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of phenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • YouTube. (2025). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording]. Retrieved from [Link]

  • Reddit. (2025). Electrophilic Aromatic Substitution (PLZ HELP). r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the formation of poly‐substituted phenols 3 a.... Retrieved from [Link]

  • R Discovery. (2014). A practical approach for regioselective mono-nitration of phenols under mild conditions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Taylor & Francis Online. (2023). One-pot synthesis of trisubstituted 2-pyrones and polysubstituted phenols through Zn catalyzed cascade of ynone/condensation/elimination reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Regioselective Nitration of Phenol Induced by Catalytic Antibodies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Isopropyl-5-methyl-4-nitrophenol. Retrieved from [Link]

Sources

Technical Support Center: Isomer Purification of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with positional isomers during the synthesis and purification of 2-Bromo-5-methyl-4-nitrophenol. Our focus is on providing practical, field-tested solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm the presence of positional isomers in my crude product?

A: Relying on a single method like melting point is insufficient, as mixtures can exhibit sharp melting points or co-crystallize. A multi-pronged analytical approach is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the most powerful tool. Positional isomers will have distinct aromatic regions. For your target molecule, this compound, you expect two singlets in the aromatic region. The presence of extra doublets or triplets strongly indicates isomeric impurities. For example, an isomer like 2-Bromo-3-methyl-4-nitrophenol would show two doublets.

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): A quick and effective way to visualize impurities. If you observe multiple spots, especially spots with similar Rf values, isomers are likely present.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample. A pure sample will show a single sharp peak, while a mixture will display multiple peaks.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying compounds in a mixture. All positional isomers will have the same mass-to-charge ratio (m/z), but they will likely have different retention times, confirming their presence.

Q2: What is the most probable synthetic origin of these isomeric impurities?

A: The formation of positional isomers is almost always a direct consequence of the reaction mechanism, specifically the electrophilic aromatic substitution steps used in the synthesis. The synthesis of this compound likely starts from m-cresol (3-methylphenol).

The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators. This means they "direct" incoming electrophiles (like Br⁺ from bromination or NO₂⁺ from nitration) to the positions ortho and para relative to themselves.

  • Nitration of m-Cresol: The OH group directs to positions 2, 4, and 6. The CH₃ group directs to positions 2, 4, and 6. This leads to a mixture of nitrated products, primarily 4-nitro-3-methylphenol and 6-nitro-3-methylphenol.

  • Subsequent Bromination: Brominating this mixture of nitrocresols will lead to further isomeric products. The nitro group is a deactivator and meta-director, adding another layer of complexity. It is this competition and the similar activation at multiple sites that results in a mixture of positional isomers that are often difficult to separate.

Troubleshooting Isomer Separation

This section provides detailed troubleshooting for common purification challenges.

Issue 1: My column chromatography fails to provide baseline separation of the isomers.

This is a common issue due to the similar polarities of positional isomers. Here’s a systematic approach to optimize your separation.

The Troubleshooting Funnel:

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase Alternatives cluster_2 Column Loading & Elution A Poor Separation Observed B Step 1: Re-evaluate Solvent System (Mobile Phase) A->B C Is TLC showing good spot separation (ΔRf ≥ 0.2)? B->C B1 Try different solvent ratios (e.g., 5% to 20% EtOAc in Hexanes) B2 Introduce a third solvent (e.g., small % of DCM or Acetone) C->B No D Step 2: Change Stationary Phase C->D If still no separation E Step 3: Optimize Column Parameters C->E Yes D->E D1 Alumina (basic or neutral) D2 Reverse-Phase Silica (C18) F Successful Separation E->F E1 Use a smaller diameter column for better resolution E2 Employ gradient elution instead of isocratic E3 Ensure concentrated sample loading (dry loading is best) G No H Yes

Caption: Systematic workflow for troubleshooting poor column chromatography separation.

Step-by-Step Protocol: Optimizing the Mobile Phase with TLC

  • Prepare Stock Solution: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane (DCM).

  • Select Solvents: Choose a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or DCM).

  • Spot TLC Plate: Spot your crude mixture onto a silica gel TLC plate.

  • Develop Plates: Run the TLC plates in chambers with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

  • Analyze: Visualize the plates under a UV lamp. The ideal solvent system for column chromatography will show the target compound with an Rf value between 0.2 and 0.4, and a clear separation from other spots.

Data Presentation: Solvent Properties

SolventPolarity IndexEluting Strength (on Silica)Notes
n-Hexane0.1Very LowIdeal starting non-polar solvent.
Dichloromethane (DCM)3.1MediumGood for compounds of intermediate polarity.
Diethyl Ether2.8Medium-HighCan improve separation for some isomers.
Ethyl Acetate (EtOAc)4.4HighA common polar solvent choice.
Acetone5.1HighUse sparingly to increase polarity.

This table helps in the logical selection of solvent systems for chromatography.

Issue 2: Recrystallization is not improving the purity of my product.

This often occurs when the isomers form a solid solution or a eutectic mixture, where the mixture has a lower melting point than any of the individual components and they crystallize out together.

Troubleshooting Steps:

  • Solvent Screening is Crucial: Do not rely on a single solvent. The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot. The isomeric impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures. Screen a wide range of solvents of varying polarities (e.g., ethanol/water, toluene, heptane, isopropanol).

  • Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution. This can encourage the selective crystallization of the desired isomer.

  • Slow Cooling: Rapid cooling traps impurities. Allow the solution to cool to room temperature slowly, and then move it to an ice bath or refrigerator.

Issue 3: I need an analytical HPLC method to quantify the isomeric ratio.

Developing a robust HPLC method is key for accurate quantification.

Workflow for HPLC Method Development:

Caption: HPLC method development workflow for separating aromatic isomers.

Expert Insights:

  • Column Choice: While C18 columns are workhorses, for aromatic isomers like nitrophenols, a Phenyl-Hexyl column can offer superior selectivity. The phenyl groups in the stationary phase can induce dipole-dipole and π-π stacking interactions with the aromatic rings of your analytes, providing a different separation mechanism compared to the hydrophobic interactions of a C18 column.

  • Mobile Phase pH: The phenol group is acidic. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate buffer) or an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can alter the ionization state of the phenol. Running the separation at a pH well below the pKa of the phenol will keep it in its neutral form, leading to sharper peaks and potentially better separation on a reverse-phase column.

  • Wavelength Selection: Use a diode array detector (DAD) to find the λmax (wavelength of maximum absorbance) for your compounds. This will ensure the highest sensitivity for detection and quantification.

References

  • LibreTexts Chemistry. Activating and Deactivating Groups. [Link]

  • Restek. The Benefits of Phenyl Phases. [Link]

  • Waters Corporation. HPLC Separation Theory. [Link]

Technical Support Center: Degradation Pathways of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Bromo-5-methyl-4-nitrophenol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth support for your experimental work. We will explore the underlying scientific principles, provide detailed experimental protocols, and address common challenges to ensure the integrity and success of your research.

Part 1: Understanding the Degradation Landscape

This section addresses fundamental questions about the potential degradation routes of this compound, a compound whose structural complexity, featuring a nitro group, a methyl group, and a halogen substituent, dictates its environmental fate and susceptibility to various degradation technologies.

FAQ 1: What are the principal degradation pathways for a substituted nitrophenolic compound like this compound?

Substituted nitrophenols are known environmental pollutants due to their toxicity and persistence, largely conferred by the electron-withdrawing nitro group which makes the aromatic ring resistant to electrophilic attack.[1][2] The degradation of this compound can be approached through three primary mechanisms:

  • Microbial Biodegradation: This pathway utilizes microorganisms that have evolved enzymatic systems to break down aromatic compounds. Bacteria can employ a variety of aerobic strategies for the removal of the nitro group, often as a first step.[3] For substituted nitrophenols, two main routes are common:

    • Oxidative Pathway: A monooxygenase enzyme hydroxylates the aromatic ring, leading to the removal of the nitro group as nitrite and forming intermediates like methyl-1,4-benzoquinone.[4][5]

    • Reductive Pathway: The nitro group is reduced to a hydroxylamino group and then to an amino group, forming 4-Amino-2-bromo-5-methylphenol. This product is generally less toxic and more amenable to further degradation.

  • Photodegradation: This abiotic process involves the breakdown of the compound by light, particularly UV radiation.[6] Direct photolysis can occur when the molecule absorbs photons, leading to the formation of reactive species like radical cations.[6] The process can be significantly enhanced by photocatalysts such as titanium dioxide (TiO₂), which generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack the aromatic ring, leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).[7][8]

  • Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the generation of powerful oxidizing agents, most notably the hydroxyl radical.[9] Techniques like Fenton oxidation (Fe²⁺ + H₂O₂), ozonation, and sonolysis can effectively degrade recalcitrant organic pollutants.[10][11][12] These processes are highly efficient but can be less selective than microbial methods.

FAQ 2: How do the bromo- and methyl- substituents affect degradation?

The substituents on the phenol ring play a critical role in determining the specific degradation pathway and its kinetics:

  • Methyl Group: The methyl group can be a site for initial oxidative attack by microbial monooxygenases. For example, in the degradation of 3-methyl-4-nitrophenol by Burkholderia sp. strain SJ98, the process is initiated by a monooxygenase that converts the parent compound into methyl-1,4-benzoquinone.[4][5] This suggests a similar initial step is plausible for this compound.

  • Bromo Group: Halogen substituents can be removed through several mechanisms. In aerobic biodegradation, an initial oxidative attack on the ring can lead to spontaneous dehalogenation.[13] Some specialized microorganisms possess specific dehalogenase enzymes that can cleave the carbon-bromine bond. In reductive pathways, reductive dehalogenation can occur, where the halogen is removed and replaced with a hydrogen atom. The presence of bromine can also increase the compound's toxicity to some microorganisms, potentially requiring the use of robust or adapted microbial consortia.[14]

Proposed Microbial Degradation Pathways

The following diagram illustrates proposed initial steps for the microbial degradation of this compound, based on established pathways for similar compounds.

G cluster_ox Oxidative Pathway cluster_red Reductive Pathway parent This compound ox_inter Methyl-1,4-benzoquinone parent->ox_inter Monooxygenase (Denitration) red_inter 2-Bromo-5-methyl-4-hydroxylaminophenol parent->red_inter Nitroreductase ox_prod Methylhydroquinone ox_inter->ox_prod Reductase red_prod 4-Amino-2-bromo-5-methylphenol red_inter->red_prod Rearrangement / Reduction

Caption: Proposed initial oxidative and reductive microbial degradation pathways.

Part 2: Experimental Design and Analytical Methodologies

A robust experimental setup is crucial for accurately monitoring degradation and identifying intermediates. This section provides guidance on selecting analytical methods and offers a standardized protocol for quantification.

FAQ 3: Which analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques for this analysis. The choice depends on the sample matrix, required sensitivity, and the volatility of the analyte and its expected byproducts.[15]

Table 1: Comparison of Primary Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometry (MS), Electron Capture Detector (ECD), or Flame Ionization Detector (FID)
Sample Derivatization Not typically required for nitrophenols.Often required to increase volatility and thermal stability of polar phenolic compounds.
Limit of Detection (LOD) 0.01 - 0.1 µg/mL<0.1 µg/mL (ECD/MS)
Primary Advantage Direct analysis of aqueous samples, well-suited for polar and non-volatile compounds.High sensitivity and selectivity (especially with MS), excellent for identifying unknown intermediates.
Primary Disadvantage Lower resolution for some complex mixtures compared to capillary GC.Sample derivatization can be time-consuming and introduce variability.

Note: Performance values are extrapolated from established methods for structurally similar nitrophenols and chlorophenols.[15]

Detailed Protocol: HPLC-UV Analysis of this compound

This protocol provides a starting point for quantifying the parent compound during a degradation experiment. Optimization may be required based on your specific instrumentation and sample matrix.

Objective: To quantify the concentration of this compound over time.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis or PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid or Phosphoric acid (for pH adjustment).

  • 0.45 µm syringe filters.

  • This compound analytical standard.

Methodology:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Ultrapure water with 0.1% (v/v) formic acid.

    • Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan for the absorbance maximum of the compound (typically 300-400 nm for nitrophenols), then monitor at that wavelength.[15]

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 30% B

      • 19-25 min: Column equilibration at 30% B

  • Standard Curve Preparation:

    • Prepare a 100 µg/mL stock solution of the analytical standard in acetonitrile.

    • Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

    • Inject each standard in triplicate to generate a calibration curve of peak area versus concentration.

  • Sample Preparation & Analysis:

    • Collect a sample from your degradation experiment at a specific time point.

    • If the sample contains particulates (e.g., microbial cells, sediment), centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

    • Quantify the concentration using the linear regression equation from the standard curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Identification start Collect Sample (Time Point) cent Centrifuge (if needed) start->cent filt Syringe Filter (0.45 µm) cent->filt hplc HPLC or GC-MS Injection filt->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantify Parent (vs. Standard Curve) data->quant path Pathway Elucidation quant->path iden Identify Intermediates (MS Library, Standards) iden->path

Caption: General workflow for analyzing degradation samples.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format to help you quickly diagnose and resolve issues.

Microbial Degradation Experiments
  • Q1: My experiment shows no significant degradation of the target compound after several days. What's wrong?

    • Possible Cause 1: Compound Toxicity. this compound may be toxic to your selected microbial culture at the initial concentration.

      • Solution: Run a dose-response experiment with a range of concentrations (e.g., 1 mg/L to 100 mg/L) to determine the inhibition threshold. Start your degradation experiment below this concentration.

    • Possible Cause 2: Lack of Appropriate Enzymes. The microbial strain or consortium may not possess the necessary metabolic pathways. Nitrophenol degradation is a specialized capability.[1][3]

      • Solution: Use a microbial consortium enriched from a contaminated site, which is more likely to contain organisms with the required catabolic genes.[14] Alternatively, screen known nitrophenol-degrading strains like Pseudomonas, Rhodococcus, or Burkholderia species.[5][16][17]

    • Possible Cause 3: Suboptimal Growth Conditions. The pH, temperature, or nutrient availability may be limiting microbial activity.

      • Solution: Optimize conditions for your chosen culture. Most bacterial degradation of nitrophenols occurs optimally between pH 6.0-8.0 and 25-37°C.[17][18] Ensure a carbon source is available if co-metabolism is required.[19]

  • Q2: The degradation starts but then stalls, leaving a residual concentration of the parent compound. Why?

    • Possible Cause 1: Intermediate Product Toxicity. An intermediate formed during degradation may be more toxic than the parent compound, inhibiting further microbial activity.

      • Solution: Use LC-MS to identify potential intermediates. If a toxic byproduct is suspected, consider using a microbial consortium, as different members may be able to degrade the inhibitory intermediate.

    • Possible Cause 2: Nutrient Limitation. The degradation process may have depleted essential nutrients (e.g., nitrogen, phosphorus) or a required co-substrate.

      • Solution: Ensure your minimal medium is not a limiting factor. For bioreactor studies, a continuous or fed-batch approach may yield better results than a simple batch culture.[20]

Analytical & HPLC Issues
  • Q3: My HPLC chromatogram shows a tailing peak for the parent compound. How can I fix this?

    • Possible Cause: Secondary Silanol Interactions. This is a very common issue with phenolic compounds. The acidic hydroxyl group of the phenol interacts strongly with residual silanol groups on the silica-based C18 column, causing the peak to tail.[21]

      • Solution 1: Lower the pH of your mobile phase by adding 0.1% formic or phosphoric acid. This protonates the silanol groups (Si-O⁻ to Si-OH), reducing the unwanted ionic interaction.

      • Solution 2: Use a high-purity, end-capped C18 column specifically designed for analyzing polar or acidic compounds. These columns have fewer free silanol groups.

  • Q4: The retention time for my compound is shifting from one injection to the next.

    • Possible Cause 1: Insufficient Column Equilibration. If you are running a gradient, the column may not be fully returning to the initial mobile phase conditions before the next injection.[22]

      • Solution: Increase the post-run equilibration time in your HPLC method by at least 5-10 column volumes.

    • Possible Cause 2: Mobile Phase Instability. The composition of your mobile phase may be changing over time (e.g., evaporation of the more volatile component).

      • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. If using buffered solutions, be aware of potential precipitation when mixing with high concentrations of organic solvent.[23]

    • Possible Cause 3: Pump Malfunction. The HPLC pump may not be delivering a consistent, precise flow rate, leading to pressure fluctuations and retention time drift.[24]

      • Solution: Purge the pump to remove air bubbles. Check for leaks in the system. If the problem persists, the pump seals may need to be replaced.[24][25]

  • Q5: I see new, unidentified peaks appearing in my chromatogram as the parent compound disappears. How do I identify them?

    • Possible Cause: Formation of Degradation Intermediates. These are the key to elucidating the degradation pathway.

      • Solution 1: The most powerful tool is High-Resolution Mass Spectrometry (LC-MS/MS or LC-QTOF). This allows you to obtain an accurate mass for the unknown peak, from which you can propose a molecular formula. Fragmentation patterns (MS/MS) provide structural clues to identify the compound.

      • Solution 2: Compare the retention times and mass spectra of your unknown peaks to those of commercially available standards of suspected intermediates (e.g., 4-aminophenol, hydroquinone derivatives).

      • Solution 3: Analyze the literature for known degradation products of similar compounds (e.g., 4-nitrophenol, 3-methyl-4-nitrophenol, brominated phenols) to create a list of likely candidates.[4][19]

References

  • Kimura, N., Kitagawa, W., & Kamagata, Y. (n.d.). Biodegradation of Nitrophenol Compounds. ResearchGate. Available at: [Link]

  • Xu, Y. (2017). Study On The Process And Mechanism Of Degradation Of Nitro-phenol By Advanced Oxidation Process. Globe Thesis. Available at: [Link]

  • Yosef, Y., et al. (2016). Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study. PubMed. Available at: [Link]

  • (n.d.). DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES. JETIR.org. Available at: [Link]

  • Wang, Y., et al. (2024). Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PubMed Central. Available at: [Link]

  • (n.d.). Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate. Available at: [Link]

  • Yan, B., et al. (2024). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Frontiers. Available at: [Link]

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Ecobiotechnology and Biosafety. Available at: [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. ResearchGate. Available at: [Link]

  • Alam, S. A., & Saha, P. (2022). Microbial biodegradation of nitrophenols and their derivatives: A Review. ResearchGate. Available at: [Link]

  • Pacheco-Sánchez, M., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. Available at: [Link]

  • Gogate, P. R., & Patil, P. N. (n.d.). Ultrasonic Degradation of p-Nitrophenol in the Presence of Additives at Pilot Scale Capacity. ResearchGate. Available at: [Link]

  • Munoz, A. J., et al. (2007). Biodegradation of 4-nitrophenol in a two-phase sequencing batch reactor: concept demonstration, kinetics and modelling. PubMed. Available at: [Link]

  • (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare.com. Available at: [Link]

  • Gelman, F., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology. Available at: [Link]

  • (n.d.). This compound. PubChem. Available at: [Link]

  • Liu, X., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. Available at: [Link]

  • Min, J., et al. (n.d.). Biodegradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8: Kinetics, pathway, genetic and biochemical characterization. ResearchGate. Available at: [Link]

  • Tang, S., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry. Available at: [Link]

  • Al-Kahtani, A. A., & Sherigara, B. S. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI. Available at: [Link]

  • Yoganandham, S., et al. (2021). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. National Institutes of Health. Available at: [Link]

  • Kumar, A., et al. (2014). Bioremediation of p-Nitrophenol by Pseudomonas putida 1274 strain. PubMed Central. Available at: [Link]

  • Min, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. PubMed Central. Available at: [Link]

  • (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the stability of 2-Bromo-5-methyl-4-nitrophenol.

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under common experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate its behavior, troubleshoot potential issues, and ensure the integrity of your results.

Section 1: Core Chemical Profile

Understanding the inherent chemical properties of this compound is fundamental to predicting its stability. The molecule's structure incorporates several functional groups that dictate its reactivity: an acidic phenolic hydroxyl group, an electron-withdrawing nitro group, an electron-withdrawing bromo group, and an electron-donating methyl group.

The nitro group, being para to the hydroxyl group, significantly increases the acidity of the phenol through resonance stabilization of the conjugate base.[1][2][3] The ortho-bromo group further enhances acidity via its inductive electron-withdrawing effect. This combination makes this compound a moderately strong organic acid, a critical factor in its reaction to basic conditions.

Figure 1: Structure of this compound
PropertyValueSource
CAS Number 14401-60-6[4][5]
Molecular Formula C₇H₆BrNO₃[4][6]
Molecular Weight 232.03 g/mol [4][6]
Appearance Typically a solid[3]
Storage Temp. Recommended 0-8 °C[7]

Section 2: Stability & Troubleshooting in Basic Conditions

FAQ 1: What should I expect when dissolving this compound in a basic solution (e.g., NaOH, NaHCO₃)?

Answer: Upon dissolution in a basic medium, the acidic phenolic proton is abstracted, forming the 2-bromo-5-methyl-4-nitrophenoxide anion. This transformation is accompanied by a distinct color change. The neutral phenol is typically colorless or pale yellow, while the resulting phenoxide ion is intensely yellow.[8] This is a reversible acid-base reaction and is the expected behavior for nitrophenols. The intensity of the color can be used to spectrophotometrically monitor changes in pH.[8]

FAQ 2: Can I store this compound in basic solutions for extended periods?

Answer: While the formation of the phenoxide is immediate and expected, long-term stability in basic solutions, particularly at elevated temperatures or in the presence of strong bases, is not guaranteed. The aromatic ring is rendered electron-deficient by the potent electron-withdrawing nitro group. This can make the ring susceptible to nucleophilic aromatic substitution, where a nucleophile (like a hydroxide ion) could potentially displace the bromo or, less commonly, the nitro group over time. A synthesis procedure for this compound involves heating in 1 M NaOH at 100°C for two hours, indicating good short-term stability under these specific conditions.[4] However, for analytical applications requiring high precision, it is strongly recommended to prepare basic solutions fresh daily.

Troubleshooting Guide: Basic Conditions
  • Issue: My yellow solution of the compound in a basic buffer turned brown or developed a precipitate overnight.

    • Probable Cause: This indicates chemical degradation. The brown color likely results from the formation of complex, polymeric side products. The original phenoxide has been consumed or transformed.

    • Recommended Action:

      • Discard the solution.

      • Prepare fresh solutions immediately before use.

      • If storage is unavoidable, consider storing under an inert atmosphere (N₂ or Ar) and at a reduced temperature (e.g., 4°C) to slow the rate of degradation.

      • Verify the pH of your buffer; excessively high pH (>12) will accelerate decomposition.

cluster_0 Expected Reaction cluster_1 Potential Degradation Pathway Phenol This compound (Pale Yellow/Colorless) Phenoxide Nitrophenoxide Anion (Intensely Yellow) Phenol->Phenoxide + OH⁻ (Fast & Reversible) Phenoxide->Phenol + H⁺ Degradation Degradation Products (Brown/Polymeric) Phenoxide->Degradation Prolonged exposure, High Temp, High pH (Slow, Irreversible)

Figure 2: Reaction pathways in basic solution.

Section 3: Stability & Troubleshooting in Acidic Conditions

FAQ 1: How stable is this compound in acidic media (e.g., HCl, H₂SO₄, TFA)?

Answer: The compound is generally very stable under a wide range of acidic conditions, especially in dilute acids at ambient temperature. In an acidic environment, the phenolic hydroxyl group remains protonated, and the molecule is in its neutral form. The synthesis of this compound involves a final workup step using 1 M hydrochloric acid, demonstrating its stability to moderately strong acids.[4] Unlike basic conditions which promote nucleophilic attack, acidic conditions do not typically offer straightforward pathways for degradation for this class of molecules.

FAQ 2: Are there any specific acidic reagents or conditions that should be avoided?

Answer: Yes. While stable in most acids, caution should be exercised under the following conditions:

  • Strong Reducing Conditions: The nitro group can be reduced to an amine group (-NH₂) under specific reducing conditions, such as using metals like tin (Sn) or iron (Fe) in concentrated HCl.[9] This is a controlled chemical transformation, not random degradation, but it will modify your molecule if unintended.

  • Harsh Oxidizing Acids: While phenols are generally resistant, extremely harsh oxidizing conditions (e.g., hot concentrated nitric acid) could lead to unwanted side reactions or decomposition.

  • High Temperatures with Concentrated Sulfuric Acid: These conditions can lead to sulfonation of the aromatic ring.

Troubleshooting Guide: Acidic Conditions
  • Issue: After a reaction or workup in acid, I observe new, unexpected spots on my TLC plate or peaks in my LC-MS.

    • Probable Cause: It is more likely that the new species are byproducts from other reagents in your reaction mixture rather than a result of the decomposition of this compound itself. However, if you used specific conditions like reducing acids, you may have transformed the nitro group.

    • Recommended Action:

      • Run a control experiment by exposing only this compound to the same acidic conditions to confirm its stability.

      • Analyze the byproducts to identify their structure. This will provide clues as to the unintended reaction pathway.

      • Ensure your starting material is pure, as impurities could be the source of the observed side products.

Section 4: Protocol for Stability Assessment

To provide a self-validating system for your specific experimental conditions, you can assess the stability of this compound using the following HPLC-based protocol.

Protocol 4.1: HPLC-Based Stability Assay

Principle: This method quantifies the concentration of the parent compound over time when exposed to a specific condition. A decrease in the peak area corresponding to the compound indicates degradation.

Methodology:

  • Preparation of Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Preparation of Test Solution: Dilute the stock solution 1:10 into your aqueous buffer of interest (e.g., pH 4.0 citrate buffer, pH 9.0 borate buffer). The final concentration will be 0.1 mg/mL.

  • Time-Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution onto a suitable C18 HPLC column. Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation: Store the remaining test solution under your desired experimental conditions (e.g., 25°C on the benchtop, 40°C in an incubator).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the test solution onto the HPLC and record the peak area.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. A loss of >5% of the peak area typically indicates meaningful degradation.

Figure 3: Workflow for HPLC-based stability assessment.

References

  • Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-4-methylphenol, 96%. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Nitrophenol Compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Bromo-5-methyl-4-nitrophenol (CAS No. 14401-60-6). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining high-purity this compound. Here, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Understanding Your Crude Material: The Importance of Synthesis Route

The purity of your final product is intrinsically linked to the impurities present in your crude material. A common synthetic route to this compound is the nucleophilic aromatic substitution of 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene with a hydroxide source.[1]

This synthetic pathway informs the likely impurity profile of your crude product. Understanding these potential impurities is the first step in designing an effective purification strategy.

Table 1: Potential Impurities and Their Origin

ImpurityChemical StructureOrigin
1-Bromo-2-fluoro-4-methyl-5-nitrobenzeneUnreacted starting material
Isomeric nitrophenolsPotential side-products from non-regioselective nitration in precursor synthesis
Poly-brominated/nitrated speciesOver-reaction during precursor synthesis
Inorganic saltsBy-products from the reaction and workup (e.g., sodium fluoride, excess base)

Choosing Your Purification Strategy: A Decision-Making Workflow

The choice of purification method depends on the scale of your experiment, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to selecting the most appropriate technique.

Purification_Workflow start Crude this compound purity_check Assess Purity (TLC, NMR, LC-MS) start->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes complex_mixture Complex Mixture? decision->complex_mixture No final_product Pure Product (>99%) recrystallization->final_product acid_base Acid-Base Extraction complex_mixture->acid_base Yes (to remove acidic/basic impurities) chromatography Column Chromatography complex_mixture->chromatography No (for neutral, similarly polar impurities) acid_base->chromatography chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting Experimental Challenges: A Q&A Guide

This section addresses specific issues you may encounter during the purification of this compound in a practical, question-and-answer format.

Recrystallization Issues

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or the use of a solvent with a boiling point that is too high.

  • Causality: The presence of impurities can create a eutectic mixture with a lower melting point than the pure compound. If the solution becomes saturated at a temperature where this mixture is a liquid, it will separate as an oil rather than solid crystals.

  • Troubleshooting Steps:

    • Add more solvent: Immediately add a small amount of hot solvent to redissolve the oil.

    • Slower Cooling: Allow the solution to cool more gradually. Insulate the flask to slow the rate of cooling, which encourages the formation of a stable crystal lattice.

    • Solvent System Modification: If the issue persists, consider a different solvent or a binary solvent system. An effective approach for nitrophenols is often a mixture of a good solvent (like ethanol or isopropanol) and an anti-solvent (like water).[2]

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

    • Pre-purification: If the crude material is very impure, a preliminary purification by acid-base extraction or a quick column chromatography may be necessary to remove the impurities that are causing the oiling out.

Q2: I'm not getting any crystal formation even after cooling the recrystallization solution in an ice bath. What should I do?

A2: This typically indicates that the solution is not sufficiently saturated, or that nucleation is kinetically hindered.

  • Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If too much solvent was added initially, the solution may not be saturated even at low temperatures.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation of impurities.

    • Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Add an Anti-Solvent: If you are using a single solvent system, you can cautiously add a miscible anti-solvent (a solvent in which your compound is poorly soluble) dropwise until the solution becomes faintly turbid, then add a few drops of the original solvent to redissolve the precipitate before allowing it to cool slowly.

Column Chromatography Challenges

Q3: I'm having trouble getting good separation of my product from an impurity on a silica gel column. What can I do to improve the resolution?

A3: Poor separation in column chromatography is usually due to an inappropriate mobile phase polarity, improper column packing, or overloading the column.

  • Causality: The separation of compounds on a silica gel column relies on the differential partitioning of the analytes between the polar stationary phase and the less polar mobile phase. If the mobile phase is too polar, all compounds will travel quickly up the column with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for your desired compound.[2] For nitrophenols, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point.[2]

    • Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity of the mobile phase to elute your product and then any more polar impurities.

    • Check Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.

    • Reduce the Load: Overloading the column is a common cause of poor separation. Use a smaller amount of crude material or a larger column.

Acid-Base Extraction Problems

Q4: I performed an acid-base extraction, but my yield is very low after re-precipitating the product from the aqueous layer. Where did my product go?

A4: Low recovery after an acid-base extraction can be due to incomplete extraction, incomplete re-precipitation, or the formation of emulsions.

  • Causality: this compound is a weak acid and requires a sufficiently strong base (like NaOH) to be deprotonated and extracted into the aqueous layer.[3][4] Re-precipitation requires adjusting the pH to be sufficiently acidic to protonate the phenoxide ion and make it insoluble in water.

  • Troubleshooting Steps:

    • Ensure Complete Extraction: Use a sufficiently concentrated base (e.g., 1-2 M NaOH) and perform multiple extractions (2-3 times) with smaller volumes of the basic solution.

    • Check the pH for Re-precipitation: After extraction, ensure you acidify the aqueous layer to a pH of 1-2 with a strong acid (e.g., concentrated HCl) to ensure complete protonation and precipitation of the phenol.[3]

    • Break Emulsions: If an emulsion (a stable suspension of the organic and aqueous layers) forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

    • Back-Extraction: After re-precipitating and filtering your product, some of it may remain dissolved in the acidic aqueous filtrate. You can perform a "back-extraction" of the filtrate with a small amount of an organic solvent (like ethyl acetate) to recover this dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

A1: While the ideal solvent should be determined experimentally, a good starting point for nitrophenols is a binary solvent system of ethanol and water.[2][5] The crude material should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Then, a few drops of hot ethanol are added to clarify the solution, which is then allowed to cool slowly.

Q2: What is a good starting mobile phase for TLC analysis of this compound?

A2: A mixture of hexane and ethyl acetate is a standard and effective mobile phase for the TLC analysis of nitrophenols on a silica gel plate.[2] A good starting ratio to try is 4:1 or 3:1 (hexane:ethyl acetate). The polarity can be adjusted to achieve an Rf value between 0.25 and 0.35 for the product.

Q3: How can I remove colored impurities from my product?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot recrystallization solution before filtration. However, use charcoal sparingly as it can also adsorb your product, leading to a lower yield.

Q4: What are the proper storage conditions for pure this compound?

A4: Based on information for similar compounds, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and strong oxidizing agents.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold. A binary system of ethanol/water is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot, clear solution, add hot water dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Develop an optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase determined from the TLC analysis. If necessary, gradually increase the polarity of the mobile phase to elute the compound.

  • Fraction Collection and Analysis: Collect the eluent in fractions and monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-5-methyl-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the bromination of p-cresol followed by nitration.

Synthetic_Pathway p-Cresol p-Cresol 2-Bromo-4-methylphenol 2-Bromo-4-methylphenol p-Cresol->2-Bromo-4-methylphenol Bromination (e.g., Br2, NBS) This compound This compound 2-Bromo-4-methylphenol->this compound Nitration (HNO3/H2SO4)

Caption: Synthetic pathway for this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Product

Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield can stem from several factors throughout the synthetic process. A systematic approach to identify the root cause is crucial.

Possible Causes and Solutions:

CauseRecommended ActionScientific Rationale
Incomplete Bromination Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or slightly increasing the stoichiometry of the brominating agent.The kinetics of the bromination of p-cresol can be influenced by solvent and temperature. Ensuring the reaction goes to completion is the first step to a high overall yield.
Formation of Isomeric Byproducts Optimize the bromination conditions to favor ortho-bromination. Using a non-polar solvent like chloroform or carbon tetrachloride can help.[1][2] The use of N-Bromosuccinimide (NBS) in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) in methanol has been shown to give excellent selectivity for mono ortho-bromination.[3]The hydroxyl group of the phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[4] In p-cresol, the para position is blocked, but competition between the two ortho positions and the meta position can still occur, leading to isomeric impurities.
Over-bromination Control the stoichiometry of the brominating agent carefully. Adding the bromine solution dropwise at a controlled temperature can minimize the formation of dibrominated products.Phenols are highly activated rings and can readily undergo multiple substitutions, especially in polar solvents which can ionize the phenol to the more reactive phenoxide ion.[4][5][6]
Loss during Workup and Purification Ensure proper pH adjustment during extraction to minimize product loss in the aqueous phase. For purification, consider vacuum distillation for the intermediate 2-bromo-4-methylphenol.[7] For the final product, carefully select a crystallization solvent system to maximize recovery.This compound is a phenolic compound and will be deprotonated at high pH, increasing its water solubility. Inefficient extraction or suboptimal crystallization can lead to significant product loss.
Decomposition during Nitration Strictly control the temperature during the addition of the nitrating mixture. Perform the reaction at a low temperature (e.g., 0-5 °C) to prevent side reactions and decomposition.Nitration is a highly exothermic reaction, and elevated temperatures can lead to the formation of oxidized byproducts and potentially hazardous runaway reactions.[8][9][10][11]
Problem 2: Presence of Significant Impurities in the Final Product

Question: My final product is contaminated with several impurities that are difficult to remove. How can I identify and minimize them?

Answer:

Impurity profiling is essential for troubleshooting. The most common impurities are isomers and over-reacted products.

Common Impurities and Mitigation Strategies:

ImpurityFormation PathwayPrevention and Removal
2,6-Dibromo-4-methylphenol Over-bromination of p-cresol.Use a precise 1:1 molar ratio of p-cresol to the brominating agent. Add the brominating agent slowly and maintain a low reaction temperature. Removal can be achieved by fractional distillation of the brominated intermediate or by careful crystallization of the final product.
Isomeric Bromophenols (e.g., 3-bromo-p-cresol) Non-regioselective bromination.As mentioned previously, using NBS with an acid catalyst can improve ortho-selectivity.[3] Isomerization can also be influenced by the acidity of the reaction medium.[12]
Isomeric Nitrophenols (e.g., 2-Bromo-5-methyl-6-nitrophenol) Non-regioselective nitration.The regioselectivity of nitration is governed by steric and electronic effects.[13] The directing effects of the hydroxyl, methyl, and bromo substituents will influence the position of the nitro group. Careful control of nitrating agent and temperature is key. Purification can be attempted via complex-assisted crystallization or preparative chromatography.
Dinitrated Products Harsh nitration conditions (excess nitrating agent, high temperature).Use a stoichiometric amount of nitric acid and maintain a low reaction temperature.[14]

Troubleshooting Workflow for Impurity Analysis:

Impurity_Analysis cluster_0 Impurity Identification cluster_1 Troubleshooting Crude Product Crude Product LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Crude Product->LC-MS/GC-MS Analysis Characterize Identify Impurity Masses Identify Impurity Masses LC-MS/GC-MS Analysis->Identify Impurity Masses Hypothesize Structures\n(e.g., Isomers, Di-substituted) Hypothesize Structures (e.g., Isomers, Di-substituted) Identify Impurity Masses->Hypothesize Structures\n(e.g., Isomers, Di-substituted) Isolate Intermediate & Analyze Isolate Intermediate & Analyze Hypothesize Structures\n(e.g., Isomers, Di-substituted)->Isolate Intermediate & Analyze Pinpoint Problematic Step\n(Bromination or Nitration) Pinpoint Problematic Step (Bromination or Nitration) Isolate Intermediate & Analyze->Pinpoint Problematic Step\n(Bromination or Nitration) Optimize Reaction Conditions Optimize Reaction Conditions Pinpoint Problematic Step\n(Bromination or Nitration)->Optimize Reaction Conditions Re-run Synthesis Re-run Synthesis Optimize Reaction Conditions->Re-run Synthesis Re-run Synthesis->Crude Product Iterate

Caption: Decision tree for identifying and mitigating impurities.

Problem 3: Exothermic and Temperature Control Issues During Nitration

Question: I am concerned about the safety of the nitration step, especially during scale-up. How can I manage the exotherm and ensure the reaction is well-controlled?

Answer:

This is a critical concern as nitration reactions are notoriously exothermic and can lead to runaway reactions if not properly managed.[8][9][10][11]

Safety and Control Measures for Nitration:

  • Calorimetric Studies: Before scaling up, it is highly recommended to perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters.[10]

  • Slow and Controlled Addition: The nitrating agent (a mixture of nitric and sulfuric acid) should be added slowly to the solution of 2-bromo-4-methylphenol. The addition rate should be adjusted to maintain the desired reaction temperature.

  • Efficient Cooling: The reactor must be equipped with an efficient cooling system (e.g., a jacketed reactor with a circulating coolant) to dissipate the heat generated during the reaction.

  • Low Reaction Temperature: Conducting the nitration at a low temperature (typically 0-10 °C) slows down the reaction rate and allows for better heat management.[15][16]

  • Emergency Quenching Plan: Have a plan in place to quench the reaction in case of a thermal runaway. This could involve adding a large volume of a cold, inert solvent or a quenching agent.

  • Proper Agitation: Good agitation is essential to ensure uniform temperature distribution and prevent the formation of localized hot spots.

Process Safety Workflow for Nitration Scale-Up:

Nitration_Safety Lab Scale Synthesis Lab Scale Synthesis Reaction Calorimetry (DSC, RC1) Reaction Calorimetry (DSC, RC1) Lab Scale Synthesis->Reaction Calorimetry (DSC, RC1) Hazard Assessment Determine Thermal Risk\n(Heat of Reaction, Onset Temp) Determine Thermal Risk (Heat of Reaction, Onset Temp) Reaction Calorimetry (DSC, RC1)->Determine Thermal Risk\n(Heat of Reaction, Onset Temp) Define Safe Operating Limits\n(Temp, Addition Rate) Define Safe Operating Limits (Temp, Addition Rate) Determine Thermal Risk\n(Heat of Reaction, Onset Temp)->Define Safe Operating Limits\n(Temp, Addition Rate) Pilot Scale Synthesis\n(with robust cooling & monitoring) Pilot Scale Synthesis (with robust cooling & monitoring) Define Safe Operating Limits\n(Temp, Addition Rate)->Pilot Scale Synthesis\n(with robust cooling & monitoring) Review & Refine Parameters Review & Refine Parameters Pilot Scale Synthesis\n(with robust cooling & monitoring)->Review & Refine Parameters Full Scale Production Full Scale Production Review & Refine Parameters->Full Scale Production

Caption: Workflow for ensuring thermal safety during nitration scale-up.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal order of synthetic steps: bromination followed by nitration, or nitration followed by bromination?

A1: The recommended route is bromination of p-cresol first, followed by nitration of the resulting 2-bromo-4-methylphenol. The hydroxyl group is a powerful ortho-, para-director. Nitrating p-cresol first would lead to a mixture of 2-nitro-4-methylphenol and 3-nitro-4-methylphenol, which would then need to be brominated, complicating the purification of the final product.

Q2: What are the best practices for purifying the final product, this compound?

A2: Recrystallization is the most common method for purifying the final product. The choice of solvent is critical. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallization of nitrophenols include aqueous ethanol, acetic acid, or toluene.[17] In cases where isomeric impurities are difficult to remove by crystallization, column chromatography may be necessary.[18]

Q3: Are there any greener or milder alternatives to traditional nitrating agents like nitric acid/sulfuric acid?

A3: Yes, several milder and more regioselective nitrating systems have been developed to avoid the harsh conditions and waste streams associated with mixed acid nitration.[13] These include using metal nitrates such as copper(II) nitrate or ferric nitrate, often in the presence of a solid support or in an ionic liquid. For example, using ammonium nitrate and potassium hydrogen sulfate can provide good yields and high regioselectivity for o-nitration of phenols.[19]

Q4: How can I effectively monitor the progress of both the bromination and nitration reactions?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of both reactions. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the conversion and the presence of any side products.

Q5: What are the key handling precautions for this compound and its intermediates?

A5: Both the intermediates and the final product should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Nitrophenols can be toxic if ingested, inhaled, or absorbed through the skin.[20] All reactions should be carried out in a well-ventilated fume hood. Due to the thermal instability of nitro compounds, avoid heating the final product to high temperatures.[8]

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-methylphenol

This protocol is a general guideline and may require optimization.

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, dissolve p-cresol (1.0 eq) in a suitable solvent (e.g., chloroform or methanol).[1][3]

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the p-cresol is consumed.

  • Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium bisulfite. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-bromo-4-methylphenol.[7]

Protocol 2: Synthesis of this compound

Safety Warning: This reaction is highly exothermic and requires strict temperature control.

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction Setup: Dissolve 2-bromo-4-methylphenol (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0 °C in an ice-salt bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-4-methylphenol, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate out.

  • Purification: Collect the crude product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol.

V. References

  • Fischer, A., & Henderson, G. N. (1983). Ipso Halogenation. 11.' Bromination of phenols, isomerization and disproportionation - of bromophenols, and dienone-phenol rearrangement of bromodienones. Canadian Journal of Chemistry, 61(6), 1045-1052.

  • Organic Syntheses. (n.d.). o-Bromo-p-cresol. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). A practical approach for regioselective mono-nitration of phenols under mild conditions. Arkivoc, 2009(11), 71-78.

  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Retrieved from [Link]

  • American Chemical Society. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. Journal of Loss Prevention in the Process Industries, 26(6), 1585-1591.

  • National Institutes of Health. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ACS Omega, 1(4), 544-551.

  • Google Patents. (n.d.). CN102766028A - Method for preparing 2-bromine-4-methylphenol. Retrieved from

  • SciSpace. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. G.U. Journal of Science, 22(3), 169-173.

  • MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 11(12), 3354.

  • ResearchGate. (n.d.). Intrinsic hazards assessment: Chemical reactivity hazards assessment for nitration processes and nitrochemicals handling. Retrieved from [Link]

  • MDPI. (2023). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Processes, 11(7), 2132.

  • Indian Academy of Sciences. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 110(2), 115-121.

  • ResearchGate. (2012). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. Journal of the Iranian Chemical Society, 9, 649-654.

  • Taylor & Francis Online. (2010). Regioselective Nitration of Phenols by NaNO3 in Microemulsion. Synthetic Communications, 40(13), 1957-1964.

  • Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Retrieved from

  • Pakistan Academy of Sciences. (2017). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences, 54(3), 209-216.

  • Pearson+. (n.d.). Phenol reacts with three equivalents of bromine in CCl4. Retrieved from [Link]

  • Quora. (2017). What is bromination of phenol? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Nature of 4-Nitrophenol: From Indicators to Industrial Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link]

  • ResearchGate. (2017). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Chemguide. (n.d.). Ring reactions of phenol. Retrieved from [Link]

  • Justia Patents. (1989). Continuous direct preparation of nitrophenols. Retrieved from [Link]

  • Save My Exams. (n.d.). Nitration & Bromination of Phenol. Retrieved from [Link]

  • DergiPark. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Gazi University Journal of Science, 22(3), 169-173.

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2013). Purification of nitrophenols using complex-assisted crystallization. CrystEngComm, 15, 8168-8174.

  • DNDi. (2013). An Improved Kilo-scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1148-1153.

  • Autechaux. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylphenol. Retrieved from [Link]

  • GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • PMC. (2017). Preferential crystallization for the purification of similar hydrophobic polyphenols. Journal of Chemical Technology & Biotechnology, 92(12), 2966-2974.

  • PubChem. (n.d.). 2-Bromo-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Dinitrated Byproducts in Aromatic Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the formation of dinitrated byproducts during aromatic nitration. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clean, selective mononitration.

Introduction to the Dinitration Challenge

Aromatic nitration is a cornerstone of organic synthesis, pivotal in the production of numerous pharmaceuticals, agrochemicals, and energetic materials. The introduction of a single nitro group can be a key step in building molecular complexity. However, the reaction can be notoriously difficult to control, often leading to the formation of undesired dinitrated and polynitrated byproducts.[1][2] This over-nitration not only consumes valuable starting material but also complicates purification, reducing the overall yield and efficiency of the synthetic route.

This guide is designed to provide you with the expertise and practical insights needed to minimize or eliminate the formation of these byproducts, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers during aromatic nitration reactions.

Q1: What are the primary factors that lead to the formation of dinitrated byproducts?

Dinitration occurs when the initially formed mononitrated product is sufficiently activated to undergo a second nitration under the reaction conditions.[1] The primary factors influencing this are:

  • Reaction Temperature: Nitration is a highly exothermic reaction.[2] Elevated temperatures increase the reaction rate, often favoring the less selective dinitration pathway.

  • Concentration of Nitrating Agent: A high concentration of the nitrating agent, typically a mixture of nitric acid and sulfuric acid, increases the likelihood of multiple nitration events.[3][4]

  • Reaction Time: Prolonged reaction times can allow for the slower, secondary nitration of the mononitrated product to occur.

  • Substrate Reactivity: Aromatic rings bearing strongly activating substituents (e.g., hydroxyl, amino, alkoxy groups) are highly susceptible to multiple nitrations.[1][5][6]

Q2: How does temperature control specifically help in preventing dinitration?

Temperature control is arguably the most critical parameter in controlling the selectivity of nitration. By maintaining a low and stable reaction temperature, typically using an ice bath or other cooling systems, you can selectively favor the kinetically controlled mononitration product over the thermodynamically favored dinitration product.[7][8][9] For many reactions, keeping the temperature below 50°C is a recommended starting point to minimize the formation of multiple nitro groups.[7]

Q3: What are some alternative nitrating agents that can improve selectivity for mononitration?

While the classic mixed acid (HNO₃/H₂SO₄) is widely used, several alternative reagents offer better control and selectivity:[10]

  • Metal Nitrates: Reagents like copper(II) nitrate (Cu(NO₃)₂), bismuth subnitrate, and ferric nitrate can be used under milder conditions, often leading to selective mononitration of phenols and other activated aromatics.[7]

  • N-Nitropyrazoles: These reagents can act as a controllable source of the nitronium ion, allowing for mild and scalable nitration of a wide range of substrates with good functional group tolerance.[11]

  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this reagent is a milder nitrating agent compared to the nitronium ion from mixed acid.[10]

  • Dinitrogen Pentoxide (N₂O₅): This is an effective and more environmentally friendly nitrating agent that can be used almost stoichiometrically, significantly reducing acidic waste.[12]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific issues encountered during nitration experiments.

Issue 1: Excessive Dinitration Observed by TLC/LC-MS Analysis

Causality: The reaction conditions are too harsh, leading to the rapid formation of the dinitrated byproduct. This is often a result of poor temperature control or an excess of the nitrating agent.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for excessive dinitration.

Detailed Protocol: Optimizing Reaction Conditions for Mononitration

  • Temperature Control:

    • Set up the reaction vessel in a cooling bath (ice-water or ice-salt) to maintain a temperature of 0-5 °C.

    • Use a thermometer to monitor the internal reaction temperature throughout the addition of the nitrating agent.

  • Slow Addition of Reagents:

    • Add the nitrating agent dropwise to the solution of the aromatic substrate. This allows for better dissipation of the heat generated during the exothermic reaction.[7]

    • For highly reactive substrates, consider diluting the nitrating agent in a suitable solvent before addition.

  • Stoichiometric Control:

    • Begin with a stoichiometric equivalent of the nitrating agent relative to the aromatic substrate.

    • If dinitration persists, reduce the amount of the nitrating agent to 0.9-0.95 equivalents.

  • Reaction Monitoring:

    • Monitor the progress of the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Quench the reaction as soon as the starting material is consumed to prevent further reaction to the dinitrated product.

Issue 2: Difficulty in Separating Mononitrated Product from Dinitrated Byproduct

Causality: The polarity and other physicochemical properties of the mono- and dinitrated products can be very similar, making chromatographic separation challenging.

Troubleshooting Strategies:

  • Recrystallization: This is often the most effective method for separating isomers and compounds with different substitution patterns.[13] Experiment with different solvent systems to find one in which the desired mononitrated product has lower solubility than the dinitrated byproduct at a given temperature.

  • Flash Chromatography Optimization:

    • Use a shallower solvent gradient to improve resolution.

    • Consider using a different stationary phase (e.g., alumina instead of silica gel).

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the byproduct to facilitate separation. For example, if the mononitrated product has a functional group that can be protected, this may alter its polarity enough to allow for easy separation.

Advanced Protocols for Selective Mononitration

For particularly challenging substrates, the following advanced protocols can provide enhanced selectivity.

Protocol 1: Nitration using Copper(II) Nitrate

This method is particularly useful for the mononitration of activated aromatic compounds like phenols.

Materials:

  • Aromatic substrate

  • Copper(II) nitrate (Cu(NO₃)₂)

  • Acetic anhydride

  • Appropriate solvent (e.g., chloroform, dichloromethane)

Procedure:

  • Dissolve the aromatic substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of copper(II) nitrate in acetic anhydride to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Nitration using N-Nitropyrazole

This protocol offers a mild and highly controllable method for the nitration of a broad range of substrates.

Materials:

  • Aromatic substrate

  • N-Nitropyrazole reagent (e.g., 1-nitro-1H-pyrazole)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • In an inert atmosphere (e.g., under nitrogen or argon), dissolve the aromatic substrate in the anhydrous solvent.

  • Add the N-nitropyrazole reagent to the solution.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the mononitrated product.

Comparative Data on Nitrating Agents

Nitrating AgentReaction ConditionsSelectivityAdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) Harsh (strong acid, exothermic)Moderate to lowInexpensive, widely availableOften leads to over-nitration, significant acid waste
Copper(II) Nitrate MildHigh for activated systemsGood for phenols, less acidicStoichiometric metal waste
N-Nitropyrazoles MildHighBroad substrate scope, controllableReagent may need to be synthesized
Acetyl Nitrate MildGoodMilder than mixed acidCan be unstable
Dinitrogen Pentoxide (N₂O₅) MildHighStoichiometric, less wasteReagent preparation required

Visualization of the Nitration Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for nitration.

NitrationMechanism cluster_step1 Step 1: Formation of the Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation and Aromatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O H2O H₂O Benzene Benzene Ring AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Benzene->AreniumIon + NO₂⁺ Nitrobenzene Nitrobenzene AreniumIon->Nitrobenzene + H₂O, - H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of electrophilic aromatic nitration.

Conclusion

The formation of dinitrated byproducts is a common yet manageable challenge in organic synthesis. By carefully controlling reaction parameters, particularly temperature and reagent stoichiometry, and by selecting the appropriate nitrating agent for the substrate , researchers can significantly improve the selectivity of mononitration. This guide provides a comprehensive framework for troubleshooting and optimizing your nitration reactions, leading to cleaner products and higher yields.

References

  • Vaghi, L., et al. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Nitration. Retrieved from [Link]

  • Albright, L. F., et al. (1996). Nitration: An Overview of Recent Developments and Processes. ACS Symposium Series. Retrieved from [Link]

  • Wikipedia. (2023). RDX. Retrieved from [Link]

  • RSC Education. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control. Retrieved from [Link]

  • Esteves, P. M., et al. (2011). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate. Retrieved from [Link]

  • Malhotra, R., & Olah, G. A. (1996). Nitration: An Overview of Recent Developments and Processes. American Chemical Society. Retrieved from [Link]

  • Smith, K., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • GeeksforGeeks. (2023). Nitration. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is dinitration?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Shakhnes, A. S., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • SlideShare. (n.d.). 1 NITRATION. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Esteves, P. M., et al. (2003). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ResearchGate. Retrieved from [Link]

  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Retrieved from [Link]

  • JoVE. (2024). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Retrieved from [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content. Retrieved from [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]

  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved from [Link]

  • ResearchGate. (2014). Nitration of Deactivated Aromatic Compounds. Retrieved from [Link]

  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • Google Patents. (2015). Removal of non-aromatic impurities from a nitration process.
  • Wikipedia. (2023). List of purification methods in chemistry. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration (video) | Aromatic compounds. Retrieved from [Link]

  • Wikipedia. (2023). Nitroglycerin. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • Macsen Labs. (2024). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). The use of alternative solvent purification techniques. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a cornerstone of reliable and reproducible research. In the synthesis of pharmaceutical intermediates and other fine chemicals, such as 2-Bromo-5-methyl-4-nitrophenol, a robust analytical framework is not just a matter of quality control, but a fundamental requirement for advancing scientific discovery. The presence of even minor impurities can significantly alter the chemical and biological properties of a substance, leading to misleading experimental outcomes.

This guide provides an in-depth comparison of key analytical techniques for assessing the purity of this compound. While specific validated methods for this particular compound are not extensively documented in publicly available literature, this guide extrapolates from established and validated methods for structurally similar compounds, including substituted nitrophenols and halogenated aromatics.[1][2][3] We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic methods, providing a comprehensive framework for selecting the most appropriate analytical strategy.

The Analytical Challenge: Profiling this compound

This compound (C₇H₆BrNO₃) is a substituted aromatic compound with a molecular weight of approximately 232.03 g/mol .[4] Its structure, featuring a phenolic hydroxyl group, a nitro group, and a bromine atom, dictates its physicochemical properties and potential impurity profile. Synthetic routes may result in impurities such as starting materials, isomers, or by-products from side reactions. Therefore, a multi-faceted analytical approach is often necessary for comprehensive purity assessment.

Chromatographic Techniques: The Gold Standard for Separation and Quantification

Chromatographic methods are paramount for separating the main compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile and widely adopted technique for the purity analysis of a broad range of organic compounds, including nitrophenols.[5][6][7] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse for reversed-phase chromatography due to its hydrophobicity, which effectively retains moderately polar compounds like this compound.

  • Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is often employed to ensure the elution of compounds with a range of polarities. The addition of an acid, such as phosphoric acid or formic acid, helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[1]

  • Detection: The presence of the nitrophenol chromophore allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[8] The wavelength of maximum absorbance (λmax) for nitrophenols is typically in the UV region.[9]

Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      20 80
      25 80
      26 30

      | 30 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.[5]

  • Purity Calculation:

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[10] For phenolic compounds, derivatization is often necessary to increase their volatility and prevent peak tailing caused by the polar hydroxyl group.[11][12]

Causality Behind Experimental Choices:

  • Derivatization: Silylation (e.g., with BSTFA) or acetylation are common derivatization methods that replace the active hydrogen of the phenolic group with a non-polar group, improving chromatographic performance.[11]

  • Column: A non-polar capillary column, such as a DB-5ms, is suitable for separating the derivatized analytes.[1]

  • Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while an Electron Capture Detector (ECD) can offer higher sensitivity for halogenated compounds like this compound. Mass Spectrometry (MS) provides both quantification and structural information for impurity identification.[13]

Experimental Protocol: GC Purity of this compound (with Derivatization)

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, an FID or MS detector, and a suitable capillary column.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Detector Temperature: 320 °C (FID) or MS transfer line at 280 °C.

  • Sample Preparation (Derivatization):

    • Prepare a stock solution of the this compound reference standard in a suitable solvent like methylene chloride or ethyl acetate.

    • Evaporate the solvent from an aliquot of the sample and standard solutions.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 70 °C for 30 minutes).

    • Reconstitute the derivatized sample in the appropriate solvent for injection.

  • Purity Calculation:

    • The purity is determined by the area percentage of the main peak in the chromatogram.

Comparative Performance of Chromatographic Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detector Photodiode Array (PDA) or UV-Vis.Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS).
Limit of Detection (LOD) 0.01 - 0.1 µg/mL.0.1 - 1 µg/mL (FID), <0.1 µg/mL (ECD/MS).
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL.0.3 - 3 µg/mL (FID), <0.3 µg/mL (ECD/MS).
Linearity Range 0.05 - 100 µg/mL.0.5 - 200 µg/mL.
Precision (%RSD) < 2%.< 5%.
Accuracy (% Recovery) 98 - 102%.95 - 105%.
Sample Derivatization Not typically required.Often required for phenolic compounds.
Primary Use Case Routine quality control, quantifying the main compound and known/unknown impurities.Analysis of volatile impurities, confirmation of identity with MS.
Limitations May not separate all co-eluting impurities without method optimization.Not suitable for non-volatile or thermally labile impurities. Derivatization adds complexity.

Note: The performance data presented is extrapolated from established methods for structurally similar nitrophenols and chlorophenols and serves as a reasonable expectation of method performance.[3]

Workflow Visualization

G cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample This compound Sample HPLC_Prep Sample Preparation (Dissolution & Dilution) Sample->HPLC_Prep GC_Prep Sample Preparation (Derivatization) Sample->GC_Prep Standard Reference Standard Standard->HPLC_Prep Standard->GC_Prep HPLC_Analysis RP-HPLC-UV/PDA Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Analysis (Area % Purity) HPLC_Analysis->HPLC_Data Report Purity Report HPLC_Data->Report GC_Analysis GC-FID/MS Analysis GC_Prep->GC_Analysis GC_Data Data Analysis (Area % Purity) GC_Analysis->GC_Data GC_Data->Report

Caption: Comparative workflow for purity determination by HPLC and GC.

Spectroscopic Methods: Structural Confirmation and Impurity Identification

While chromatography excels at separation and quantification, spectroscopic techniques provide invaluable information about the molecular structure of the main compound and can help in the identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques for structural elucidation. The chemical shifts, coupling constants, and integration of signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule. Impurities with different chemical structures will exhibit their own unique signals, which can be used for identification and, in some cases, quantification (qNMR).[1]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple method for confirming the presence of key functional groups in the molecule. For this compound, characteristic absorption bands for the O-H (phenol), aromatic C=C, and N-O (nitro group) stretches would be expected.[14] While not a primary tool for quantification, it is excellent for identity confirmation.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (GC-MS or LC-MS), mass spectrometry provides the molecular weight of the compound and its fragmentation pattern. This information is crucial for confirming the identity of the main peak and for the structural elucidation of unknown impurities.

Conclusion and Recommendations

A comprehensive assessment of the purity of this compound necessitates an integrated analytical approach.

  • For routine quality control and precise quantification of purity, reversed-phase HPLC with UV detection is the recommended primary method due to its high resolution, accuracy, and the fact that it typically does not require sample derivatization.

  • GC-MS serves as an excellent confirmatory technique, especially for identifying volatile or semi-volatile impurities and providing orthogonal data to the HPLC method. The requirement for derivatization, however, adds a layer of complexity to the sample preparation.

  • Spectroscopic methods, particularly NMR, are indispensable for the definitive structural confirmation of the synthesized compound and for the identification of significant impurities, complementing the quantitative data obtained from chromatography.

By employing a combination of these methods, researchers can establish a robust and self-validating system for the purity determination of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53440712, this compound. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Gáspár, A., et al. (2006). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Chromatographia, 64, 579-583. [Link]

  • Ruiz-García, J., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International, 19(11), 32-38. [Link]

  • Wang, Z., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 27(15), 4993. [Link]

  • Zhemchugov, A. D., et al. (2018). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Journal of Analytical Toxicology, 42(9), 623-631. [Link]

  • Merlo, F., et al. (2023). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 28(13), 5081. [Link]

Sources

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry.[1] Its ability to probe the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a multifaceted compound like 2-Bromo-5-methyl-4-nitrophenol, with its array of electron-donating and electron-withdrawing substituents, NMR spectroscopy is indispensable for confirming its unique substitution pattern.

Experimental Design and Rationale

To ensure the acquisition of high-quality NMR data, a well-defined experimental protocol is paramount. The following methodology is recommended for the analysis of this compound.

Sample Preparation Protocol
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, for phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it can help in observing the exchangeable hydroxyl proton. The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding.[2]

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is advisable.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Parameters: Standard acquisition parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

  • ¹³C NMR Parameters: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

dot graph 1H_NMR_Prediction { layout=neato; node [shape=plaintext]; "Structure" [pos="0,2!"]; "Aromatic Protons (H-3, H-6)" [pos="-2,0!"]; "Methyl Protons (-CH3)" [pos="0,-2!"]; "Hydroxyl Proton (-OH)" [pos="2,0!"]; "Structure" -> "Aromatic Protons (H-3, H-6)" [label=" ~7.5-8.5 ppm"]; "Structure" -> "Methyl Protons (-CH3)" [label=" ~2.4 ppm"]; "Structure" -> "Hydroxyl Proton (-OH)" [label=" ~10-11 ppm (variable)"]; }

Caption: Predicted ¹H NMR Chemical Shift Regions for this compound.

  • Aromatic Protons (H-3 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals.

    • H-3: This proton is situated between a bromine atom and a nitro group, both of which are electron-withdrawing. This will cause a significant downfield shift, likely in the range of 8.0-8.5 ppm . It will appear as a singlet as there are no adjacent protons to couple with.

    • H-6: This proton is positioned between a methyl group (electron-donating) and a hydroxyl group (electron-donating). It is expected to be more shielded compared to H-3 and will likely resonate in the region of 7.5-7.8 ppm . This proton will also appear as a singlet.

  • Methyl Protons (-CH₃): The protons of the methyl group are attached to the aromatic ring and will appear as a singlet. The electron-donating nature of the methyl group will result in a chemical shift in the typical range for aryl methyl groups, around 2.4 ppm .

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[3] In a non-polar solvent like CDCl₃, it may appear as a broad singlet between 5-8 ppm. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to be significantly deshielded and appear at a much lower field, potentially around 10-11 ppm .[2] A D₂O exchange experiment can be used to confirm the identity of this peak, as the proton will be replaced by deuterium, causing the signal to disappear from the ¹H NMR spectrum.[4]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group. The chemical shifts are governed by the nature of the substituents attached to the ring.

dot graph 13C_NMR_Prediction { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1 [label="C1-OH | ~155-160 ppm"]; C2 [label="C2-Br | ~115-120 ppm"]; C3 [label="C3-H | ~135-140 ppm"]; C4 [label="C4-NO2 | ~140-145 ppm"]; C5 [label="C5-CH3 | ~130-135 ppm"]; C6 [label="C6-H | ~125-130 ppm"]; CH3 [label="CH3 | ~20 ppm"]; node [shape=plaintext, style="", fillcolor=""]; Structure [label="this compound"]; Structure -> {C1, C2, C3, C4, C5, C6, CH3} [style=invis]; }

Caption: Predicted ¹³C NMR Chemical Shift Assignments for this compound.

  • C1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be significantly deshielded and appear in the range of 155-160 ppm .

  • C2 (C-Br): The carbon bearing the bromine atom will experience a moderate shielding effect (the "heavy atom effect") and is predicted to resonate around 115-120 ppm .

  • C3 (C-H): This carbon is adjacent to the electron-withdrawing nitro and bromo groups, leading to a downfield shift, likely in the 135-140 ppm region.

  • C4 (C-NO₂): The carbon attached to the strongly electron-withdrawing nitro group will be significantly deshielded, with a predicted chemical shift in the range of 140-145 ppm .

  • C5 (C-CH₃): The carbon atom bonded to the methyl group will have its chemical shift influenced by the ortho nitro group and the para hydroxyl group, with a predicted resonance around 130-135 ppm .

  • C6 (C-H): This carbon is influenced by the adjacent hydroxyl and methyl groups and is expected to appear in the 125-130 ppm range.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will have a characteristic chemical shift in the aliphatic region, predicted to be around 20 ppm .

Summary of Predicted NMR Data

The following table provides a concise summary of the predicted ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
H-38.0 - 8.5 (s, 1H)C1-OH155 - 160
H-67.5 - 7.8 (s, 1H)C2-Br115 - 120
-CH₃~2.4 (s, 3H)C3-H135 - 140
-OH10 - 11 (br s, 1H)C4-NO₂140 - 145
C5-CH₃130 - 135
C6-H125 - 130
-CH₃~20

Comparative Analysis with Structurally Related Compounds

To bolster the confidence in these predictions, it is instructive to compare them with the experimental NMR data of structurally similar compounds.

  • 4-Nitrophenol: The aromatic protons in 4-nitrophenol appear as two doublets, with the protons ortho to the nitro group being significantly downfield. This supports the predicted downfield shift for H-3 in our target molecule, which is also ortho to a nitro group.[5][6]

  • 2-Bromo-4-methylphenol: The ¹H NMR spectrum of this compound shows three aromatic protons.[7][8] The chemical shifts of these protons provide a baseline for understanding the combined influence of a bromo, methyl, and hydroxyl group on the aromatic ring.

  • Substituted Phenols: Studies on a variety of substituted phenols have established clear trends in how different functional groups affect the chemical shifts of both protons and carbons in the aromatic ring.[9][10] Electron-withdrawing groups generally cause downfield shifts (deshielding), while electron-donating groups lead to upfield shifts (shielding), which is consistent with the predictions made for this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging fundamental NMR principles and comparing with data from analogous compounds, we have established a reliable set of expected chemical shifts and coupling patterns. This information is invaluable for researchers working with this compound, aiding in its identification, purity assessment, and further chemical modifications. The methodologies and interpretations presented herein are designed to uphold the highest standards of scientific integrity and to be a practical resource for the scientific community.

References

  • Smith, W. B. (1976). The ¹³C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 199-201.
  • Tsuno, Y., Fujio, M., Takai, Y., & Yukawa, Y. (1973). The Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols. Bulletin of the Chemical Society of Japan, 46(10), 3217-3222.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, D₂O, predicted) (HMDB0001232).
  • Beilstein Journals. (n.d.).
  • ChemicalBook. (n.d.). 4-Nitrosophenol (104-91-6) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Nitrophenol(100-02-7) ¹H NMR spectrum.
  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-nitrophenol.
  • ResearchGate. (n.d.). ¹H NMR spectra of: (a) commercial 4-nitrophenol (5.0 mM) and....
  • Doc Brown's Chemistry. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromo-4-methylphenol(6627-55-0) ¹H NMR spectrum.
  • ChemicalBook. (n.d.). 2-bromo-5-methyl-phenol(14847-51-9) ¹H NMR spectrum.
  • ResearchGate. (2025).
  • PubChem. (n.d.). 2-Bromo-4-methylphenol.
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of phenol C₆H₆O C₆H₅OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting.
  • SpectraBase. (n.d.). 2-Bromo-4-methylphenol - Optional[MS (GC)] - Spectrum.
  • Guidechem. (n.d.). 2-Bromo-4-methylphenol 6627-55-0 wiki.
  • BLD Pharm. (n.d.). 14847-51-9|2-Bromo-5-methylphenol.
  • Unknown Source. (n.d.). ¹³C NMR Chemical Shift Table.pdf.
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra.
  • Journal of the American Chemical Society. (n.d.). C¹³ Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes.
  • ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor.
  • PubChem. (n.d.). 5-Bromo-2-methylphenol.
  • YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule.
  • Cheminfo.org. (n.d.). Predict ¹H NMR spectra.
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra.
  • ChemicalBook. (n.d.). 2-Bromo-4-methylphenol(6627-55-0) ¹³C NMR spectrum.
  • ChemicalBook. (n.d.). 2-amino-4-bromo-5-methylphenol(848358-81-6) ¹H NMR spectrum.
  • NMRDB.org. (n.d.). Predict ¹H proton NMR spectra.
  • YouTube. (2022). How to predict a proton NMR spectrum.
  • Scribd. (n.d.). Predict ¹³C Carbon NMR Spectra | PDF | Nuclear Magnetic Resonance.
  • PubChem. (n.d.). 2-Bromo-5-methylphenol.
  • YouTube. (2022).

Sources

A Comparative Guide to the Infrared Spectrum of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for structural elucidation. Its ability to reveal the functional groups within a molecule provides a rapid and non-destructive method for identity confirmation and purity assessment. This guide offers an in-depth interpretation of the expected infrared spectrum of 2-Bromo-5-methyl-4-nitrophenol, a polysubstituted aromatic compound. By dissecting its predicted spectral features and comparing them with empirically obtained spectra of structurally related analogs, we aim to provide a comprehensive reference for laboratory applications.

The Unique Vibrational Fingerprint of this compound

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies. The interplay of these groups, influenced by their positions on the aromatic ring, gives rise to a unique IR spectrum. The primary functional groups are the hydroxyl (-OH), the aromatic ring, the nitro (-NO2) group, the carbon-bromine (C-Br) bond, and the methyl (-CH3) group.

The presence of both a hydroxyl and a nitro group on the same aromatic ring suggests the possibility of intramolecular hydrogen bonding, which can significantly influence the position and shape of the O-H stretching vibration. Furthermore, the substitution pattern on the benzene ring will generate a distinct "fingerprint" in the lower wavenumber region of the spectrum.

Predicting the IR Spectrum: A Group Frequency Analysis

Based on established correlation tables, we can predict the key absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
Phenolic O-HO-H Stretch (H-bonded)3200-3550Strong, BroadBroadness is due to hydrogen bonding. Intramolecular H-bonding with the adjacent nitro group is possible.
Aromatic C-HC-H Stretch3000-3100Medium to WeakTypically appears just to the left of the aliphatic C-H stretches.
Methyl C-HC-H Stretch2850-2960MediumCharacteristic of sp³ hybridized carbon-hydrogen bonds.
Aromatic RingC=C Stretch1450-1600Medium to StrongOften appears as a series of sharp peaks.
Nitro GroupN-O Asymmetric Stretch1550-1475StrongOne of the most characteristic peaks for this compound.
Nitro GroupN-O Symmetric Stretch1360-1290StrongThe second strong peak confirming the nitro group.
Phenolic C-OC-O Stretch1260-1000StrongDistinguishes phenols from aliphatic alcohols.
C-Br BondC-Br Stretch690-515Medium to StrongFound in the lower frequency "fingerprint" region.
Aromatic C-HC-H Out-of-Plane Bend690-900StrongThe specific position is indicative of the substitution pattern on the ring.

Comparative Spectral Analysis

To provide a practical context for our predictions, we will now compare the expected spectrum with the actual IR spectra of similar, commercially available compounds. The following spectra have been sourced from the Spectral Database for Organic Compounds (SDBS).

Alternative 1: 4-Methyl-2-nitrophenol

This compound is an isomer of our target molecule, lacking the bromine atom. Its spectrum provides a baseline for a nitrophenol with a methyl group.

  • Key Similarities: We observe the broad O-H stretch indicative of hydrogen bonding, the aromatic C-H stretches above 3000 cm⁻¹, and the strong asymmetric and symmetric N-O stretching bands of the nitro group.

  • Key Differences: The most notable absence will be the C-Br stretching frequency in the low-wavenumber region. The out-of-plane C-H bending region will also differ due to the different substitution pattern.

Alternative 2: 2-Bromo-4-methylphenol

This analog contains the bromine and methyl substituents but lacks the nitro group. This comparison allows us to isolate the spectral features of the nitro group.

  • Key Similarities: A broad O-H stretch will be present, as will the aromatic and aliphatic C-H stretches. A C-Br stretch will be observed in the fingerprint region.

  • Key Differences: The strong, characteristic N-O stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ will be absent.

Alternative 3: p-Nitrophenol

This compound allows for an examination of a simpler nitrophenol, helping to distinguish the effects of the methyl and bromo substituents.

  • Key Similarities: The spectrum will be dominated by the broad O-H stretch and the strong nitro group absorptions.

  • Key Differences: The absence of the methyl group will mean no aliphatic C-H stretches are present. The C-Br stretch will also be absent. The out-of-plane bending will correspond to a para-substituted ring, which is different from our target molecule.

Experimental Protocol: Acquiring an IR Spectrum of a Solid Sample via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[1][2]

Materials:

  • This compound (or analog)

  • Spectroscopy-grade KBr, dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In an agate mortar, grind a small amount (1-2 mg) of the solid sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar.[2] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained. Avoid vigorous grinding which can cause the KBr to absorb atmospheric moisture.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes. The pressure causes the KBr to become transparent, forming a translucent pellet containing the dispersed sample.[1]

  • Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Background Correction: Acquire a background spectrum using a pure KBr pellet.

  • Sample Spectrum: Acquire the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of a substituted phenol like this compound.

IR_Interpretation_Workflow Start Begin Spectral Analysis Region1 High Wavenumber Region (4000-2500 cm⁻¹) Start->Region1 OH_check Broad peak at 3200-3550 cm⁻¹? Region1->OH_check Region2 Double Bond Region (2500-1500 cm⁻¹) Nitro_check Two strong peaks at ~1500 & ~1350 cm⁻¹? Region2->Nitro_check Region3 Fingerprint Region (1500-500 cm⁻¹) CO_CBr_check Strong peaks at 1260-1000 cm⁻¹ (C-O) & 690-515 cm⁻¹ (C-Br)? Region3->CO_CBr_check CH_check Peaks at 3000-3100 cm⁻¹ (aromatic) & 2850-2960 cm⁻¹ (aliphatic)? OH_check->CH_check Yes (Phenolic -OH) Inconclusive Inconclusive or Impure Sample OH_check->Inconclusive No CH_check->Region2 Yes (Aromatic & Methyl C-H) CH_check->Inconclusive No CC_check Sharp peaks at 1450-1600 cm⁻¹? Nitro_check->CC_check Yes (-NO₂) Nitro_check->Inconclusive No CC_check->Region3 Yes (Aromatic Ring) CC_check->Inconclusive No Conclusion Structure Confirmed: this compound CO_CBr_check->Conclusion Yes (Phenolic C-O & C-Br) CO_CBr_check->Inconclusive No

Sources

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, particularly within drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the anticipated mass spectrometry fragmentation pattern of 2-Bromo-5-methyl-4-nitrophenol, a substituted aromatic compound with functionalities that present a unique analytical challenge.

This document will not only predict the fragmentation pathways based on established principles but also compare the utility of mass spectrometry against other analytical techniques for the characterization of such molecules. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to interpret mass spectra of complex aromatic compounds and to make informed decisions on analytical strategies.

The Predicted Fragmentation Symphony of this compound

The molecular ion peak (M⁺) for this compound (C₇H₆BrNO₃) would appear at m/z 231 and 233 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a bromine atom. The fragmentation of this molecular ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) as a radical, which has a mass of 46 Da. This would result in a significant fragment ion at m/z 185/187.[1][2][3] Further fragmentation can occur through the loss of a nitric oxide radical (NO), with a mass of 30 Da, leading to a fragment at m/z 201/203.[1][2]

  • Loss of a Bromine Atom: The carbon-bromine bond is relatively labile and can undergo cleavage to lose a bromine radical (Br•), which has masses of 79 and 81 Da. This would produce a fragment ion at m/z 152.[4]

  • Loss of a Methyl Group: Benzylic cleavage leading to the loss of a methyl radical (CH₃•), with a mass of 15 Da, is another plausible fragmentation. This would yield a fragment ion at m/z 216/218.

  • Loss of a Hydroxyl Radical: The phenolic hydroxyl group can be lost as a hydroxyl radical (OH•), with a mass of 17 Da, particularly in ortho-substituted phenols. This would result in a fragment at m/z 214/216.

  • Sequential Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the [M-NO₂]⁺ ion (m/z 185/187) could subsequently lose the bromine atom to give a fragment at m/z 106.

The following table summarizes the predicted key fragment ions for this compound.

m/z (mass-to-charge ratio) Proposed Fragment Ion Neutral Loss
231/233[C₇H₆BrNO₃]⁺(Molecular Ion)
216/218[C₆H₃BrNO₃]⁺CH₃•
214/216[C₇H₅BrNO₂]⁺OH•
201/203[C₇H₆BrO₂]⁺NO•
185/187[C₇H₆BrO]⁺NO₂•
152[C₇H₆NO₃]⁺Br•
106[C₇H₆O]⁺NO₂•, Br•

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound necessitates a multi-technique approach. Here, we compare the strengths of mass spectrometry with other common analytical methods.

Analytical Technique Information Provided Strengths for this Molecule Limitations for this Molecule
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity; provides fingerprint of the molecule; isotopic pattern of bromine is a strong diagnostic tool.Isomers may have similar fragmentation patterns, requiring high-resolution MS for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.Unambiguously determines the substitution pattern on the aromatic ring and the connectivity of atoms.Lower sensitivity compared to MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Confirms the presence of O-H, N-O (nitro), and C-Br bonds.Provides limited information on the overall molecular structure and connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about the electronic transitions within the molecule.Can be used for quantification and to study the effects of pH on the phenolic group.Provides limited structural information; many substituted phenols have similar spectra.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in splitless mode at 250°C.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 350.
  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
  • Extract the mass spectrum for this peak.
  • Identify the molecular ion peaks, paying attention to the isotopic pattern of bromine.
  • Analyze the fragmentation pattern and compare it to the predicted fragmentation pathways.

Visualizing the Fragmentation

The following diagrams illustrate the predicted fragmentation pathways of this compound.

M [M]⁺˙ m/z 231/233 F1 [M-NO₂]⁺ m/z 185/187 M->F1 -NO₂• F2 [M-Br]⁺ m/z 152 M->F2 -Br• F3 [M-CH₃]⁺ m/z 216/218 M->F3 -CH₃• F4 [M-NO]⁺˙ m/z 201/203 M->F4 -NO• F5 [M-NO₂-Br]⁺ m/z 106 F1->F5 -Br•

Caption: Predicted major fragmentation pathways of this compound under EI-MS.

Concluding Remarks

The predictive analysis of the mass spectrum of this compound showcases the power of understanding fundamental fragmentation mechanisms. The characteristic isotopic signature of bromine, coupled with the expected losses of the nitro and methyl groups, provides a robust fingerprint for the identification of this molecule. While mass spectrometry is a potent tool for structural elucidation, its integration with other spectroscopic techniques like NMR and IR is crucial for the unequivocal characterization of complex organic molecules. This guide serves as a foundational resource for scientists engaged in the analysis of substituted aromatic compounds, emphasizing the importance of a logical, multi-faceted analytical approach.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Mass Spectrometry: Fragmentation. SlidePlayer. [Link]

Sources

A Head-to-Head Battle: Selecting the Optimal Analytical Technique for 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to HPLC and GC-MS Methodologies

For researchers and professionals in the pharmaceutical and chemical industries, the accurate and precise quantification of intermediates and active pharmaceutical ingredients is paramount. The compound 2-Bromo-5-methyl-4-nitrophenol, a substituted nitrophenol, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth, experience-driven comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this specific molecule. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to make an informed decision for your analytical needs.

The Analyte: Understanding this compound

Before comparing analytical techniques, it is crucial to understand the physicochemical properties of the analyte, this compound.

PropertyValueSource
Molecular FormulaC₇H₆BrNO₃
Molecular Weight232.03 g/mol
PolarityPolarInferred from structure
VolatilityLowInferred from structure and functional groups
Thermal StabilityPotentially labileInferred from nitro group

The presence of a hydroxyl group and a nitro group contributes to the molecule's polarity and its ability to form hydrogen bonds, resulting in low volatility. The nitroaromatic structure also suggests potential thermal instability, a critical consideration for gas chromatography.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Compounds

HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. For a polar molecule like this compound, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase is used with a polar mobile phase.

The Rationale for HPLC

The primary advantage of HPLC for this analyte lies in its ability to analyze polar, non-volatile, and thermally sensitive compounds without the need for chemical modification (derivatization).[1][2] The analysis is performed at or near ambient temperatures, preserving the integrity of the molecule.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a robust starting point for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
ColumnC18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength270 nm (based on UV absorbance of similar nitrophenols)
Injection Volume10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample in the same diluent as the standard solution to a similar concentration.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Acetonitrile/Water inject Inject into HPLC System prep->inject 10 µL Injection separate Separation on C18 Column inject->separate Mobile Phase Flow detect UV Detection at 270 nm separate->detect Elution integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify Concentration integrate->quantify Calibration Curve

Caption: A streamlined workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Caveat

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is renowned for its high sensitivity and specificity. However, for compounds like this compound, a critical extra step is required: derivatization.

The Imperative of Derivatization

The low volatility of phenolic compounds makes them unsuitable for direct GC analysis.[3] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile derivatives. For the hydroxyl group in our analyte, silylation is a common and effective derivatization technique.[2][4] This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

Experimental Protocol: GC-MS with Silylation

This protocol details the necessary steps for a successful GC-MS analysis of this compound.

1. Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

2. Derivatization Procedure:

  • Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic Conditions:

ParameterCondition
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1.0 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-400
Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing prep Dry Sample derivatize Derivatize with BSTFA + 1% TMCS prep->derivatize Add Silylating Agent inject Inject into GC-MS System derivatize->inject 1 µL Injection separate Separation on DB-5ms Column inject->separate Carrier Gas Flow detect Mass Spectrometric Detection separate->detect Elution integrate Extract Ion Chromatogram detect->integrate Mass Spectrum quantify Quantify Concentration integrate->quantify Calibration Curve

Caption: The multi-step workflow for the GC-MS analysis of this compound, including the crucial derivatization step.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound is not a matter of which technique is universally "better," but which is more fit-for-purpose based on the specific analytical requirements.[5]

FeatureHPLCGC-MSRationale and Expert Insight
Sample Preparation Simple dissolutionRequires derivatizationHPLC offers a significant advantage in terms of simplicity and speed of sample preparation. Derivatization for GC-MS adds time, complexity, and potential sources of error.
Analyte Suitability Ideal for polar, non-volatile, and thermally labile compoundsRequires volatile and thermally stable derivativesThe inherent properties of this compound make it a natural fit for HPLC. GC-MS requires modification to make the analyte amenable to the technique.
Sensitivity Good (ng range with UV)Excellent (pg range with MS)GC-MS generally offers superior sensitivity, which is crucial for trace-level analysis.[6]
Selectivity GoodExcellentThe mass spectrometer in GC-MS provides a higher degree of selectivity and structural information, which is invaluable for impurity profiling and identification.[7]
Speed of Analysis ModerateModerate (derivatization adds time)While the chromatographic run times may be comparable, the overall analysis time for GC-MS is longer due to the derivatization step.
Cost Lower initial and operational costHigher initial and operational costHPLC systems are generally less expensive to purchase and operate than GC-MS systems.
Robustness HighModerate (derivatization can be a source of variability)The simplicity of the HPLC method lends itself to greater robustness in a routine quality control environment.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful analytical tools, each with distinct advantages for the analysis of this compound.

  • HPLC is the recommended technique for routine quality control, purity assessment, and quantitative analysis where high throughput and simplicity are desired. Its ability to directly analyze the compound without derivatization makes it a more efficient and robust choice for these applications.

  • GC-MS is the preferred method when ultimate sensitivity and definitive identification are required. For trace impurity analysis, metabolite identification, or in complex matrices where interferences are a concern, the superior sensitivity and selectivity of GC-MS are unparalleled.

Ultimately, the choice of technique should be guided by the specific analytical goals, the required level of sensitivity and selectivity, and the available resources. In a research and development setting, these two techniques can be seen as complementary, with HPLC providing rapid quantitative data and GC-MS offering confirmation and deeper structural insights.

References

  • Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Talanta. 2024;274:126015. [Link]

  • Improved derivatization protocol for simultaneous determination of alkylphenol ethoxylates and brominated flame retardants followed by gas chromatography-mass spectrometry analyses. Water SA. 2014;40(2). [Link]

  • Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. ResearchGate. [Link]

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. Analytical and Bioanalytical Chemistry. 2007;388(4):881-887. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke. Journal of Chromatography A. 2007;1141(1):90-97. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. 2018;8(1):14. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 2-Bromo-5-methyl-4-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective preparation of highly functionalized aromatic intermediates is of paramount importance. 2-Bromo-5-methyl-4-nitrophenol is a key building block, valued for its utility in the construction of more complex molecular architectures. This guide provides a comparative analysis of the primary synthetic strategies to access this target compound, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each route's merits and drawbacks.

Introduction: The Significance of this compound

The strategic placement of bromo, methyl, nitro, and hydroxyl functional groups on the benzene ring makes this compound a versatile precursor in organic synthesis. The interplay of the electronic and steric effects of these substituents allows for a range of subsequent chemical transformations, making it a valuable intermediate in the development of novel pharmaceuticals and other specialty chemicals. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide aims to equip researchers with the necessary information to make an informed decision based on the specific requirements of their project.

Comparative Analysis of Synthetic Methodologies

We will explore three distinct synthetic pathways to this compound. The first is a direct approach from a pre-functionalized benzene ring, while the other two are more classical approaches starting from the readily available m-cresol, varying the sequence of bromination and nitration.

Route 1: Nucleophilic Aromatic Substitution of a Pre-functionalized Precursor

This modern approach leverages a highly substituted starting material to achieve a direct and high-yielding synthesis of the target compound.

Reaction Scheme:

Route 1 start 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene product This compound start->product Nucleophilic Aromatic Substitution reagents NaOH, DMSO, H₂O 100 °C, 2h Route 2 start m-Cresol intermediate 2-Bromo-5-methylphenol start->intermediate Electrophilic Bromination product This compound intermediate->product Electrophilic Nitration reagents1 Br₂, Solvent (e.g., CHCl₃) reagents2 HNO₃, H₂SO₄

Caption: Route 2: Synthesis starting with bromination of m-cresol.

Mechanism and Rationale:

  • Step 1: Bromination of m-Cresol. The hydroxyl and methyl groups of m-cresol are both ortho, para-directing activators for electrophilic aromatic substitution. The hydroxyl group is a much stronger activator. Bromination will preferentially occur at the positions most activated by the hydroxyl group, which are the ortho and para positions. To achieve selective mono-bromination at the desired position (ortho to the hydroxyl group and meta to the methyl group), careful control of reaction conditions such as temperature and the choice of brominating agent and solvent is crucial. [1]* Step 2: Nitration of 2-Bromo-5-methylphenol. In the second step, the directing effects of the hydroxyl, bromo, and methyl groups must be considered. The hydroxyl group is a strong ortho, para-director. The methyl group is a weaker ortho, para-director, and the bromo group is a deactivating ortho, para-director. The powerful activating and directing effect of the hydroxyl group will dominate, directing the incoming nitro group to the positions ortho and para to it. The position para to the hydroxyl group is the most sterically accessible and electronically favorable, leading to the desired this compound.

Experimental Protocol (Adapted from general procedures):

  • Synthesis of 2-Bromo-5-methylphenol: (General procedure adapted from bromination of similar phenols) [1] 1. Dissolve m-cresol in a suitable solvent such as chloroform or carbon tetrachloride in a flask protected from light. 2. Cool the solution to 0-5°C in an ice bath. 3. Slowly add a solution of bromine in the same solvent dropwise with stirring. 4. Allow the reaction to stir at low temperature for a few hours. 5. Wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by water and brine. 6. Dry the organic layer and remove the solvent to obtain the crude product, which may require purification by distillation or chromatography.

  • Nitration of 2-Bromo-5-methylphenol: (General procedure for nitration of phenols)

    • In a flask cooled in an ice-salt bath, cautiously add 2-bromo-5-methylphenol to a mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the temperature below 10°C.

    • After the addition is complete, stir the mixture for a short period at low temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound.

Route 3: Nitration of m-Cresol followed by Bromination

This alternative two-step synthesis from m-cresol reverses the order of the functionalization steps.

Reaction Scheme:

Route 3 start m-Cresol intermediate 5-Methyl-4-nitrophenol start->intermediate Electrophilic Nitration product This compound intermediate->product Electrophilic Bromination reagents1 HNO₃, H₂SO₄ reagents2 Br₂, Solvent

Caption: Route 3: Synthesis starting with nitration of m-cresol.

Mechanism and Rationale:

  • Step 1: Nitration of m-Cresol. Similar to bromination, the nitration of m-cresol is directed by the activating hydroxyl and methyl groups. The strong activating effect of the hydroxyl group will direct the nitro group primarily to the ortho and para positions. The formation of 5-methyl-4-nitrophenol (para to the hydroxyl group) is expected to be a major product, along with 5-methyl-2-nitrophenol. Separation of these isomers would be necessary.

  • Step 2: Bromination of 5-Methyl-4-nitrophenol. In this step, the directing groups are the strongly activating hydroxyl group, the moderately activating methyl group, and the strongly deactivating nitro group. The hydroxyl group's directing effect will be dominant, favoring bromination at the positions ortho to it. One of these positions is already occupied by the methyl group. The other ortho position is electronically activated and sterically accessible, leading to the formation of the desired this compound.

Experimental Protocol (Adapted from general procedures):

  • Synthesis of 5-Methyl-4-nitrophenol: (General procedure for nitration of phenols)

    • Slowly add m-cresol to a cooled mixture of concentrated nitric acid and a suitable solvent, or a milder nitrating agent, while maintaining a low temperature.

    • After the reaction is complete, quench with ice water and isolate the crude product.

    • The isomeric products will likely require separation by column chromatography or fractional crystallization.

  • Bromination of 5-Methyl-4-nitrophenol: (General procedure for bromination of activated phenols)

    • Dissolve 5-methyl-4-nitrophenol in a suitable solvent like acetic acid.

    • Add a solution of bromine in acetic acid dropwise with stirring at room temperature.

    • After the reaction is complete, pour the mixture into water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize to obtain this compound.

Performance Comparison

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Bromination then NitrationRoute 3: Nitration then Bromination
Starting Material 1-Bromo-2-fluoro-4-methyl-5-nitrobenzenem-Cresolm-Cresol
Typical Yield High (quantitative reported in one instance)[2]Moderate to Good (multi-step, potential for side products)Moderate (isomer separation may reduce overall yield)
Regioselectivity Excellent (pre-defined substitution pattern)Good to Moderate (requires careful control of bromination)Moderate (nitration of m-cresol yields isomers)
Scalability Potentially good, depending on precursor costGood, established industrial processesModerate, due to potential for isomer separation
Safety & Handling Use of DMSO at high temperatureHandling of liquid bromine and strong acidsHandling of strong acids and liquid bromine
Key Advantages High yield, excellent selectivityReadily available starting materialReadily available starting material
Key Disadvantages Availability and cost of starting materialPotential for isomeric impuritiesFormation of isomers in the first step requires separation

Characterization of this compound

Independent of the synthetic route, the final product should be rigorously characterized to confirm its identity and purity.

  • Appearance: Typically a yellow crystalline solid.

  • Molecular Formula: C₇H₆BrNO₃

  • Molecular Weight: 232.03 g/mol [3][4]* Spectroscopic Data (Predicted and from related compounds):

    • ¹H NMR: Expected signals for two aromatic protons (singlets or doublets), a methyl group singlet, and a hydroxyl proton singlet (broad, chemical shift may vary).

    • ¹³C NMR: Expected signals for the seven distinct carbon atoms in the molecule.

    • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the phenol, C-H stretches of the aromatic ring and methyl group, N-O stretches of the nitro group, and C-Br stretch.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a strategic decision that depends on several factors including the scale of the synthesis, the required purity of the final product, and the cost and availability of starting materials.

  • For high-purity, lab-scale synthesis where the starting material is accessible, Route 1 offers a clear advantage in terms of yield and selectivity. The directness of this approach minimizes purification challenges.

  • For larger-scale production where cost is a primary driver, the routes starting from m-cresol (Routes 2 and 3) are more attractive due to the low cost of the initial raw material.

    • Route 2 (Bromination then Nitration) is likely the more practical of the two classical approaches. While the initial bromination requires careful control to achieve good regioselectivity, the subsequent nitration is expected to proceed with high selectivity to the desired product.

    • Route 3 (Nitration then Bromination) is hampered by the formation of isomeric nitrocresols in the first step, which would necessitate a potentially costly and time-consuming separation process, reducing the overall efficiency.

Researchers and process chemists should carefully evaluate these factors to select the synthetic strategy that best aligns with their specific objectives. Further optimization of the reaction conditions for Routes 2 and 3 could potentially improve their efficiency and make them more competitive with Route 1, particularly on an industrial scale.

References

  • PubChem. This compound. Available from: [Link].

Sources

reactivity comparison of 2-Bromo-5-methyl-4-nitrophenol with other nitrophenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-5-methyl-4-nitrophenol, designed for researchers, scientists, and professionals in drug development. By dissecting its structural components, we will compare its behavior to other common nitrophenols in key chemical transformations. The narrative is grounded in the principles of physical organic chemistry, offering both theoretical predictions and validated experimental protocols to empower your research.

Introduction: Why Substituent Effects Matter

Nitrophenols are a critical class of compounds, serving as precursors in the synthesis of pharmaceuticals, dyes, and pesticides, and as important subjects in environmental remediation studies.[1] Their chemical reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. Understanding these structure-activity relationships is paramount for predicting reaction outcomes, designing synthetic routes, and developing analytical methods.

This guide focuses on the specific case of this compound. We will explore how the interplay between a strongly electron-withdrawing nitro group, an inductively withdrawing bromo group, and an inductively donating methyl group defines its unique chemical personality in comparison to simpler nitrophenols.

Deconstructing the Molecule: An Analysis of Substituent Effects

The reactivity of this compound is a composite of the electronic and steric effects exerted by its four key functional groups: the hydroxyl, nitro, bromo, and methyl groups.

  • Hydroxyl Group (-OH): The phenolic proton's acidity is a primary indicator of reactivity. The group itself is a strong ortho-, para-director in electrophilic substitutions due to its +M (mesomeric) effect.[2]

  • Nitro Group (-NO₂) at C4 (para): This is the dominant activating group for nucleophilic reactions and the primary driver of the molecule's acidity. It exerts powerful electron-withdrawing effects through both induction (-I) and resonance (-M).[3] This delocalization of electron density significantly stabilizes the phenoxide anion and the negative charge in intermediates of nucleophilic aromatic substitution.[4]

  • Bromo Group (-Br) at C2 (ortho): As a halogen, bromine is electronegative and withdraws electron density via the inductive (-I) effect, further enhancing the acidity and electrophilicity of the aromatic ring.[5] It is also a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions.

  • Methyl Group (-CH₃) at C5 (meta): This alkyl group is electron-donating through a weak inductive (+I) effect. Being meta to the hydroxyl and nitro groups, its electronic influence is less pronounced than if it were at an ortho or para position, but it will slightly counteract the electron-withdrawing effects of the other substituents.

// Main Compound main [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Substituents sub_no2 [label="Nitro (-NO₂) at C4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_br [label="Bromo (-Br) at C2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_ch3 [label="Methyl (-CH₃) at C5", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Electronic Effects effect_no2 [label="Strong Electron Withdrawal\n(-M, -I Effects)", fillcolor="#F1F3F4", fontcolor="#202124"]; effect_br [label="Inductive Electron Withdrawal\n(-I Effect)", fillcolor="#F1F3F4", fontcolor="#202124"]; effect_ch3 [label="Weak Electron Donation\n(+I Effect)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactivity Outcomes outcome_acidity [label="High Acidity (Low pKa)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_snar [label="High Susceptibility to SNAr", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_reduction [label="Facilitated Nitro Reduction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; outcome_counter [label="Slight Mitigation of\nElectron Withdrawal", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections main -> {sub_no2, sub_br, sub_ch3}; sub_no2 -> effect_no2; sub_br -> effect_br; sub_ch3 -> effect_ch3;

effect_no2 -> {outcome_acidity, outcome_snar, outcome_reduction}; effect_br -> {outcome_acidity, outcome_snar}; effect_ch3 -> outcome_counter; outcome_counter -> {outcome_acidity, outcome_snar, outcome_reduction} [style=dashed, color="#5F6368"]; } Caption: Logical flow of substituent effects on reactivity.

Comparative Reactivity Analysis

We will now compare the expected reactivity of this compound against benchmark nitrophenols.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize this anion, leading to a lower pKa (stronger acid).[6]

  • Phenol (pKa ≈ 9.98): Our baseline.

  • 4-Nitrophenol (pKa ≈ 7.15): The para-nitro group's strong -M effect significantly stabilizes the phenoxide ion, making it much more acidic than phenol.[3][7]

  • 2,4-Dinitrophenol (pKa ≈ 4.1): The addition of a second electron-withdrawing nitro group further increases acidity.[8]

  • This compound: We can predict its acidity to be quite high. The combined -I effects of the C4-nitro and C2-bromo groups will strongly stabilize the phenoxide. The C5-methyl group's +I effect will slightly destabilize the anion, making the compound likely less acidic than 2-bromo-4-nitrophenol but significantly more acidic than 4-nitrophenol alone. Its pKa is expected to fall in the 5.0-6.5 range.

CompoundKey SubstituentsDominant EffectsTypical pKa
Phenol-OHBaseline~9.98[7]
4-Nitrophenol4-NO₂-M, -I~7.15[7]
3-Nitrophenol3-NO₂-I only~8.18[7]
2-Nitrophenol2-NO₂-M, -I, H-bonding~7.23[7]
2,4-Dinitrophenol2-NO₂, 4-NO₂-M, -I (x2)~4.1
This compound 2-Br, 4-NO₂, 5-CH₃ -I, -M, +I Predicted: 5.0-6.5
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions require a good leaving group and an aromatic ring that is "activated" (made electron-poor) by electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group.[4][9] These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[4][10]

  • Comparison: this compound is exceptionally well-primed for SNAr at the C2 position.

    • Leaving Group: The bromo group is a competent leaving group.

    • Activation: The nitro group is para to the bromine, providing powerful resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C2.

  • Reactivity Prediction: The reactivity of this compound in SNAr reactions is expected to be high, likely comparable to or greater than that of 2-bromo-4-nitrophenol due to the similar electronic setup. The meta-methyl group will have a minimal electronic impact on the stability of the intermediate.

// Reactants sub [label=<

This compound

];

nu [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex (stabilized by -NO₂)

[-]

// Placeholder for a diagram of the complex Structure with Nu and Br attached, negative charge delocalized

];

// Products prod [label=<

// Placeholder for product

Substituted Product

];

lg [label="Br⁻", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges sub -> meisenheimer [label="+ Nu⁻ (Rate-determining)"]; meisenheimer -> prod [label="- Br⁻ (Fast)"]; prod -> lg [style=invis]; // To align Br-

{rank=same; sub; nu} {rank=same; prod; lg} } Caption: General SNAr mechanism at the C2 position.

Reduction of the Nitro Group

The catalytic reduction of nitrophenols to aminophenols is a fundamentally important transformation, often monitored by UV-Vis spectrophotometry as a model reaction for catalysis.[1] The reaction rate is generally ordered: para-nitrophenol > ortho-nitrophenol > meta-nitrophenol.[1] This is because the groups at the para and ortho positions can better stabilize the intermediates involved in the electron transfer process.

  • Reactivity Prediction: The nitro group of this compound is at the para position, suggesting its reduction will be facile. The presence of the electron-withdrawing bromo group may further enhance the rate of reduction by increasing the electrophilicity of the nitro group's nitrogen atom. Conversely, the electron-donating methyl group might slightly decrease the rate compared to a non-methylated analogue. Overall, its reduction rate is expected to be comparable to that of 4-nitrophenol.

Experimental Protocols for Reactivity Assessment

To empirically validate the predicted reactivity, the following protocols provide a robust framework for comparison.

Protocol 1: Kinetic Analysis of Nitro Group Reduction via UV-Vis Spectrophotometry

This protocol details a standard method for comparing the reduction rates of various nitrophenols using sodium borohydride (NaBH₄) as the reducing agent and a nanoparticle catalyst.[1][11]

A. Materials & Equipment

  • Nitrophenol compounds (this compound, 4-nitrophenol, etc.)

  • Sodium borohydride (NaBH₄)

  • Metal nanoparticle catalyst suspension (e.g., Au, Ag, or Ni)

  • Deionized water

  • UV-Vis Spectrophotometer with quartz cuvettes

  • Magnetic stirrer

B. Procedure

  • Solution Preparation: Prepare fresh aqueous stock solutions: 0.1 mM of each nitrophenol and a 10 mM NaBH₄ solution. The NaBH₄ solution must be prepared immediately before use due to its hydrolysis.[1]

  • Blank Measurement: Add 2.5 mL of deionized water and 0.4 mL of NaBH₄ solution to a quartz cuvette. Use this as the blank reference.

  • Reaction Initiation: To a separate cuvette, add 2.5 mL of the 0.1 mM nitrophenol solution. Add 0.4 mL of the fresh 10 mM NaBH₄ solution. The solution should turn yellow-orange due to the formation of the phenolate ion.[11] Record the initial UV-Vis spectrum (approx. 250-550 nm). The peak for 4-nitrophenolate is typically around 400 nm.[11]

  • Catalysis: Add a small, fixed volume of the catalyst suspension (e.g., 100 µL) to the cuvette, start a timer, and immediately begin recording UV-Vis spectra at fixed time intervals (e.g., every 30 seconds).

  • Data Analysis: The reduction to the corresponding aminophenol will cause the absorbance peak at ~400 nm to decrease.[11] Since NaBH₄ is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance and Aₜ is the absorbance at time t. The negative of the slope of this plot gives the apparent rate constant (k_app).

  • Comparison: Repeat the experiment for each nitrophenol under identical conditions. A higher k_app value signifies greater reactivity in this reduction reaction.

// Workflow Edges prep_np -> mix; prep_nabh4 -> mix; mix -> measure_initial; measure_initial -> add_cat; prep_cat -> add_cat; add_cat -> measure_kinetic; measure_kinetic -> plot; plot -> calculate; calculate -> compare; } Caption: Experimental workflow for kinetic analysis of nitro reduction.

Conclusion

This compound presents a fascinating case study in polyphenol reactivity. Its behavior is dominated by the powerful electron-withdrawing nitro group at the para position and the inductively withdrawing bromo group at the ortho position. This combination renders the molecule highly acidic and strongly activates it for nucleophilic aromatic substitution at the C2 position. The meta-methyl group provides a slight counteracting electronic donation but is unlikely to significantly impede these primary reactivity pathways. The experimental protocols provided herein offer a clear roadmap for quantifying these characteristics and comparing them against a broader library of nitrophenolic compounds, enabling more precise control and prediction in synthetic and analytical applications.

References

  • MDPI. (n.d.). Electrocatalytic Oxidation of Nitrophenols via Ag Nanoparticles Supported on Citric-Acid-Modified Polyaniline. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • Quora. (2018). What is the reason nitrophenol is much more acidic than normal phenol?. Retrieved from [Link]

  • ACS Omega. (n.d.). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. Retrieved from [Link]

  • MDPI. (n.d.). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Retrieved from [Link]

  • Filo. (2025). Design a series of nitro substituted phenols. Compare its acidity order. Retrieved from [Link]

  • MDPI. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reduction of o-nitrophenol (o-NP) by NaBH4 + nanoconjugates. Retrieved from [Link]

  • Scribd. (n.d.). Substituent Effects on Phenol Acidity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Electrophilic substitution in meta-nitrophenol. Retrieved from [Link]

  • ACS Catalysis. (2020). 4-Nitrophenol Reduction: Probing the Putative Mechanism of the Model Reaction. Retrieved from [Link]

  • Environmental Science & Technology. (2021). Hydroxyl Radical-Involving p-Nitrophenol Oxidation during Its Reduction by Nanoscale Sulfidated Zerovalent Iron under Anaerobic Conditions. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Quora. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of 4-nitrophenol oxidation in Rhodococcus sp. Strain PN1. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Electrophilic substitution of phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The oxidant effect on p-nitrophenol oxidation. Retrieved from [Link]

  • Infinity Learn. (n.d.). (A) p–Nitrophenol gives more electrophilic substituted compound than m-methoxyphenol.(R) Methoxy group shows only negative I–effect. Retrieved from [Link]

  • RSC Publishing. (2022). Photolysis of nitrophenols in gas phase and aqueous environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • YouTube. (2024). Ortho and Paranitrophenol : Organic synthesis. Retrieved from [Link]

  • Quora. (2018). Why is electrophilic substitution reactions phenol is o, p-directing while nitrobenzene is meta directing?. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Quora. (2017). Why are phenols more acidic than nitrophenol?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ortho-Nitrophenols with an Ester Functionality via Nitro Rearrangement. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrophenol. Retrieved from [Link]

Sources

Differentiating Key Isomers of Bromo-methyl-nitrophenol: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic differentiation of 2-Bromo-5-methyl-4-nitrophenol and its positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a clear framework for unambiguous identification.

The precise structural elucidation of isomeric compounds is a cornerstone of chemical synthesis and pharmaceutical development. Positional isomers, while possessing the same molecular formula and weight, can exhibit vastly different chemical, physical, and biological properties. This guide offers an in-depth comparative analysis of this compound and two of its key isomers, 4-Bromo-5-methyl-2-nitrophenol and 2-Bromo-3-methyl-6-nitrophenol. By dissecting their respective ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will establish clear, experimentally supported fingerprints for each molecule.

The strategic placement of the bromo, methyl, and nitro substituents on the phenol ring creates unique electronic environments and steric interactions. These subtle structural distinctions manifest as significant and predictable variations in their spectroscopic profiles, allowing for their confident identification.

Comparative Spectroscopic Analysis

A thorough analysis of the spectral data reveals key diagnostic features for each isomer. The following sections will delve into the nuances of each technique, explaining the causal relationships between molecular structure and spectral output.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the substituents.

Key ¹H NMR Observational Insights:

  • This compound: This isomer is expected to show two singlets in the aromatic region. The proton at C3 (ortho to both the -Br and -OH groups) will be significantly deshielded. The proton at C6 (ortho to the methyl group) will appear as another singlet. The hydroxyl proton will likely be a broad singlet, and the methyl protons will present as a sharp singlet.

  • 4-Bromo-5-methyl-2-nitrophenol: Experimental data for this isomer shows two distinct singlets for the aromatic protons at δ 8.29 and δ 7.08 ppm.[1] The downfield shift to 8.29 ppm is characteristic of a proton that is ortho to a strongly electron-withdrawing nitro group. The hydroxyl proton is observed as a singlet at δ 10.46 ppm, and the methyl protons appear as a singlet at δ 2.46 ppm.[1]

  • 2-Bromo-3-methyl-6-nitrophenol: In this isomer, the two aromatic protons are adjacent to each other and would therefore be expected to show coupling, appearing as two doublets. The relative positions of the nitro and bromo groups will influence their specific chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the attached substituents.

Key ¹³C NMR Observational Insights:

  • Ipso-Carbons: The carbons directly attached to the substituents (-OH, -Br, -NO₂, -CH₃) will have characteristic chemical shifts. For instance, the carbon bearing the hydroxyl group (C1) typically resonates in the δ 150-160 ppm range, while the carbon attached to the electron-withdrawing nitro group will also be significantly downfield.

  • Symmetry: The substitution pattern affects the magnetic equivalence of the carbon atoms. For example, isomers with a higher degree of symmetry will exhibit fewer signals in their ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of key functional groups. The vibrational frequencies of the O-H, C-H, C=C, C-NO₂, and C-Br bonds provide a characteristic fingerprint for each isomer.

Key IR Vibrational Modes (cm⁻¹):

VibrationExpected RangeAnalysis
O-H Stretch (Phenolic) 3200 - 3600A broad band in this region is indicative of the hydroxyl group. The exact position and shape can be influenced by intra- and intermolecular hydrogen bonding.
C-H Stretch (Aromatic) 3000 - 3100Sharp, medium-intensity bands characteristic of C-H bonds on the benzene ring.
C-H Stretch (Aliphatic) 2850 - 3000Associated with the methyl group.
NO₂ Asymmetric & Symmetric Stretch 1500-1570 & 1300-1370Two strong bands are characteristic of the nitro group. Their exact positions are sensitive to the electronic environment, providing clues to the substitution pattern.
C=C Stretch (Aromatic) 1400 - 1600Multiple bands in this region confirm the presence of the benzene ring.
C-O Stretch (Phenolic) 1200 - 1300A strong band indicating the bond between the aromatic ring and the hydroxyl group.
C-Br Stretch 500 - 650A weaker band in the lower frequency region, confirming the presence of the bromine substituent.

The precise frequencies of these vibrations, particularly the NO₂ and C-O stretches, will vary slightly between isomers due to the different electronic and steric environments.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and valuable information about the fragmentation patterns of the isomers. All three isomers will exhibit a molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.

Key Fragmentation Pathways:

The primary fragmentation pathways for these compounds are driven by the loss of stable neutral molecules or radicals:

  • Loss of NO₂: A common fragmentation involves the cleavage of the C-NO₂ bond, leading to a fragment ion at [M - 46]⁺.

  • Loss of Br: Cleavage of the C-Br bond will result in a fragment at [M - 79]⁺ or [M - 81]⁺.

  • Loss of CH₃: Loss of the methyl group will produce a fragment at [M - 15]⁺.

  • Loss of CO: Phenolic compounds can undergo fragmentation with the loss of carbon monoxide, leading to a fragment at [M - 28]⁺.

The relative intensities of these fragment ions can differ between isomers, providing another layer of diagnostic information. For example, steric hindrance around a particular substituent in one isomer might favor a different fragmentation pathway compared to another.

Data Summary

The following tables summarize the available and expected spectroscopic data for the three isomers.

Table 1: Comparative ¹H NMR Data (δ, ppm)

IsomerAromatic Proton 1Aromatic Proton 2-OH Proton-CH₃ ProtonsSolvent
This compoundExpectedExpectedExpectedExpectedCDCl₃
4-Bromo-5-methyl-2-nitrophenol8.29 (s)7.08 (s)10.46 (s)2.46 (s)CDCl₃
2-Bromo-3-methyl-6-nitrophenolExpectedExpectedExpectedExpectedCDCl₃

Table 2: Comparative Mass Spectrometry Data (m/z)

IsomerMolecular Ion (M⁺, M+2)Key Fragment [M-NO₂]⁺Key Fragment [M-Br]⁺
This compound231, 233185152
4-Bromo-5-methyl-2-nitrophenol232, 234186153
2-Bromo-3-methyl-6-nitrophenol231, 233185152
Expected values are based on theoretical calculations and typical fragmentation patterns.

Experimental Protocols

Reproducible and high-quality data is paramount for accurate spectral interpretation. The following are detailed, field-proven methodologies for the spectroscopic analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.7 mL of CDCl₃ with 0.03% TMS A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H Spectrum (16 scans, 1s delay) C->D Insert into Spectrometer E Acquire ¹³C Spectrum (1024 scans, 2s delay) D->E F Apply Fourier Transform E->F Export FID G Phase Correction F->G H Baseline Correction G->H I Reference to TMS (0.00 ppm) H->I FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of sample with 100 mg of dry KBr B Transfer powder to pellet die A->B C Apply pressure (8-10 tons) to form a transparent pellet B->C D Record background spectrum (air or pure KBr) C->D Place in Spectrometer E Place sample pellet in holder and record spectrum D->E F Co-add 16-32 scans at 4 cm⁻¹ resolution E->F G Perform background subtraction F->G Export Spectrum H Identify characteristic absorption bands G->H

Caption: Workflow for solid sample analysis using the KBr pellet method in FT-IR.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid isomer with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the spectrum in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The instrument will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare their positions and relative intensities to known correlation charts.

Mass Spectrometry (MS)
  • Sample Introduction:

    • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a 1 µL aliquot into the GC-MS system.

  • Instrumentation and Analysis (EI-MS):

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) and its corresponding M+2 peak to confirm the presence of bromine.

    • Analyze the fragmentation pattern by identifying the mass differences between the molecular ion and major fragment peaks, correlating them with the loss of specific functional groups.

Conclusion

The differentiation of this compound from its isomers, 4-Bromo-5-methyl-2-nitrophenol and 2-Bromo-3-methyl-6-nitrophenol, is readily achievable through a systematic application of modern spectroscopic techniques. ¹H NMR provides the most definitive data through the unique chemical shifts and coupling patterns of the aromatic protons. ¹³C NMR complements this by confirming the carbon framework. FT-IR spectroscopy serves to verify the presence of key functional groups, while Mass Spectrometry confirms the molecular weight and provides valuable structural clues through characteristic fragmentation and isotopic patterns. By combining the insights from these orthogonal techniques, researchers can confidently and accurately identify these and other related isomers.

References

  • Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methyl-6-nitrophenol (C7H6BrNO3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-methyl-2-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methyl-5-nitrophenol. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • University of Wisconsin. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-4-methyl-6-nitrophenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-5-methyl-4-nitrophenol (CAS No. 14401-60-6), a halogenated nitrophenolic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Profile and Chemical Characteristics

Understanding the inherent risks of a compound is the first step in its safe management. This compound belongs to a class of compounds—halogenated nitrophenols—that present a multi-faceted hazard profile. The nitro group (NO₂) and the bromine atom (Br) significantly influence its chemical reactivity, toxicity, and environmental fate. While specific toxicological data for this exact compound is limited, the known hazards of related nitrophenols and brominated organics provide a strong basis for a cautious approach.[1][2]

Exposure to nitrophenols can lead to symptoms such as headaches, nausea, and cyanosis (a bluish discoloration of the skin due to lack of oxygen).[2] Furthermore, many halogenated organic compounds are noted for their environmental persistence and potential to form harmful byproducts if not disposed of correctly.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 14401-60-6[3][4]
Molecular Formula C₇H₆BrNO₃[3][4]
Molecular Weight 232.03 g/mol [3][4]
Appearance Solid (Typical for related compounds)N/A
Known Hazards Based on analogous compounds: Skin and eye irritation, harmful if swallowed or inhaled.[5][6][7]N/A

The Regulatory Imperative: Why This is Hazardous Waste

Under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8][9] this compound, due to its chemical structure, falls under the category of regulated hazardous waste.

The critical factor guiding its disposal is its classification as a halogenated organic compound .[10] Halogenated wastes cannot be disposed of with non-halogenated organic wastes. The reason for this strict segregation is rooted in the final disposal technology. Non-halogenated solvents can often be blended into fuels and burned for energy recovery in cement kilns.[11] In contrast, the combustion of halogenated compounds like this one produces acidic gases (e.g., hydrogen bromide) and nitrogen oxides, which require specialized, high-temperature incinerators equipped with scrubbers to prevent the release of these pollutants into the atmosphere.[1][11] This process is significantly more complex and costly.[11][12]

Core Principles of Safe Disposal

Before detailing the step-by-step protocol, it is essential to internalize three core principles that underpin all chemical waste management.

  • Personal Protective Equipment (PPE): All handling of this compound waste must be performed while wearing appropriate PPE. This includes, at a minimum, a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]

  • Waste Segregation: This is the most critical logistical step. As a halogenated organic, this waste must be collected in a dedicated container, separate from all other waste streams, especially non-halogenated solvents.[10][12][14]

  • Waste Minimization: An effective safety program begins with thoughtful experimental design. Plan procedures to use the minimum amount of material necessary to achieve the desired scientific outcome.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of the waste within the laboratory, from its generation to its final collection.

Step 1: Waste Container Selection and Preparation

  • Select a chemically compatible container for collecting halogenated organic waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate.[9]

  • The container must be in good condition, free from cracks or leaks.

  • Before adding any waste, the container must be properly labeled. The label, at a minimum, must include the words "Hazardous Waste ," the full chemical name "This compound ," and an appropriate hazard warning (e.g., "Toxic").[15][16]

Step 2: Waste Collection

  • Solid Waste: Carefully transfer unused reagent, reaction byproducts, or contaminated solids (e.g., weighing papers) into the designated hazardous waste container. Avoid creating dust.

  • Liquid Waste: Collect solutions containing this compound in the designated liquid halogenated waste container. Do not mix with other waste streams.[17]

  • Contaminated Materials: All disposable items that have come into direct contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste in the same container as the solid waste.[13][17]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • The waste container must be kept closed at all times except when actively adding waste.[9][14]

  • Store the container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the lab personnel.[9][15]

  • The SAA should be clearly marked, and the container must be stored in secondary containment to prevent spills.[12]

Step 4: Arranging for Final Disposal

  • Once the waste container is nearly full (do not overfill), or if the waste has been accumulated for the maximum time allowed by your institution (often 6-12 months), arrange for pickup.[9][18]

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management contractor to schedule a collection.[17] Provide a complete and accurate description of the waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the lab doors to contain the vapors and increase the exhaust rate of the chemical fume hood.[14]

  • Don PPE: Before attempting any cleanup, don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[13] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[13]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Contaminated PPE) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Segregate as HALOGENATED WASTE B->C Yes I Segregate as NON-HALOGENATED WASTE (Incorrect Path for this Topic) B->I No D Use Designated Halogenated Waste Container C->D E Label Container: 'Hazardous Waste' Chemical Name & Hazard D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Arrange Pickup via EHS for Incineration G->H

Sources

Personal protective equipment for handling 2-Bromo-5-methyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 2-Bromo-5-methyl-4-nitrophenol

Hazard Assessment: An Evidence-Based Approach

This compound is a substituted aromatic compound containing both a nitrophenol and a brominated functional group. While specific toxicity data is limited, the hazards can be inferred from related structures such as bromophenols and nitrophenols.[1]

Based on analogous compounds, this compound should be treated as a substance that is, at minimum:

  • Harmful if swallowed. [2][3][4]

  • Causes skin irritation. [2][4][5]

  • Causes serious eye irritation. [2][4][6]

  • May cause respiratory irritation. [2][6][7]

Aromatic nitro compounds, in particular, warrant careful handling due to their potential for more severe health effects.[1] Therefore, a conservative approach that minimizes all routes of exposure—inhalation, ingestion, and skin contact—is imperative.[8]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated EffectRepresentative Analogues
Acute Oral Toxicity Harmful if swallowed2-Bromo-4-methylphenol, 4-Nitrophenol, 4-Bromo-2-nitrophenol[2][4][6]
Skin Corrosion/Irritation Causes skin irritation2-Bromo-4-methylphenol, 5-Bromo-2-methylphenol, 2-Nitrophenol[2][4][5]
Eye Damage/Irritation Causes serious eye irritation2-Bromo-4-methylphenol, 4-Bromo-2-nitrophenol, 2-Nitrophenol[2][4][6]
Respiratory Irritation May cause respiratory irritation2-Bromo-4-methylphenol, 4-Bromo-2-nitrophenol[2][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a critical system designed to prevent chemical exposure.[8][9][10] For handling this compound, the following minimum PPE is mandatory.[11][12]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[13][14] A face shield should be worn over the goggles when there is a significant risk of splashes, such as during bulk transfers or heating.[15]

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact.[12] Always inspect gloves for tears or holes before use.[9] For prolonged handling or immersion, consult the glove manufacturer's compatibility charts.

    • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect skin and clothing.[11][12]

  • Respiratory Protection: All operations involving solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[8][9] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor/particulate filter) must be used.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk.[8] The following step-by-step procedures provide a framework for safe handling.

Pre-Operational Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.

  • Assemble PPE: Gather all necessary PPE and inspect it for defects.[9]

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Line the work surface with absorbent, disposable bench paper.

  • Review Procedure: Mentally walk through the entire experimental procedure before handling the chemical.

Handling and Use Protocol
  • Don PPE: Put on all required PPE before entering the area where the chemical is stored or used.

  • Transport: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing and Dispensing:

    • Conduct all weighing and dispensing of the solid compound inside the chemical fume hood to contain any dust.

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • If creating a solution, add the solid slowly to the solvent to avoid splashing.

  • During the Reaction:

    • Keep the container tightly closed when not in use.[7]

    • Keep the fume hood sash at the lowest practical height.

    • Wash hands thoroughly after handling, even if gloves were worn.[7]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Verify Fume Hood & Safety Equipment prep2 Inspect & Don Required PPE prep1->prep2 prep3 Prepare Work Area (Clean & Lined) prep2->prep3 handle1 Weigh & Dispense Solid/Solution prep3->handle1 Begin Work handle2 Perform Experiment handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 Experiment Complete clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.